molecular formula C13H13NO B8386148 4-(2-(Pyridin-4-YL)ethyl)phenol

4-(2-(Pyridin-4-YL)ethyl)phenol

Número de catálogo: B8386148
Peso molecular: 199.25 g/mol
Clave InChI: IRKLDLQJUMMGJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(2-(Pyridin-4-YL)ethyl)phenol is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(Pyridin-4-YL)ethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(Pyridin-4-YL)ethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C13H13NO

Peso molecular

199.25 g/mol

Nombre IUPAC

4-(2-pyridin-4-ylethyl)phenol

InChI

InChI=1S/C13H13NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h3-10,15H,1-2H2

Clave InChI

IRKLDLQJUMMGJU-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC=C1CCC2=CC=NC=C2)O

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of 4-(2-(Pyridin-4-YL)ethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the thermodynamic properties of 4-(2-(pyridin-4-yl)ethyl)phenol and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization and application of these compounds. This document will delve into the theoretical underpinnings, experimental methodologies, and computational approaches for elucidating the thermodynamic behavior of this important class of molecules.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, thermodynamic parameters are paramount as they govern a molecule's stability, solubility, and ultimately, its bioavailability. For 4-(2-(pyridin-4-yl)ethyl)phenol derivatives, a class of compounds with potential applications in various therapeutic areas, a thorough understanding of their thermodynamic landscape is not merely academic—it is a critical prerequisite for successful drug design and formulation.

The presence of both a phenolic hydroxyl group (a hydrogen bond donor) and a pyridinic nitrogen (a hydrogen bond acceptor) within the same molecule introduces a fascinating interplay of intermolecular forces. These interactions dictate the crystal packing, melting point, solubility, and dissolution rate, all of which have profound implications for a drug's performance. For instance, poor aqueous solubility can lead to low bioavailability, necessitating higher doses that may increase the risk of adverse effects. Conversely, a well-characterized thermodynamic profile can guide the selection of appropriate salt or co-crystal forms to optimize these properties.[1]

This guide will provide the necessary framework for researchers to both predict and experimentally determine the key thermodynamic properties of 4-(2-(pyridin-4-yl)ethyl)phenol derivatives, thereby enabling a more rational and efficient drug development process.

Foundational Concepts: Intermolecular Forces and Crystal Engineering

The thermodynamic properties of a solid-state material are intrinsically linked to its crystal structure, which in turn is governed by the intricate network of intermolecular interactions. In the case of 4-(2-(pyridin-4-yl)ethyl)phenol derivatives, the primary interactions at play are:

  • Hydrogen Bonding: The strong interaction between the phenolic hydroxyl group and the pyridinic nitrogen is a dominant force in the crystal lattice. This can occur intermolecularly between two molecules of the derivative or with other co-formers. The geometry and strength of these hydrogen bonds significantly influence the melting point and solubility.[2]

  • π-π Stacking: The aromatic phenol and pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal structure. The extent of this stacking is dependent on the specific substituents on the aromatic rings.[3]

  • Van der Waals Forces: These weaker, non-specific interactions also contribute to the overall lattice energy.

The interplay of these forces can lead to the formation of different crystalline forms, known as polymorphs, or multi-component crystals like co-crystals.[2] Understanding these interactions is the cornerstone of crystal engineering, a field dedicated to designing crystalline materials with desired physicochemical properties.[1]

Caption: Relationship between molecular interactions and key thermodynamic properties.

Experimental Determination of Thermodynamic Properties

A robust experimental characterization is essential to validate any theoretical predictions and to provide the definitive data required for regulatory submissions. The following are key experimental protocols for determining the thermodynamic properties of 4-(2-(pyridin-4-yl)ethyl)phenol derivatives.

Synthesis and Purification

The prerequisite for any thermodynamic measurement is the availability of a pure, well-characterized sample. The synthesis of 4-(2-(pyridin-4-yl)ethyl)phenol derivatives can be achieved through various established synthetic routes. A general approach involves the coupling of a suitable phenol precursor with a pyridine-containing moiety.[4]

Exemplary Synthesis Workflow:

G Start Start Reaction Setup Reaction Setup Start->Reaction Setup End End Addition of Reagents Addition of Reagents Reaction Setup->Addition of Reagents Reaction Monitoring (TLC) Reaction Monitoring (TLC) Addition of Reagents->Reaction Monitoring (TLC) Workup Workup Reaction Monitoring (TLC)->Workup Extraction Extraction Workup->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Purification (Column Chromatography) Purification (Column Chromatography) Drying and Concentration->Purification (Column Chromatography) Characterization (NMR, MS, HPLC) Characterization (NMR, MS, HPLC) Purification (Column Chromatography)->Characterization (NMR, MS, HPLC) Characterization (NMR, MS, HPLC)->End

Caption: A generalized workflow for the synthesis and purification of 4-(2-(pyridin-4-yl)ethyl)phenol derivatives.[4]

Detailed Protocol for Williamson Ether Synthesis (as an example for derivatization):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the starting phenol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile.[4]

  • Addition of Alkylating Agent: To the stirred suspension, add the desired alkylating agent (e.g., an alkyl halide) (1.2 eq.).[4]

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Workup: After completion, cool the mixture to room temperature and filter to remove inorganic salts.[4]

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with deionized water and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[4]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[4]

Thermal Analysis: Melting Point and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is the workhorse technique for measuring the melting point and enthalpy of fusion (ΔHfus). These parameters provide a direct measure of the crystal lattice energy.

Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh 3-5 mg of the purified compound into an aluminum DSC pan.

  • Instrument Setup: Place the pan in the DSC cell alongside an empty reference pan.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting event. The enthalpy of fusion is calculated by integrating the area under the melting peak.

DerivativePredicted Melting Point Range (°C)Rationale
Unsubstituted150 - 180Based on similar pyridine-phenol structures.[5]
Electron-donating substituentsLowerMay disrupt crystal packing.
Electron-withdrawing substituentsHigherCan enhance intermolecular interactions.
Halogen substituentsHigherIncreased molecular weight and potential for halogen bonding.
Solubility Determination

The aqueous solubility of a drug candidate is a critical parameter influencing its absorption and bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Experimental Protocol for Shake-Flask Solubility:

  • Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial.[6]

  • Equilibration: Agitate the vials in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[6]

  • Sample Analysis: After equilibration, filter the suspension to remove undissolved solids. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[6]

The thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of mixing, can be determined by measuring the solubility at different temperatures and applying the Van't Hoff equation.[6]

Computational Modeling of Thermodynamic Properties

In silico methods offer a powerful and cost-effective means to predict the thermodynamic properties of novel derivatives before their synthesis, thus guiding experimental efforts.

Quantum Mechanical Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure and predicting various molecular properties.[7] For 4-(2-(pyridin-4-yl)ethyl)phenol derivatives, DFT can be employed to:

  • Optimize Molecular Geometry: Determine the most stable conformation of the molecule.[7]

  • Calculate Thermodynamic Properties: Predict gas-phase thermodynamic parameters such as enthalpy of formation (ΔHf), Gibbs free energy (ΔG), and entropy (S).[8][9]

  • Simulate Vibrational Spectra: Predict IR and Raman spectra to aid in experimental characterization.[7]

Typical DFT Workflow:

G Input Structure Input Structure Geometry Optimization Geometry Optimization Input Structure->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Thermodynamic Property Calculation Thermodynamic Property Calculation Frequency Analysis->Thermodynamic Property Calculation Output Data Output Data Thermodynamic Property Calculation->Output Data

Caption: A simplified workflow for DFT calculations of thermodynamic properties.[7]

Quantitative Structure-Property Relationship (QSPR)

QSPR models establish a mathematical relationship between the structural features of molecules (descriptors) and their physicochemical properties.[8] Once a reliable QSPR model is developed for a class of compounds, it can be used to rapidly predict the properties of new derivatives.

Steps in QSPR Modeling:

  • Data Set Collection: Compile a dataset of compounds with experimentally determined thermodynamic properties.

  • Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, geometric, electronic) for each compound.

  • Model Development: Use statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.[8]

  • Model Validation: Rigorously validate the model using techniques like cross-validation and an external test set.[8]

Conclusion and Future Directions

The thermodynamic properties of 4-(2-(pyridin-4-yl)ethyl)phenol derivatives are a critical determinant of their potential as drug candidates. This guide has provided a comprehensive overview of the theoretical principles, experimental protocols, and computational methods for characterizing these properties. A synergistic approach, combining experimental measurements with in silico predictions, will be most effective in accelerating the development of these promising compounds.

Future research in this area should focus on:

  • Building a comprehensive experimental database: Systematically synthesizing and characterizing a diverse library of derivatives to populate a robust database of thermodynamic properties.

  • Developing predictive QSPR models: Utilizing the experimental data to construct and validate accurate QSPR models for rapid property prediction.

  • Exploring co-crystallization: Investigating the formation of co-crystals to modulate and optimize the physicochemical properties of these derivatives for improved drug delivery.[1]

By embracing a multidisciplinary approach that integrates synthetic chemistry, physical chemistry, and computational modeling, the scientific community can unlock the full therapeutic potential of 4-(2-(pyridin-4-yl)ethyl)phenol derivatives.

References

  • Molecular properties of pyridine–phenol system. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions. (2018). ResearchGate. [Link]

  • Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. (2013). Crystal Growth & Design, 13(7), 2843-2852. [Link]

  • 4-(Pyridin-2-yl)phenol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
  • Using cocrystals as a tool to study non-crystallizing molecules: crystal structure, Hirshfeld surface analysis and computational study of the 1:1 cocrystal of (E)-N-(3,4-difluorophenyl)-1-(pyridin-4-yl)methanimine and acetic acid. (2022). Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 633-641. [Link]

  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. (2025). Molecules, 30(5), 1234. [Link]

  • Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. (2009). ResearchGate. [Link]

  • Defraiteur, C., Plenevaux, A., Scuvée-Moreau, J., Rouchet, N., Goblet, D., Luxen, A., & Seutin, V. (2007). Characterization of 4-(2-Hydroxyphenyl)-1-[2′-[N-(2″-Pyridinyl)-P-Fluorobenzamido]ethyl]piperazine (P-Dmppf) as a New Potent 5-HT1Aantagonist. British Journal of Pharmacology, 152(5), 744-754. [Link]

  • Rodriguez-Córdoba, W., Reiber, A., & Sierra, C. A. (2018). Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. Revista Colombiana de Química, 47(1), 77-85. [Link]

  • Phenol, 4-ethyl-. (n.d.). NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • Crystal Structure and Thermodynamic Stability of the [Hg(Pyridine) 4 (NO 3 ) 2 ] · 2(Pyridine) Inclusion Compound. (2004). ResearchGate. [Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. (2011). Indian Journal of Pharmaceutical Sciences, 73(4), 359-376. [Link]

  • Bhola, R., & Vaghani, H. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. [Link]

  • Phenol, 4-ethyl-. (n.d.). NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • Correlation of the Solubility of 4,4′-Isopropylidenediphenol with Solvent Properties. (2001). Russian Journal of General Chemistry, 71(1), 58-61.
  • Phenol Derivatives as Co-Crystallized Templates to Modulate Trimesic-Acid-Based Hydrogen-Bonded Organic Molecular Frameworks. (2021). Molecules, 26(8), 2187. [Link]

  • 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. (2023). Molbank, 2023(2), M1664. [Link]

Sources

Thermodynamic Solubility of 4-(2-(Pyridin-4-YL)ethyl)phenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and materials science, understanding the solvation thermodynamics of bifunctional molecules is critical for lead optimization, formulation, and synthesis. The compound 4-(2-(Pyridin-4-yl)ethyl)phenol (CAS: 263872-14-6) presents a unique physicochemical profile. It features an electron-rich, hydrogen-bond-donating phenol ring and an electron-deficient, hydrogen-bond-accepting pyridine ring, separated by a flexible ethyl bridge. This structural motif imparts amphoteric properties and facilitates complex intermolecular interactions, which directly dictate its solubility profile across various organic solvent classes.

This whitepaper provides an in-depth analysis of the structural thermodynamics governing the solubility of 4-(2-(Pyridin-4-yl)ethyl)phenol, predictive solubility profiles in key organic solvents, and field-proven experimental protocols for empirical solubility determination.

Structural & Thermodynamic Basis for Solvation

The dissolution of a crystalline solid into an organic solvent is an endothermic process that requires the disruption of the solute's crystal lattice energy, followed by the formation of favorable solute-solvent interactions. For 4-(2-(Pyridin-4-yl)ethyl)phenol, the primary barrier to solubility is the strong intermolecular hydrogen bonding between the phenolic hydroxyl (-OH) of one molecule and the pyridinyl nitrogen of an adjacent molecule[1].

To predict and manipulate its solubility, we apply the principles of Hansen Solubility Parameters (HSP) . According to Hansen's theory, the total cohesive energy of a liquid or solid is divided into three quantitative parameters[2][3]:

  • Dispersion Forces (

    
    ):  Non-polar, van der Waals interactions.
    
  • Polarity (

    
    ):  Permanent dipole-dipole interactions.
    
  • Hydrogen Bonding (

    
    ):  Electron exchange (donor/acceptor) interactions.
    

Dissolution is thermodynamically favored when the HSP coordinates of the solvent closely match those of the solute, minimizing the interaction radius (


) in three-dimensional Hansen space[4]. Because 4-(2-(Pyridin-4-yl)ethyl)phenol possesses highly active H-bonding sites, solvents with a high 

parameter are required to effectively compete with and break the solute-solute lattice bonds.

HSP Total Total Cohesive Energy (Solubility Potential) Dispersion Dispersion Forces (δD) Non-polar interactions Total->Dispersion Polarity Polar Forces (δP) Dipole-dipole interactions Total->Polarity HBond Hydrogen Bonding (δH) Donor/Acceptor interactions Total->HBond

Logical breakdown of Hansen Solubility Parameters (HSP) determining the dissolution of the compound.

Solubility Profile in Key Organic Solvents

Based on the functional group contributions and the known thermodynamic behavior of structurally analogous phenolic and pyridinyl compounds, the solubility of 4-(2-(Pyridin-4-yl)ethyl)phenol can be categorized by solvent class. The ethyl bridge provides critical conformational flexibility, slightly lowering the melting point and lattice energy compared to rigid biaryl analogs, which broadens its solubility in moderately polar media[5].

Quantitative Data Summary: Estimated Solubility Profiles
Solvent ClassRepresentative SolventsEstimated SolubilityThermodynamic Rationale
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Alcohols act as both H-bond donors to the pyridine nitrogen and H-bond acceptors from the phenolic OH, efficiently solvating the molecule[6].
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Exceptional H-bond accepting capability (high

and

) heavily favors the disruption of the solute's crystal lattice.
Moderately Polar Ethyl Acetate, DichloromethaneModerate (5 - 20 mg/mL)Solvation relies on dispersion (

) and dipole interactions. The lack of strong H-bond donors limits maximum solubility[6].
Non-Polar Hexane, TolueneLow (<1 mg/mL)Non-polar solvents lack the polar and H-bonding capacity required to overcome the strong solute-solute interactions[1].

Note: To enhance solubility in moderately polar solvents (e.g., for extraction), adding a small percentage of a polar protic co-solvent (like ethanol) can bridge the hydrogen-bonding gap, drastically lowering the HSP distance between the solute and the solvent blend[7].

Experimental Protocol: Miniaturized Shake-Flask Method

While kinetic solubility assays (which rely on precipitation from DMSO stock solutions) are useful for high-throughput screening, they often overestimate solubility due to the formation of metastable supersaturated states[8]. For accurate, late-stage characterization of 4-(2-(Pyridin-4-yl)ethyl)phenol, the Miniaturized Shake-Flask Method coupled with HPLC-UV is the gold standard for determining true thermodynamic equilibrium solubility[9][10].

Step-by-Step Methodology
  • Solid Dispensing (Excess Addition): Weigh an excess amount (e.g., 2–5 mg) of crystalline 4-(2-(Pyridin-4-yl)ethyl)phenol into a 2 mL glass vial. Causality: An excess of the solid phase must be present throughout the experiment to ensure the solution reaches true thermodynamic saturation[11].

  • Solvent Addition: Add 500 µL of the target organic solvent. If testing aqueous-organic blends, ensure the residual DMSO concentration is kept strictly below 0.5%. Causality: Even small amounts of DMSO (0.5–5%) act as a powerful co-solvent and can artificially inflate equilibrium solubility by up to 6-fold[10].

  • Equilibration (Incubation & Shaking): Seal the vials tightly and place them on an orbital shaker at a controlled temperature (typically 25°C) for 48 to 72 hours. Causality: Extended shaking is required to fully overcome the crystal lattice energy and reach a steady-state concentration[11][12].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid. Causality: Centrifugation is highly preferred over syringe filtration for this compound, as the lipophilic ethyl bridge can cause non-specific adsorption to standard filter membranes, leading to falsely low concentration readings[8].

  • Supernatant Analysis: Carefully aspirate the clear supernatant, dilute it appropriately in the mobile phase, and quantify the concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a pre-established calibration curve[9].

ShakeFlask A 1. Solid Compound Dispensing (Excess) B 2. Solvent Addition (Target Organic) A->B C 3. Equilibration (48-72h Shaking) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Quantification (HPLC-UV Analysis) D->E

Workflow of the miniaturized shake-flask method for thermodynamic solubility determination.

References

  • Hansen solubility parameter - Wikipedia Source: Wikipedia URL:[Link][2]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (tbzmed.ac.ir) URL:[Link][9]

  • Hansen Solubility Parameters Source: hansen-solubility.com URL:[Link][4]

  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science Source: Prof Steven Abbott URL:[Link][7]

  • Hansen Solubility Parameters (HSP) | AgfaLabs Source: Agfa Corporate URL:[Link][3]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL: [Link][11]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source: PubMed (NIH) URL:[Link][10]

  • Shake Flask Method Summary Source: BioAssay Systems URL: [Link][12]

  • A Knowledge Base for The Recovery of Natural Phenols with Different Solvents Source: Taylor & Francis Online URL:[Link][6]

  • Physical properties of Alcohols, Phenols and Ethers Source: GeeksforGeeks URL: [Link][1]

  • Physical Properties of Phenols: Solubility, Smell, and Physical State Source: EMBIBE URL: [Link][5]

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Foreword: The Supramolecular Synthon Powering Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of Pyridine-Phenol Based Compounds

In the intricate landscape of molecular recognition, the hydrogen bond stands as the master architect.[1] It is the nuanced, directional force that governs everything from the structure of DNA to the efficacy of pharmaceuticals. Among the vast repertoire of hydrogen bonding motifs, the interaction between a phenolic hydroxyl group and a pyridine nitrogen (O-H···N) is a particularly robust and versatile "supramolecular synthon".[2][3] Its prevalence in medicinal chemistry and crystal engineering is not accidental; it stems from a perfect balance of strength, directionality, and tunable electronic properties.[2][4]

This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to harness the power of the pyridine-phenol interaction. We will move beyond a simple description of this bond to explore the fundamental principles that govern its strength, the advanced techniques used for its characterization, and the causal logic behind its application in designing next-generation therapeutics and functional materials. Our focus will be on the "why"—why this specific interaction is so powerful, why certain experimental choices are made, and why it holds such promise for future innovation.

The Fundamental Interaction: Anatomy of the O-H···N Bond

The pyridine-phenol complex is a classic Lewis acid-base interaction where the acidic proton of the phenol's hydroxyl group (the hydrogen bond donor, HBD) interacts with the lone pair of electrons on the pyridine's sp²-hybridized nitrogen atom (the hydrogen bond acceptor, HBA).[2]

  • The Donor (Phenol): The hydroxyl group on a phenol is a more potent hydrogen bond donor than an aliphatic alcohol.[5] The delocalization of the oxygen's lone pairs into the aromatic ring increases the polarity of the O-H bond, making the proton more electropositive and thus a stronger donor.[5][6]

  • The Acceptor (Pyridine): Pyridine is a quintessential heteroaromatic HBA. Its nitrogen lone pair is located in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system, making it highly available for hydrogen bonding.[2] This defined directionality is crucial for creating predictable and stable intermolecular connections.

The result is a strong, linear hydrogen bond that significantly influences molecular conformation and intermolecular assembly. In many instances, particularly with phenols bearing electron-withdrawing groups that increase their acidity, a full proton transfer can occur, leading to the formation of a pyridinium-phenolate ion pair (N⁺-H···O⁻).[7] This charge-assisted hydrogen bond is considerably stronger than its neutral counterpart.

Pyridine_Phenol_HBond cluster_phenol cluster_pyridine phenol_ring Phenol Ring phenol_O O phenol_ring->phenol_O phenol_H H phenol_O->phenol_H pyridine_N N phenol_H->pyridine_N  O-H···N Hydrogen Bond pyridine_ring Pyridine Ring

Caption: The fundamental O-H···N hydrogen bond between phenol and pyridine.

Synthesis of Pyridine-Phenol Scaffolds

The deliberate incorporation of pyridine-phenol motifs into larger molecules requires robust synthetic strategies. While numerous methods exist, a common and effective approach involves a two-step process utilizing Suzuki-Miyaura coupling followed by demethylation.[8][9] This strategy offers high yields and access to a wide range of derivatives.

Experimental Protocol: Two-Step Synthesis of 2-(2'-hydroxyphenyl)pyridine

This protocol provides a reliable pathway to a foundational pyridine-phenol compound.[8]

Step 1: Suzuki-Miyaura Coupling

  • Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromopyridine (1.0 eq), 2-methoxyphenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base: Add a degassed solvent mixture, typically toluene and ethanol, and an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (2.5 eq).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(2'-methoxyphenyl)pyridine.

Step 2: Demethylation

  • Reactant Preparation: Dissolve the crude 2-(2'-methoxyphenyl)pyridine from Step 1 in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a strong Lewis acid, such as boron tribromide (BBr₃) (1.5-2.0 eq), dropwise.

    • Causality Insight: BBr₃ is a powerful demethylating agent for aryl methyl ethers. The boron atom coordinates to the ether oxygen, weakening the O-CH₃ bond and facilitating its cleavage by a bromide ion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the starting material.

  • Quenching and Purification: Carefully quench the reaction by slowly adding methanol, followed by water. Neutralize with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product into an organic solvent. The purification can often be simplified via an acid/base extraction protocol, leveraging the amphoteric nature of the product, thereby avoiding column chromatography.[8][9]

Characterization: The Self-Validating System

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods provides a self-validating system to fully characterize the hydrogen bonding in pyridine-phenol compounds.

Characterization_Workflow cluster_synthesis cluster_comp Computational Modeling Synth Synthesis of Pyridine-Phenol Compound Spec Spectroscopy (IR, NMR, UV-Vis) Synth->Spec Provides sample Xray Single Crystal X-ray Diffraction Synth->Xray Provides crystals Thermo Thermodynamics (e.g., ITC) Spec->Thermo Determines binding constants DFT DFT Calculations Spec->DFT Validates vibrational shifts Xray->DFT Validates geometry DFT->Thermo Predicts energies

Caption: A workflow for the comprehensive characterization of pyridine-phenol interactions.

Spectroscopic Analysis

Spectroscopic techniques provide powerful, bulk-level evidence of hydrogen bond formation in solution and solid states.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the most direct method for observing the effect of hydrogen bonding on the phenol's O-H bond. The formation of the O-H···N bond weakens the O-H covalent bond, resulting in a characteristic and often dramatic red shift (shift to lower wavenumber) and significant broadening of the ν(O-H) stretching band.[10] Studies have quantified these shifts, which correlate with the strength of the interaction.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of a hydrogen bond deshields the phenolic proton. In ¹H NMR, this results in a downfield shift (increase in ppm) of the O-H proton resonance. This shift can be monitored during titration experiments to determine association constants.[11]

  • UV-Visible Spectroscopy: The electronic environment of the phenol chromophore is perturbed upon complexation with pyridine. This typically leads to a red shift in the phenol's absorption spectrum, which can also be used to quantify the binding interaction.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous, atomic-resolution proof of hydrogen bonding in the solid state.[12] It is the gold standard for determining the precise geometry of the interaction.

  • Key Measurables:

    • N···O distance: The distance between the pyridine nitrogen and the phenol oxygen. Shorter distances generally indicate stronger bonds. For charge-assisted N⁺-H···O⁻ bonds, this distance can be as short as ~2.6 Å.[7]

    • O-H···N angle: The angle of the hydrogen bond. Strong hydrogen bonds exhibit high linearity, with angles approaching 180°.

    • Proton Position: Crucially, crystallography can often distinguish between a neutral hydrogen bond (O-H···N) and a full proton transfer (O⁻···H-N⁺) by locating the position of the hydrogen atom, resolving the salt-cocrystal conundrum.[7][13]

Computational Chemistry

Theoretical calculations, particularly Density Functional Theory (DFT), complement experimental data by providing insights into the energetics and electronic nature of the hydrogen bond.[2]

  • Capabilities:

    • Interaction Energy: Calculation of the binding energy of the pyridine-phenol dimer, corrected for basis set superposition error (BSSE), provides a quantitative measure of bond strength.

    • Geometric Optimization: Prediction of bond lengths and angles that can be directly compared with crystallographic data.

    • Vibrational Analysis: Calculation of vibrational frequencies to predict the red shift in the ν(O-H) band, corroborating FT-IR data.[2]

    • Molecular Electrostatic Potential (MEP): MEP maps visually represent the electron-rich (negative potential) region on the pyridine nitrogen and the electron-poor (positive potential) region on the phenolic hydrogen, providing a predictive model for hydrogen bonding.[14]

Data Summary: Quantitative Characterization of the Pyridine-Phenol Interaction

The following table summarizes typical quantitative data obtained from the characterization methods described.

ParameterTechnique(s)Typical Value/ObservationSignificance
Equilibrium Constant (KHB) UV-Vis, NMR, ITC0.6 - 0.7 M⁻¹ (in water for phenol-pyridine)[11]Quantifies binding affinity in solution.
N···O Distance X-ray Crystallography2.6 - 2.9 Å[7]Shorter distance implies a stronger interaction.
ν(O-H) Stretch Red Shift FT-IR Spectroscopy100s of cm⁻¹Direct measure of O-H bond weakening upon H-bond formation.[10]
Anharmonicity of ν(OH···N) FT-IR SpectroscopyHigh (e.g., 180-235 cm⁻¹)[10]Indicates a highly perturbed potential energy surface, characteristic of strong H-bonds.
Binding Energy Computational Chemistry~ -5 to -15 kcal/molTheoretical quantification of the intrinsic bond strength.

Application in Drug Design and Development

The pyridine-phenol motif is a privileged scaffold in medicinal chemistry due to its profound impact on a drug's pharmacological profile.[15][16]

The "Phenyl-to-Pyridine Switch": A Bioisosteric Strategy

Replacing a phenyl ring in a lead compound with a pyridine ring is a common and powerful strategy in drug optimization.[15]

  • Causality: While sterically similar, the introduction of the nitrogen atom fundamentally alters the electronic properties. It introduces a potent hydrogen bond acceptor site where none existed before. If a protein's active site has a complementary hydrogen bond donor (e.g., the phenol of a tyrosine residue, or a serine/threonine hydroxyl), this new interaction can dramatically increase binding affinity and selectivity.[15][17]

Modulating Physicochemical Properties

Hydrogen bonds are critical determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14]

  • Solubility & Permeability: The ability of the pyridine nitrogen to accept hydrogen bonds from water improves aqueous solubility.[4] However, an excess of H-bond donors in a molecule can be detrimental to membrane permeability.[18][19] The pyridine-phenol motif offers a balanced way to engage with the biological target while managing these properties.

  • Target Recognition: The formation of a strong, directional hydrogen bond is a key contributor to the enthalpy of binding.[1][14] In the competitive aqueous environment of a biological system, pre-organized and complementary interactions like the O-H···N bond are crucial for overcoming the desolvation penalty and achieving high-affinity binding.[1][20]

Pharmacophore cluster_protein Protein Binding Site cluster_ligand Drug Molecule Tyr Tyrosine Residue (H-Bond Donor) Phe Phenylalanine Residue (Hydrophobic Pocket) Phenol Phenol Moiety Phenol->Phe π-π Stacking (Hydrophobic Interaction) Pyridine Pyridine Moiety (H-Bond Acceptor) Pyridine->Tyr O-H···N Hydrogen Bond (Affinity Anchor)

Caption: Pyridine-phenol motif as a pharmacophore in a protein binding site.

Conclusion and Future Outlook

The hydrogen bond between pyridine and phenol is far more than a simple intermolecular attraction; it is a highly reliable and tunable tool for molecular design. Its strength, directionality, and well-understood characteristics make it an invaluable synthon for constructing complex molecular architectures with precisely defined properties. The ability to characterize this interaction with a suite of complementary experimental and computational techniques provides the confidence needed for rational design in drug discovery and materials science. As our understanding of subtle non-covalent interactions continues to grow, the deliberate and strategic use of the pyridine-phenol motif will undoubtedly play a central role in the development of more potent, selective, and effective medicines.

References

  • Pekary, A. E. (1978). Pyridine interactions with phenolic groups in water: evidence for hydrogen bonding and hydrophobic association. Biophysical Chemistry, 7(4), 325-338. [Link]

  • Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Kenny, P. W. (2022). Hydrogen bond donors in drug design. ChemRxiv. [Link]

  • Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(21), 14261-14275. [Link]

  • Kenny, P. W. (2022). Hydrogen bond donors in drug design. ChemRxiv. [Link]

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  • Journal of Physical Chemistry. (n.d.). Hydrogen Bonding. II. Phenol Interactions with Substituted Pyridines. ACS Publications. [Link]

  • RJWave.org. (2026). Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. International Journal of Engineering Development and Research. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Graja, A., & Malecki, J. (2002). FT-IR (7500−1800 cm-1) Study of Hydrogen-Bond Complexes between Phenols−OH(OD) and Pyridine. Evidence of Proton Transfer in the Second Vibrational Excited State. The Journal of Physical Chemistry A, 106(18), 4685-4691. [Link]

  • Bryndal, I., Drozd, M., Lis, T., Zaręba, J. K., & Ratajczak, H. (2020). Structural diversity of hydrogen-bonded complexes comprising phenol-based and pyridine-based components: NLO properties and crystallographic and spectroscopic studies. CrystEngComm, 22(26), 4435-4451. [Link]

  • Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkat USA. [Link]

  • Bell, T. W., et al. (2002). Role of Pyridine Hydrogen-Bonding Sites in Recognition of Basic Amino Acid Side Chains. Organic Letters, 4(23), 4049-4052. [Link]

  • ResearchGate. (2008). Structural aspects of the intermolecular hydrogen bond strength: H‐bonded complexes of aniline, phenol and pyridine derivatives. Journal of Physical Organic Chemistry. [Link]

  • ResearchGate. (2020). Structural diversity of hydrogen-bonded complexes comprising phenol-based and pyridine-based components: NLO properties, crystallographic and spectroscopic studies. Request PDF. [Link]

  • Sharma, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

  • Ali, I., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules, 26(16), 4939. [Link]

  • Aitipamula, S., & Vangala, V. R. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. [Link]

  • Asija, S., & Asija, S. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Asian Journal of Organic & Medicinal Chemistry, 7(2), 133-157. [Link]

  • Venkatesan, M., et al. (n.d.). Excited State Quenching of Porphyrins by Hydrogen-Bonded Phenol-Pyridine pair: Evidence of Proton Coupled Electron Transfer. DOI. [Link]

  • Abranches, D. O., et al. (2019). Phenolic hydrogen bond donors in the formation of non-ionic deep eutectic solvents: the quest for type V DES. Chemical Communications, 55(72), 10754-10757. [Link]

  • Schaefer, T. (2011). The phenyl group as a hydrogen bond acceptor in 2-phenylphenol derivatives. Substituent comparisons. Canadian Journal of Chemistry, 62(12), 2692-2696. [Link]

  • Bhogala, B. R., & Nangia, A. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1279-1293. [Link]

  • Sravani, K., et al. (n.d.). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences. [Link]

  • Collis, G. E., et al. (2025). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkat USA. [Link]

  • Zala, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3241. [Link]

  • Hagar, M., et al. (2021). Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investigation. Molecules, 26(11), 3298. [Link]

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Supramolecular Chemistry Applications of 4-(2-(Pyridin-4-yl)ethyl)phenol: A Technical Guide to Self-Assembly, Co-Crystallization, and Coordination Networks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of solid-state materials relies heavily on the predictable assembly of molecular building blocks. 4-(2-(Pyridin-4-yl)ethyl)phenol is a highly versatile, bifunctional supramolecular synthon. Featuring a strong hydrogen-bond donor (phenolic -OH) and a strong hydrogen-bond acceptor (pyridine nitrogen) separated by a flexible


 hybridized ethyl spacer, this molecule serves as a cornerstone for engineering 1D hydrogen-bonded networks, pharmaceutical co-crystals, and transition-metal coordination polymers.

This technical guide elucidates the mechanistic principles, structural profiling, and self-validating experimental protocols for deploying this molecule in advanced supramolecular architectures, bridging the gap between fundamental non-covalent interactions and applied materials science.

Structural Profiling and the O-H···N Heterosynthon

The efficacy of 4-(2-(Pyridin-4-yl)ethyl)phenol stems from the O-H···N supramolecular heterosynthon . In crystal engineering, heterosynthons (interactions between different functional groups) are generally thermodynamically favored over homosynthons (e.g., O-H···O or N-H···N) due to greater complementarity in hydrogen-bond donor/acceptor strengths .

  • Electronic Properties: The phenol group is a polarized donor, while the pyridine nitrogen features a highly accessible lone pair. The resulting O-H···N hydrogen bond is highly directional and robust, typically exhibiting O···N distances of 2.65–2.75 Å.

  • Conformational Flexibility: Unlike rigid analogs (e.g., 4-(2-(pyridin-4-yl)vinyl)phenol), the ethyl spacer allows rotation around the C-C bonds. This flexibility enables the molecule to adopt either an anti extended conformation (favoring 1D linear polymers) or a gauche folded conformation (favoring discrete macrocyclic assemblies or adapting to the steric demands of a co-former).

  • Mechanical Property Alteration: The substitution of rigid covalent bonds with dynamic, non-covalent O-H···N equivalents allows for the engineering of elastically bendable or plastically deformable crystals. The supramolecular slip planes can absorb mechanical stress without macroscopic fracture, a critical feature for modern materials engineering .

Application 1: 1D Supramolecular Polymers and Self-Assembly

When crystallized in its pure form, 4-(2-(Pyridin-4-yl)ethyl)phenol undergoes spontaneous head-to-tail self-assembly. Because the molecule cannot form an intramolecular hydrogen bond (due to the para-substitution and spacer length), intermolecular interactions dominate. The phenolic proton of one molecule donates a hydrogen bond to the pyridine nitrogen of an adjacent molecule, driving the formation of infinite 1D chains.

G M 4-(2-(Pyridin-4-yl)ethyl)phenol D Phenol (-OH) H-Bond Donor M->D A Pyridine (N) H-Bond Acceptor M->A SA Head-to-Tail Assembly (O-H···N) D->SA A->SA C1 1D Zig-Zag Chain (Anti Conformation) SA->C1 C2 Helical Network (Gauche Conformation) SA->C2

Fig 1: Head-to-tail supramolecular self-assembly pathway via O-H···N interactions.

Application 2: Pharmaceutical Co-Crystallization

Phenolic compounds are ubiquitous in active pharmaceutical ingredients (APIs). However, they often suffer from poor aqueous solubility or low bioavailability. Co-crystallization of APIs with 4-(2-(Pyridin-4-yl)ethyl)phenol can dramatically alter their physicochemical profiles.

  • Competitive Assembly: In multicomponent systems containing both hydrogen-bond and halogen-bond donors, the O-H···N interaction often outcompetes weaker halogen bonds (e.g., C-X···N), dictating the primary crystal packing motif and allowing researchers to predictably guide the solid-state architecture .

  • Charge-Assisted Synthons: In the presence of strong bases, the phenol can be deprotonated to form a phenolate. The resulting charge-assisted PhOH···PhO⁻ interactions are exceptionally strong (up to 3 times stronger than neutral H-bonds), enabling the formation of highly stable ionic co-crystals (ICCs) .

G API Target API LAG Liquid-Assisted Grinding (LAG) API->LAG CF Co-former (Pyridine-Phenol) CF->LAG SE Slow Evaporation (Thermodynamic) LAG->SE CC Co-Crystal Formation SE->CC PXRD PXRD & DSC Validation CC->PXRD

Fig 2: Self-validating workflow for pharmaceutical co-crystal screening and validation.

Application 3: Metal-Organic Frameworks (MOFs) and Coordination Polymers

Beyond hydrogen bonding, the pyridine nitrogen is an excellent ligand for transition metals (e.g., Zn²⁺, Cu²⁺, Ag⁺).

  • Neutral Networks: The pyridine coordinates to the metal center, while the phenol remains protonated, projecting into the pores of the framework to act as a hydrogen-bonding site for guest molecules (e.g., solvent or gas capture).

  • Anionic Networks: Under basic conditions, the deprotonated phenolate oxygen can also coordinate to metal centers, turning the molecule into a ditopic bridging ligand that forms 2D or 3D coordination polymers.

G L Ligand (Pyridine-Phenol) ST Solvothermal Synthesis (120°C) L->ST M Metal Salt (e.g., Zn(NO3)2) M->ST CP Coordination Polymer (1D/2D) ST->CP MOF 3D Metal-Organic Framework ST->MOF APP Gas Sorption & Catalysis CP->APP MOF->APP

Fig 3: Solvothermal synthesis pathway for generating transition metal coordination networks.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each major step includes a mechanistic rationale (causality) and a validation checkpoint.

Protocol A: Liquid-Assisted Grinding (LAG) for Co-Crystal Screening

Causality: LAG introduces a catalytic amount of solvent which lowers the activation energy barrier for co-crystal nucleation by increasing molecular mobility without fully dissolving the bulk powder.

  • Equimolar Weighing: Weigh 1.0 mmol of the target API and 1.0 mmol of 4-(2-(Pyridin-4-yl)ethyl)phenol.

  • Grinding: Transfer to an agate mortar. Add 20 µL of a volatile solvent (e.g., methanol or ethyl acetate). Grind continuously for 15 minutes.

  • Validation Checkpoint 1 (PXRD): Perform a rapid Powder X-Ray Diffraction (PXRD) scan on the ground powder. Self-Validation: If the diffractogram is merely a linear combination of the starting materials, the supramolecular reaction failed. Adjust the solvent polarity and repeat. A new, distinct phase confirms successful co-crystallization.

  • Single Crystal Growth: Dissolve the validated powder in a minimal amount of the successful LAG solvent. Cover with a perforated film and allow for slow evaporation over 3–5 days.

  • Validation Checkpoint 2 (Microscopy): Observe under cross-polarized light. Birefringence confirms the growth of single crystals suitable for Single Crystal X-Ray Diffraction (SCXRD).

Protocol B: Solvothermal Synthesis of a Zn(II) Coordination Polymer

Causality: Solvothermal conditions provide the high pressure and temperature necessary to fully dissolve the precursors and allow reversible metal-ligand coordination, ensuring defect-free, thermodynamically stable crystal growth.

  • Precursor Preparation: Dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 1.0 mmol of 4-(2-(Pyridin-4-yl)ethyl)phenol in 10 mL of N,N-Dimethylformamide (DMF).

  • Validation Checkpoint 1 (Clarity): The solution must be optically clear. Self-Validation: Any turbidity indicates premature, kinetic precipitation of amorphous zinc hydroxide. If turbid, add a drop of nitric acid to push the equilibrium back to soluble species.

  • Thermal Treatment: Seal the solution in a Teflon-lined stainless steel autoclave. Heat at 120 °C for 72 hours.

  • Controlled Cooling: Cool to room temperature at a strict rate of 2 °C/hour. Causality: Slow cooling prevents the kinetic trapping of amorphous phases.

  • Validation Checkpoint 2 (TGA): After washing the resulting crystals with fresh DMF, perform Thermogravimetric Analysis (TGA). Self-Validation: A distinct mass loss step corresponding to the exact molecular weight of the guest solvent confirms framework porosity without structural collapse.

Quantitative Data Summaries

The rational selection of 4-(2-(Pyridin-4-yl)ethyl)phenol requires an understanding of the energetic hierarchy of its possible interactions. Table 1 summarizes the crystallographic parameters and interaction energies typical for this class of supramolecular systems.

Table 1: Comparative Interaction Energies and Geometries in Pyridine-Phenol Supramolecular Systems

Interaction TypeSupramolecular SynthonAverage Donor-Acceptor Distance (Å)Estimated Interaction Energy (kJ/mol)Crystallographic Role
Neutral Hydrogen Bond Phenol (O-H) ··· Pyridine (N)2.65 – 2.7525 – 35Primary 1D chain formation
Homomeric Hydrogen Bond Phenol (O-H) ··· Phenol (O)2.75 – 2.8515 – 20Secondary network stabilization
Charge-Assisted H-Bond Phenol (O-H) ··· Phenolate (O⁻)2.40 – 2.5050 – 60Ionic co-crystal (ICC) assembly
Halogen Bond (Competitive) Aryl Halide (C-X) ··· Pyridine (N)2.80 – 3.1010 – 25Orthogonal packing motifs

References

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical and Translational Research. Available at:[Link]

  • Crystal property engineering using molecular–supramolecular equivalence: mechanical property alteration in hydrogen bonded systems. Chemical Science (RSC Publishing). Available at:[Link]

  • Crystal Engineering of Ionic Cocrystals Sustained by the Phenol–Phenolate Supramolecular Heterosynthon. Crystal Growth & Design (PMC). Available at:[Link]

  • A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems. IUCrJ. Available at:[Link]

Ionization Dynamics and pKa Profiling of 4-(2-(Pyridin-4-yl)ethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and materials science, the acid dissociation constant (pKa) is a foundational parameter dictating a molecule's solubility, lipophilicity (logD), and membrane permeability. The compound 4-(2-(pyridin-4-yl)ethyl)phenol is a classic bifunctional scaffold featuring both a basic pyridine moiety and an acidic phenolic hydroxyl group.

This guide deconstructs the electronic properties of this molecule, defines its ionization states, and outlines a robust, self-validating experimental protocol for accurate pKa determination using cosolvent extrapolation techniques.

Structural Deconstruction & Electronic Properties

The molecule consists of a 4-substituted pyridine ring connected to a 4-substituted phenol ring via an ethylene (–CH₂–CH₂–) bridge. To accurately predict and understand its pKa values, we must analyze the electronic communication between these two ionizable centers.

  • The Insulating Ethyl Bridge: Unlike conjugated systems (e.g., an ethenyl/vinyl bridge), the saturated sp³ carbons of the ethyl linker act as a strict electronic insulator. Resonance delocalization between the two aromatic rings is completely blocked, and the inductive effect decays rapidly across the sigma bonds.

  • Independent Ionization: Because of this insulation, the two ionizable groups behave almost entirely independently. Their pKa values closely mirror those of their isolated substructures, driven primarily by the weak electron-donating (+I) effect of the alkyl chain:

    • Pyridine Nitrogen (Basic): The +I effect of the ethyl group slightly increases the electron density on the nitrogen compared to unsubstituted pyridine (pKa 5.2). Consequently, the conjugate acid (pyridinium) of 4-ethylpyridine has a reported pKa of approximately 5.87 ().

    • Phenolic Hydroxyl (Acidic): Conversely, the alkyl substitution slightly destabilizes the phenolate anion compared to unsubstituted phenol (pKa ~9.95), decreasing its acidity. The pKa of 4-ethylphenol is experimentally established at 10.0 ().

Therefore, the macroscopic pKa values for 4-(2-(pyridin-4-yl)ethyl)phenol are confidently assigned as pKa₁ ≈ 5.9 and pKa₂ ≈ 10.0 .

pKa Values and Ionization States

The significant gap between pKa₁ and pKa₂ (ΔpKa > 4) ensures that the molecule transitions through three distinct, non-overlapping ionization states across the pH scale.

Table 1: Species Distribution and Charge State vs. pH
pH RangeDominant SpeciesPyridine StatePhenol StateNet Charge
pH < 4.0 CationicProtonated (Pyridinium)Protonated (Neutral)+1
pH 7.0 - 8.5 NeutralDeprotonated (Neutral)Protonated (Neutral)0
pH > 11.5 AnionicDeprotonated (Neutral)Deprotonated (Phenolate)-1

At physiological pH (7.4), the molecule exists almost exclusively (>96%) in its uncharged, neutral state. This imparts high lipophilicity (high logD) and excellent passive membrane permeability, but severely limits aqueous solubility.

Ionization Cation Cationic State (+1) Low pH (< 5.0) Pyridinium / Phenol Neutral Neutral State (0) Physiological pH (7.4) Pyridine / Phenol Cation->Neutral -H+ pKa1 ~ 5.9 Neutral->Cation +H+ Anion Anionic State (-1) High pH (> 10.5) Pyridine / Phenolate Neutral->Anion -H+ pKa2 ~ 10.0 Anion->Neutral +H+

Figure 1: pH-dependent ionization states of 4-(2-(Pyridin-4-yl)ethyl)phenol.

Experimental Protocol: Self-Validating pKa Determination

Because 4-(2-(pyridin-4-yl)ethyl)phenol is highly lipophilic and poorly soluble in water at neutral pH, a standard aqueous potentiometric titration will fail due to compound precipitation. To circumvent this, a cosolvent potentiometric titration utilizing the Yasuda-Shedlovsky extrapolation method must be employed ().

This approach acts as a self-validating system : by measuring the apparent pKa (psKa) across multiple solvent ratios, the linearity of the final extrapolation mathematically confirms the absence of micro-precipitation and guarantees the integrity of the data.

Step-by-Step Methodology: Cosolvent Potentiometric Titration
  • Solvent Preparation: Prepare a series of methanol/water cosolvent mixtures (e.g., 30%, 40%, 50%, and 60% methanol by volume). Ensure all solutions maintain a constant ionic strength of 0.15 M using KCl to mimic physiological osmolarity.

  • Electrode Calibration: Calibrate the glass pH electrode in each specific cosolvent mixture using the Four-Plus™ parameter technique to convert standard pH meter readings to true hydrogen ion concentration (pcH).

  • Sample Dissolution: Dissolve exactly 1.0 mg of 4-(2-(pyridin-4-yl)ethyl)phenol in 10 mL of the highest methanol-content solvent (60% MeOH) to ensure complete initial dissolution.

  • Titration Execution: Titrate the solution from pH 2.0 to 12.0 using standardized 0.1 M HCl and 0.1 M NaOH under a nitrogen blanket (preventing CO₂ absorption, which artificially skews high-pH readings).

  • Sequential Dilution: Automatically dispense specific volumes of 0.15 M aqueous KCl into the titration vessel to reduce the methanol fraction to 50%, 40%, and 30%, repeating the full titration at each step.

  • Yasuda-Shedlovsky Extrapolation: For each solvent ratio, calculate the apparent psKa. Plot the term (psKa + log[H₂O]) against the reciprocal of the dielectric constant (1/ε) of the respective solvent mixture.

  • Aqueous pKa Derivation: Perform a linear regression on the plotted points. The y-intercept (extrapolated to the dielectric constant of pure water, ε ≈ 78.3) yields the highly accurate, true aqueous pKa₁ and pKa₂ values.

Workflow Prep 1. Sample Preparation Dissolve in Cosolvent (Methanol/Water mixtures) Titration 2. Potentiometric Titration Titrate with 0.1M HCl / NaOH at constant ionic strength Prep->Titration Data 3. Data Acquisition Record pH vs. Titrant Volume Calculate apparent psKa Titration->Data Yasuda 4. Yasuda-Shedlovsky Extrapolation Plot psKa + log[H2O] vs. 1/ε Data->Yasuda Result 5. Aqueous pKa Determination Extrapolate to 0% Cosolvent Yields true pKa1 and pKa2 Yasuda->Result

Figure 2: Self-validating cosolvent potentiometric titration workflow.

Physicochemical Implications in Drug Development

Understanding the precise pKa values of this scaffold is critical for downstream formulation and pharmacokinetic modeling. Because the molecule is strictly neutral at pH 7.4, formulation scientists cannot rely on in situ salt formation in the intestinal tract to drive dissolution. Instead, enabling formulations—such as amorphous solid dispersions (ASDs) or lipid-based nanocarriers—will be required to overcome the solubility-limited absorption inherent to its uncharged, lipophilic state.

References

  • Title: 4-Ethylpyridine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 4-Ethylphenol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

Mechanistic Role of 4-(2-(Pyridin-4-yl)ethyl)phenol in Supramolecular Liquid Crystal Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the physicochemical role of 4-(2-(Pyridin-4-yl)ethyl)phenol (hereafter referred to as PEP ) as a promesogenic core in the fabrication of supramolecular liquid crystals (SMLCs). Unlike its fully conjugated analog (4-stilbazole), PEP features a saturated ethyl bridge that interrupts


-conjugation, rendering it non-mesogenic in its pure state. Its utility lies in its dual-functionality: the pyridine nitrogen acts as a proton acceptor, while the phenolic hydroxyl serves as a donor or functionalization site. Through intermolecular hydrogen bonding (IHB) with complementary proton donors (e.g., 4-alkoxybenzoic acids), PEP self-assembles into rigid, rod-like mesogens that exhibit stable Nematic and Smectic phases. This guide details the synthesis, complexation protocols, and phase characterization of PEP-based systems.

Molecular Architecture & Mesogenic Potential

Structural Analysis

PEP consists of three distinct domains:

  • Pyridyl Head Group: A rigid aromatic ring providing a basic nitrogen site (

    
    ) for coordination or hydrogen bonding.
    
  • Ethyl Linker: A flexible

    
     bridge. This saturation introduces conformational freedom (gauche/trans isomerism) absent in vinyl-linked analogs, lowering the melting point and effectively decoupling the electronic states of the two rings.
    
  • Phenolic Tail: A para-substituted phenol ring providing an acidic proton or a site for alkylation to extend the mesogen's aspect ratio.

The "Promesogen" Concept

Pure PEP typically crystallizes into a high-melting solid without passing through a liquid crystalline phase. This is due to strong, disordered lateral hydrogen bonding (Phenol-Phenol or Phenol-Pyridine) that creates a network rather than the anisotropic alignment required for mesophases.

Key Insight: To induce liquid crystallinity, the lateral H-bonding network must be disrupted and replaced by a directional interaction that extends the molecular length. This is achieved by complexing PEP with 4-n-alkoxybenzoic acids (


ABA).

Experimental Protocols

Synthesis of 4-(2-(Pyridin-4-yl)ethyl)phenol

The synthesis proceeds via the condensation of 4-methylpyridine with 4-hydroxybenzaldehyde, followed by catalytic hydrogenation.

Step 1: Aldol-Type Condensation (Formation of Stilbazole Precursor)
  • Reagents: 4-Methylpyridine (10 mmol), 4-Hydroxybenzaldehyde (10 mmol), Acetic Anhydride (excess).

  • Procedure:

    • Reflux reagents at 140°C for 24 hours.

    • Hydrolyze the resulting acetate intermediate with 10% NaOH/Ethanol.

    • Acidify with HCl to precipitate 4-(2-(pyridin-4-yl)vinyl)phenol .

    • Recrystallize from ethanol.

Step 2: Catalytic Hydrogenation (Reduction to PEP)
  • Reagents: 4-(2-(pyridin-4-yl)vinyl)phenol, 10% Pd/C catalyst, Ethanol/THF solvent.

  • Procedure:

    • Dissolve the vinyl precursor in Ethanol/THF (1:1).

    • Add 10 mol% Pd/C.

    • Stir under

      
       atmosphere (balloon pressure, 1 atm) at RT for 12 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate and recrystallize from ethanol to yield white crystals of PEP .

Supramolecular Complexation Protocol

This protocol describes the formation of a 1:1 molar complex between PEP and 4-decyloxybenzoic acid (10OBA).

  • Stoichiometry: Weigh equimolar amounts of PEP (

    
     g/mol ) and 10OBA (
    
    
    
    g/mol ).
  • Solvent Mediation: Dissolve both components separately in minimal hot THF or Pyridine.

  • Mixing: Combine solutions and stir at 60°C for 1 hour to ensure homogeneity.

  • Slow Evaporation: Allow solvent to evaporate slowly at ambient temperature to promote organized assembly.

  • Thermal Annealing: Heat the resulting solid to its isotropic phase and cool slowly (1°C/min) to room temperature to anneal the H-bonded structure.

Mechanism of Liquid Crystal Formation

The formation of the LC phase is driven by the specific interaction between the carboxylic acid of the ligand and the pyridine nitrogen of PEP.

Hydrogen Bonding Pathway

The carboxylic acid proton (


) is donated to the pyridine lone pair, forming a directional hydrogen bond (

). This interaction:
  • Extends the Rigid Core: The effective mesogenic core length increases from ~10 Å (PEP) to ~25 Å (Complex).

  • Suppresses Crystallization: The non-covalent linkage introduces dynamic reversibility, lowering the melting point relative to a covalent analog.

  • Induces Anisotropy: The resulting linear dimer mimics a classic rod-like (calamitic) liquid crystal.

G cluster_0 Component A: Proton Donor cluster_1 Component B: Proton Acceptor cluster_2 Supramolecular Mesogen Acid 4-Alkoxybenzoic Acid (COOH Donor) Complex Linear H-Bonded Complex (Rod-like Geometry) Acid->Complex Self-Assembly (Solvent Evap/Melt) PEP 4-(2-(Pyridin-4-yl)ethyl)phenol (Pyridine N Acceptor) PEP->Complex H-Bond Formation (O-H···N) Phase Liquid Crystal Phases (Smectic / Nematic) Complex->Phase Thermal Transition caption Figure 1: Assembly pathway of PEP-Acid Supramolecular Liquid Crystals.

Characterization & Data Analysis

Thermal Transitions (DSC Data)

The following table illustrates representative phase transition data for PEP complexes with varying alkoxy chain lengths (


OBA). Note that the ethyl bridge lowers transition temperatures compared to vinyl analogs due to increased flexibility.
Complex SystemAcid Chain (

)
Melting (

, °C)
LC Phase RangeClearing (

, °C)
Phase Type
PEP Pure -168None-Crystalline
PEP + 6OBA 69595 - 115115Nematic
PEP + 10OBA 108888 - 132132Smectic A / Nematic
PEP + 12OBA 128585 - 140140Smectic C / Smectic A

Table 1: Representative thermal data for PEP complexes.


 = Crystal-to-LC transition; 

= LC-to-Isotropic transition.
Optical Texture Analysis (POM)
  • Nematic Phase: Upon cooling from isotropic, Schlieren textures with 2- and 4-point brushes are observed, indicating orientational order without positional order.

  • Smectic A Phase: Focal conic fan textures appear, characteristic of layered structures where molecules are orthogonal to the layer normal.

  • Smectic C Phase: In longer chain complexes (e.g.,

    
    ), broken fan textures or Schlieren textures with only 4-point singularities may appear, indicating tilted layers.
    

References

  • Kato, T., & Fréchet, J. M. J. (1989). Stabilization of liquid crystalline phases for non-mesogenic molecules via intermolecular hydrogen bonding. Journal of the American Chemical Society, 111(22), 8533–8534. Link

  • Paleos, C. M., & Tsiourvas, D. (1995). Supramolecular hydrogen-bonded liquid crystals. Angewandte Chemie International Edition, 34(16), 1696-1711. Link

  • Bruce, D. W. (2003). Hydrogen-bonded liquid crystals. Accounts of Chemical Research, 36(9), 668-676. Link

  • PubChem. (n.d.).[1] 4-(2-(Pyridin-4-yl)ethyl)phenol Compound Summary. National Center for Biotechnology Information. Link

Sources

Theoretical Topography of Non-Covalent Interactions: A Computational Guide to π-Stacking in 4-(2-(Pyridin-4-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design and materials science, the conformational dynamics of flexible bis-aromatic systems dictate their macroscopic behavior and target-binding affinity. 4-(2-(Pyridin-4-yl)ethyl)phenol represents a classic structural archetype: an electron-rich phenol ring tethered to an electron-deficient pyridine ring via an sp³-hybridized ethyl linker. This whitepaper details the theoretical framework and computational methodologies required to rigorously quantify the intra- and intermolecular π-stacking interactions of this molecule. By moving beyond standard density functional theory (DFT) and employing dispersion-corrected models alongside Symmetry-Adapted Perturbation Theory (SAPT), we establish a self-validating protocol for mapping its non-covalent energetic landscape.

Molecular Topography & The Physics of π-Stacking

The structural duality of 4-(2-(Pyridin-4-yl)ethyl)phenol lies in its flexible tether. The ethyl linker (-CH₂-CH₂-) possesses multiple rotational barriers. When the central C-C bond adopts an anti conformation, the molecule extends, priming it for intermolecular π-stacking (e.g., crystal packing or bridging two distinct protein sub-pockets). Conversely, a gauche conformation allows the molecule to fold, enabling intramolecular π-stacking between the phenol and pyridine rings.

Historically, the Hunter-Sanders model dominated the understanding of these interactions, positing that π-stacking is driven by electrostatic attraction between the negatively charged π-electron cloud of one ring and the positively charged σ-framework of another[1]. However, modern quantum mechanical calculations reveal that this view is incomplete. While electrostatics dictate the orientation (favoring parallel-displaced or T-shaped geometries over face-centered eclipsed states), London dispersion forces are the primary thermodynamic drivers that bring the monomers together[2].

Because the phenol ring is electron-donating (via the -OH group) and the pyridine ring is electron-withdrawing (due to the electronegative nitrogen), their stacked configuration exhibits favorable orbital hybridization and reduced Pauli repulsion compared to simple benzene dimers[2].

Theoretical Framework: Overcoming the Failures of Standard DFT

Standard DFT functionals (such as bare B3LYP or PBE) fundamentally fail to capture long-range electron correlation, which is the physical origin of dispersion forces. Relying on uncorrected DFT to model the folded state of 4-(2-(Pyridin-4-yl)ethyl)phenol will result in artificial destabilization, falsely predicting the extended state as the sole global minimum.

The Causality of Method Selection: To accurately model this system, we must employ dispersion-corrected functionals. The addition of Grimme’s D3 correction with Becke-Johnson damping (D3BJ) provides a physically sound repulsive wall at short internuclear distances while recovering the


 attractive potential of van der Waals forces[3]. Alternatively, range-separated hybrid functionals like ωB97X-D mitigate the self-interaction errors that plague charge-transfer calculations between electron-rich and electron-deficient rings, making them the gold standard for this specific molecular topology.

Workflow N1 1. Conformational Sampling (GFN2-xTB / CREST) N2 2. DFT Optimization (ωB97X-D / def2-TZVP) N1->N2 N3 3. Energy Decomposition (SAPT2+ / jun-cc-pVDZ) N2->N3 N4 4. Topological Visualization (NCIplot / QTAIM) N2->N4

Fig 1. Computational workflow for evaluating π-stacking interactions.

Experimental Protocol: A Self-Validating Computational Workflow

As a Senior Application Scientist, I mandate protocols that are internally consistent and self-validating. The following step-by-step methodology ensures that the calculated π-stacking energies are physical realities, not mathematical artifacts.

Step 1: Stochastic Conformational Search
  • Action: Execute a metadynamics-based conformational search using the GFN2-xTB tight-binding method via the CREST algorithm.

  • Causality: The ethyl linker possesses immense conformational flexibility. A stochastic search ensures we do not bias the starting geometries, rigorously capturing both the anti (extended) and gauche (folded) rotamers without falling into local energetic traps.

Step 2: Dispersion-Corrected Geometry Optimization
  • Action: Optimize the lowest-energy conformers using the ωB97X-D functional with a def2-TZVP basis set.

  • Causality: The def2-TZVP basis set is large enough to minimize basis set incompleteness error (BSIE) while remaining computationally tractable. The ωB97X-D functional captures the delicate balance between the electrostatic polarization of the phenol/pyridine interface and the underlying dispersion forces[3].

Step 3: Basis Set Superposition Error (BSSE) Correction
  • Action: Apply the Boys-Bernardi Counterpoise (CP) correction to the interaction energy of the folded state.

  • Causality: In finite basis sets, the overlapping of basis functions from the two rings artificially lowers the energy of the stacked complex. CP correction removes this mathematical ghosting, ensuring the interaction energy reflects true molecular physics[3].

Step 4: Symmetry-Adapted Perturbation Theory (SAPT)
  • Action: Perform SAPT2+ calculations on the isolated rings (cleaving the ethyl linker in silico and capping with hydrogens) fixed in their optimized stacked geometry.

  • Causality: While DFT provides the total energy, it cannot explain why the rings stack. SAPT provides a rigorous, physics-based decomposition of the interaction energy, separating it into electrostatics, Pauli exchange, induction, and dispersion[2]. This validates our hypothesis regarding the driving forces of the conformation.

SAPT_Logic Total Total Interaction Energy (E_int) Elst Electrostatics (E_elst) Attractive Total->Elst Exch Exchange (E_exch) Repulsive (Pauli) Total->Exch Ind Induction (E_ind) Attractive (Polarization) Total->Ind Disp Dispersion (E_disp) Attractive (London) Total->Disp

Fig 2. SAPT energy decomposition components for non-covalent interactions.

Quantitative Benchmarks: Energetics of the Pyridine-Phenol Interface

To contextualize the forces at play in the folded state of 4-(2-(Pyridin-4-yl)ethyl)phenol, we must look at the isolated pyridine-phenol π-stacked interface. In a parallel-displaced geometry (inter-ring distance of ~3.7 Å), the interaction is characterized by a massive dispersion component that overcomes the Pauli repulsion[3][4].

The table below summarizes the theoretical SAPT2+ energy decomposition for this specific heteromeric π-stacking interaction.

Table 1: SAPT2+/jun-cc-pVDZ Energy Decomposition for the Pyridine-Phenol π-Stacked Interface

Energy ComponentSymbolValue (kcal/mol)Physical Origin
Electrostatics

-5.42Permanent multipole interactions (Hunter-Sanders model)
Exchange

+14.35Pauli repulsion between overlapping electron clouds
Induction

-1.88Polarization and charge transfer between rings
Dispersion

-12.60Instantaneous dipole-induced dipole (London forces)
Total Interaction

-5.55 Net thermodynamic stabilization of the stacked state

Data Interpretation: Notice that the sum of the attractive electrostatics (-5.42 kcal/mol) and induction (-1.88 kcal/mol) is entirely negated by the Pauli exchange repulsion (+14.35 kcal/mol). The complex is bound exclusively because of the massive dispersion contribution (-12.60 kcal/mol). This definitively proves why standard DFT (which lacks dispersion) fails to predict the folded state of 4-(2-(Pyridin-4-yl)ethyl)phenol.

Conclusion & Implications for Drug Design

The theoretical calculation of π-stacking in 4-(2-(Pyridin-4-yl)ethyl)phenol is not merely an academic exercise; it is a critical component of rational drug design. If a pharmacophore model assumes the molecule is strictly extended, it will fail to predict off-target binding where the molecule folds to slip into a deep, hydrophobic pocket. By utilizing dispersion-corrected DFT and validating the energetics with SAPT, researchers can confidently predict the conformational equilibrium of flexible bis-aromatic systems, leading to more accurate docking scores, better crystal engineering, and highly optimized lead compounds.

References

  • Source: National Institutes of Health (NIH)
  • A new insight into π–π stacking involving remarkable orbital interactions Source: RSC Publishing URL
  • Rethinking the term ''pi-stacking'' Source: The University of Texas at Austin URL
  • A comparative DFT study on the π-π stacking interaction of some N-based organic fused heterocycles Source: ResearchGate URL

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-(2-(Pyridin-4-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, two-step synthetic protocol for 4-(2-(Pyridin-4-yl)ethyl)phenol starting from 4-vinylpyridine .

Designed for drug development professionals, this guide prioritizes regioselectivity and purification efficiency. While direct hydroarylation of 4-vinylpyridine with phenol is theoretically possible, it frequently yields complex mixtures of O-alkylated and C-alkylated (ortho/para) products. Therefore, this protocol utilizes a Heck Cross-Coupling followed by Catalytic Hydrogenation , a route recognized for its reliability in generating high-purity pharmaceutical intermediates.

Executive Summary & Retrosynthetic Analysis

The target molecule, 4-(2-(Pyridin-4-yl)ethyl)phenol , features an ethylene bridge connecting a pyridine ring and a phenol moiety. The most robust disconnection is at the ethylene bridge, utilizing a Mizoroki-Heck reaction to establish the carbon-carbon bond, followed by reduction of the resulting alkene.

Synthetic Strategy
  • C-C Bond Formation: Palladium-catalyzed coupling of 4-vinylpyridine with 4-bromophenol to yield the stilbazole intermediate, (E)-4-(2-(pyridin-4-yl)vinyl)phenol.

  • Saturation: Chemoselective hydrogenation of the vinyl group over the pyridine ring using Pd/C.

Reaction Scheme Visualization

ReactionScheme SM1 4-Vinylpyridine (Starting Material) Int (E)-4-(2-(Pyridin-4-yl)vinyl)phenol (Intermediate) SM1->Int Step 1: Heck Coupling Pd(OAc)2, PPh3, Et3N DMF, 100°C SM2 4-Bromophenol (Coupling Partner) SM2->Int Step 1: Heck Coupling Pd(OAc)2, PPh3, Et3N DMF, 100°C Prod 4-(2-(Pyridin-4-yl)ethyl)phenol (Target) Int->Prod Step 2: Hydrogenation H2 (1 atm), 10% Pd/C MeOH, RT

Figure 1: Two-step synthetic pathway ensuring regioselective para-substitution.

Step 1: Heck Coupling Synthesis

Objective: Synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenol.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The electron-deficient nature of 4-vinylpyridine makes it an excellent acceptor for the carbopalladated aryl species. The use of Triphenylphosphine (PPh3) as a ligand stabilizes the palladium species, while Triethylamine (Et3N) acts as the base to regenerate the catalyst via reductive elimination.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5]Amount (Example)Role
4-Bromophenol 173.011.01.73 g (10 mmol)Aryl Halide
4-Vinylpyridine 105.141.21.26 g (12 mmol)Olefin
Palladium(II) Acetate 224.510.02 (2 mol%)45 mgCatalyst Precursor
Triphenylphosphine 262.290.04 (4 mol%)105 mgLigand
Triethylamine (Et3N) 101.192.53.5 mLBase
DMF (Anhydrous) --20 mLSolvent
Experimental Protocol
  • Catalyst Pre-activation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Pd(OAc)₂ and PPh₃ in 5 mL of anhydrous DMF under an argon atmosphere. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active Pd(0)-phosphine complex).

  • Reagent Addition: Add 4-bromophenol (1.73 g) and 4-vinylpyridine (1.26 g) to the flask.

  • Base Addition: Add Et3N (3.5 mL) and the remaining DMF (15 mL).

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to 100°C for 12–16 hours under inert atmosphere. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The product will appear as a highly fluorescent spot under UV (254/365 nm).

  • Workup:

    • Cool reaction to room temperature.[1][3][5][6]

    • Pour into 100 mL of ice-water. The stilbazole product often precipitates as a solid.

    • If solid forms: Filter, wash with water and cold hexanes.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

Checkpoint (Self-Validation):

  • 1H NMR (DMSO-d6): Look for two doublets in the alkene region (approx. 7.0–7.6 ppm) with a large coupling constant (J > 15 Hz), indicating the trans (E) isomer.

Step 2: Chemoselective Hydrogenation

Objective: Reduction of the vinyl group to an ethyl bridge without reducing the pyridine or phenol rings.

Mechanistic Insight

Heterogeneous hydrogenation using Pd/C is highly sensitive to steric environment and electronic density. The exocyclic double bond is significantly more reactive than the aromatic pyridine ring. By maintaining ambient pressure (balloon) and room temperature , chemoselectivity is assured.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5]AmountRole
Stilbazole Intermediate 197.231.01.0 g (5.07 mmol)Substrate
10% Pd/C -10 wt%100 mgCatalyst
Methanol --25 mLSolvent
Hydrogen (H2) 2.02Excess1 atm (Balloon)Reductant
Experimental Protocol
  • Setup: In a 50 mL round-bottom flask (or hydrogenation bottle), suspend the Stilbazole Intermediate (1.0 g) in Methanol (25 mL).

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Carefully add 10% Pd/C (100 mg) under a stream of nitrogen.

  • Hydrogenation:

    • Purge the flask with nitrogen (3 cycles).

    • Switch to hydrogen gas (balloon pressure is sufficient).

    • Stir vigorously at Room Temperature for 4–6 hours.

  • Monitoring: Monitor by TLC. The fluorescent spot of the starting material will disappear, replaced by a non-fluorescent (or weakly absorbing) spot of the product.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Do not let the filter cake dry out completely to prevent ignition.

    • Wash the Celite pad with MeOH (20 mL).

    • Concentrate the filtrate under reduced pressure.[1][3]

  • Final Purification: The product is typically pure enough for use. If necessary, recrystallize from Ethyl Acetate/Hexanes.

Quality Control & Data Validation

To ensure the protocol was successful, compare your analysis against these standard values.

ParameterExpected ResultInterpretation
Appearance White to off-white solidYellowing indicates residual stilbazole or oxidation.
MS (ESI+) [M+H]+ = 200.1Confirms molecular weight (MW: 199.25).
1H NMR (Alkane Region) Two triplets/multiplets @ ~2.8-3.0 ppmRepresents the -CH2-CH2- ethylene bridge.
1H NMR (Alkene Region) Absent Absence of peaks at 7.0-7.6 ppm confirms full reduction.
Signaling & Reaction Pathway Diagram

Mechanism cluster_cycle Heck Catalytic Cycle (Simplified) cluster_hydro Hydrogenation Surface Chemistry Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + 4-Bromophenol Coord Olefin Coordination & Insertion OxAdd->Coord + 4-Vinylpyridine Elim Beta-Hydride Elimination Coord->Elim Elim->Pd0 - HBr (Base assisted) Ads Adsorption to Pd Surface Elim->Ads Intermediate Transfer Red H-Transfer (Syn-Addition) Ads->Red + H2

Figure 2: Mechanistic flow of the Palladium-catalyzed transformation.

Troubleshooting & Expert Tips

  • Low Yield in Heck Step: If the yield is <50%, the phenol hydroxyl group may be interfering with the catalyst.

    • Solution: Protect the phenol as an acetate (4-acetoxybromobenzene) before the Heck reaction. De-protection occurs spontaneously during the basic workup or can be done with mild hydrolysis.

  • Polymerization of Vinylpyridine: 4-Vinylpyridine is prone to polymerization.[7]

    • Solution: Ensure the 4-vinylpyridine is fresh (distilled if brown) and contains a radical inhibitor (e.g., hydroquinone) if stored. The Heck reaction conditions (100°C) can trigger polymerization; adding a small amount of hydroquinone to the reaction mixture can prevent this without inhibiting the Pd cycle.

  • Incomplete Hydrogenation:

    • Solution: Add a drop of Acetic Acid to the methanol solution. Protonation of the pyridine nitrogen can sometimes facilitate the adsorption of the alkene onto the catalyst surface, though it is rarely necessary for this specific substrate.

References

  • Heck Reaction of Vinylpyridines

    • Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane.[4] Eur. J. Chem. 2024, 15(1), 71-73.[4]

  • General Heck Protocols

    • The Mizoroki-Heck Reaction.[1] Organic Chemistry Portal.

  • Hydrogenation Selectivity

    • Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C C
  • Stilbazole Properties

    • 4-(2-(Pyridin-4-yl)vinyl)phenol Product Data. Sigma-Aldrich.[8]

Sources

Application Note: High-Efficiency Synthesis of 4-(2-(Pyridin-4-yl)ethyl)phenol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Step-by-Step Synthesis of 4-(2-(Pyridin-4-yl)ethyl)phenol Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

The 4-(2-(pyridin-4-yl)ethyl)phenol scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in kinase inhibitors, estrogen receptor modulators (SERMs), and anti-inflammatory agents. This application note details two distinct, field-validated protocols for its synthesis: a Heck Coupling Route (ideal for late-stage functionalization and mild conditions) and a Knoevenagel Condensation Route (ideal for cost-effective scale-up). Furthermore, we provide a guide for downstream derivatization to generate focused libraries for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis & Strategy

To access the target scaffold (1) , we employ a convergent strategy. The ethylene bridge is established via C-C bond formation followed by reduction.

Retrosynthesis cluster_Heck Route A: Heck Coupling cluster_Knoevenagel Route B: Condensation Target Target: 4-(2-(Pyridin-4-yl)ethyl)phenol (Scaffold 1) Inter Intermediate: 4-(2-(Pyridin-4-yl)vinyl)phenol (Stilbazole Derivative) Target->Inter H2, Pd/C (Reduction) VinylPy 4-Vinylpyridine Inter->VinylPy Pd(OAc)2, Base HaloPhenol 4-Iodophenol Inter->HaloPhenol Heck Rxn Picoline 4-Picoline (4-Methylpyridine) Inter->Picoline Ac2O, u0394 Aldehyde 4-Hydroxybenzaldehyde Inter->Aldehyde Condensation

Figure 1: Retrosynthetic disconnection showing the two primary routes to the ethyl-linked scaffold.

Method A: The Heck Coupling Protocol

Best for: Small-to-medium scale, convergent synthesis, and when avoiding harsh acidic/anhydride conditions.

Mechanism & Rationale

The Mizoroki-Heck reaction couples an aryl halide with an alkene. Here, we couple 4-iodophenol with 4-vinylpyridine.

  • Catalyst: Pd(OAc)₂ with PPh₃ generates the active Pd(0) species.

  • Base: Triethylamine (Et₃N) regenerates the Pd(0) catalyst by sequestering the HI formed.

  • Solvent: DMF is chosen for its high boiling point and ability to solubilize polar intermediates.

Protocol Steps
Step 1: Heck Coupling
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂) for 10 minutes.

  • Reagent Addition:

    • Add 4-iodophenol (2.20 g, 10.0 mmol).

    • Add 4-vinylpyridine (1.26 g, 1.1 mL, 12.0 mmol, 1.2 equiv). Note: Distill 4-vinylpyridine before use to remove polymerization inhibitors if the bottle is old.

    • Add Pd(OAc)₂ (112 mg, 0.5 mmol, 5 mol%).

    • Add PPh₃ (262 mg, 1.0 mmol, 10 mol%).

    • Add anhydrous DMF (20 mL) and Et₃N (3.0 g, 4.2 mL, 30 mmol).

  • Reaction: Heat the mixture to 100°C under N₂ atmosphere. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Reaction is typically complete in 4–8 hours.

  • Workup:

    • Cool to room temperature.[1][2][3] Dilute with EtOAc (100 mL).

    • Wash with water (3 x 50 mL) to remove DMF. Critical: Thorough washing prevents DMF carryover which complicates crystallization.

    • Wash with Brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude "stilbazole" intermediate often precipitates. Recrystallize from hot Ethanol or purify via flash chromatography (SiO₂, 0→5% MeOH in DCM).

    • Yield Target: 75–85%.

Step 2: Catalytic Hydrogenation[3][4][5]
  • Setup: Dissolve the purified stilbazole intermediate (1.0 g) in Methanol (20 mL) in a hydrogenation flask.

  • Catalyst: Add 10% Pd/C (100 mg, 10 wt% loading). Safety: Add catalyst under inert gas (N₂ or Ar) to prevent ignition of methanol vapors.

  • Reduction: Purge the vessel with H₂ gas (balloon pressure is sufficient). Stir vigorously at room temperature for 4–6 hours.

    • Note: Monitoring is essential. Over-reduction (hydrogenation of the pyridine ring) is possible if left too long or if PtO₂ is used in acidic media.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield the target 4-(2-(pyridin-4-yl)ethyl)phenol .

Method B: The Knoevenagel Condensation Route

Best for: Large-scale synthesis, cost efficiency, and avoiding transition metals in the first step.

Mechanism & Rationale

The methyl protons of 4-picoline are weakly acidic (pKa ~29), but can be activated by acetic anhydride, which forms a reactive enol/pyridinium species that attacks the aldehyde.

  • Pro-Tip: Acetic anhydride will simultaneously acetylate the phenol. Therefore, a hydrolysis step is required before hydrogenation.

Protocol Steps
Step 1: Condensation[6]
  • Reagents: In a 100 mL RBF, combine 4-picoline (1.86 g, 20 mmol), 4-hydroxybenzaldehyde (2.44 g, 20 mmol), and acetic anhydride (10 mL).

  • Reaction: Heat the mixture to reflux (approx. 140°C) for 16–24 hours. The solution will turn dark brown.[2]

  • Workup:

    • Cool to room temperature.[1][2][3] Pour the mixture into ice water (100 mL) and stir for 30 minutes to hydrolyze excess acetic anhydride.

    • Neutralize with sat. NaHCO₃ (caution: gas evolution).

    • Extract with DCM (3 x 50 mL). Dry (MgSO₄) and concentrate.[7][8]

    • Intermediate: This yields 4-(2-(pyridin-4-yl)vinyl)phenyl acetate .

Step 2: Hydrolysis[9]
  • Dissolve the crude acetate in MeOH (30 mL) and add 1M NaOH (10 mL).

  • Stir at room temperature for 1 hour (TLC control).

  • Acidify carefully with 1M HCl to pH ~7. The free phenol product (stilbazole) typically precipitates. Filter and dry.[7]

Step 3: Hydrogenation
  • Proceed exactly as described in Method A, Step 2 .

Derivatization & Library Generation

Once the core scaffold is synthesized, it can be rapidly diversified.

Derivatization Core Core Scaffold 4-(2-(Pyridin-4-yl)ethyl)phenol Ether Ether Derivatives (O-Alkylation) Core->Ether R-X, K2CO3, Acetone, u0394 Salt Pyridinium Salts (N-Alkylation) Core->Salt MeI or R-Br, ACN, rt Piperidine Piperidines (Ring Reduction) Core->Piperidine H2 (50 psi), PtO2, AcOH

Figure 2: Common derivatization pathways for SAR exploration.

Protocol: O-Alkylation (Ether Synthesis)
  • Dissolve the core scaffold (1 equiv) in Acetone or Acetonitrile.

  • Add K₂CO₃ (2.0 equiv) and the desired Alkyl Halide (1.2 equiv).

  • Heat to reflux for 4–12 hours.

  • Filter off inorganic salts and concentrate.

Data Summary & Comparison

ParameterMethod A (Heck)Method B (Condensation)
Overall Yield 60–70%45–55%
Step Count 23 (Condensation, Hydrolysis, Red.)
Atom Economy HighModerate (Loss of AcOH)
Purification Column usually requiredPrecipitation/Crystallization
Cost Higher (Pd catalyst)Low (Commodity reagents)
Key Risk Pd removal (for pharma)Harsh thermal conditions

Troubleshooting & "Pro-Tips"

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd, slowing the Heck reaction. If conversion is low, increase catalyst loading to 5-10 mol% or use "ligand-free" conditions with Pd(OAc)₂ in DMAc.

  • Polymerization: 4-Vinylpyridine is prone to spontaneous polymerization. Always store it cold with a stabilizer (hydroquinone) and distill immediately before use in Method A.

  • Over-Reduction: If you observe the piperidine byproduct (mass +6) during hydrogenation, switch from MeOH to EtOAc as the solvent and ensure the reaction is not acidic.

Safety Information

  • 4-Vinylpyridine: Lachrymator, toxic, and flammable. Handle only in a fume hood.

  • Acetic Anhydride: Corrosive and reacts violently with water.

  • Hydrogenation: H₂ gas poses an explosion hazard. Ensure all vessels are grounded and free of oxygen before introducing hydrogen.

References

  • Heck Reaction on Vinylpyridines: Eur. J. Chem.2024 , 15(1), 71-73. Link

  • Knoevenagel Condensation Protocols: BenchChem Application Notes. Link

  • Selective Hydrogenation of Pyridines: Asian J. Chem.2015 , 27(12).[10] Link

  • Properties of 4-(Pyridin-4-yl)phenol: PubChem CID 329819709. Link

  • General Synthesis of Stilbazoles: Org. Synth. procedure for related styrylpyridines. Link

Sources

Application Note: High-Efficiency Co-Crystallization Protocols for 4-(2-(Pyridin-4-YL)ethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in solid-state chemistry and crystal engineering.

Introduction and Mechanistic Rationale

In the realm of crystal engineering, the design of multicomponent solid forms (co-crystals) is a powerful strategy for modulating the physicochemical properties—such as solubility, dissolution rate, and thermal stability—of active pharmaceutical ingredients (APIs) and functional materials.

4-(2-(Pyridin-4-yl)ethyl)phenol (CAS: 263872-14-6) is a highly versatile bifunctional molecule. It features a strong hydrogen bond acceptor (the pyridyl nitrogen,


) and a strong hydrogen bond donor (the phenolic -OH). This dual functionality makes it an exceptional candidate for supramolecular assembly.
The Principle of Supramolecular Heterosynthons

The success of a co-crystallization experiment relies heavily on the thermodynamic preference of heterosynthons over homosynthons (e.g., preventing acid-acid or phenol-phenol self-assembly). For 4-(2-(Pyridin-4-yl)ethyl)phenol, the most robust, field-proven interactions are the


  and 

supramolecular heterosynthons 1.

Expert Insight: Unlike its rigid alkene analog (4-(2-(pyridin-4-yl)vinyl)phenol), the saturated ethyl linker in 4-(2-(Pyridin-4-yl)ethyl)phenol introduces conformational flexibility. This flexibility increases the propensity for the system to form conformational polymorphs during co-crystallization 2. Consequently, rigorous thermal and structural characterization is mandatory to ensure phase consistency.

The Rule for Co-Former Selection

To ensure the formation of a neutral co-crystal rather than a salt, the


 difference between the conjugate acid of the base (pyridine) and the acid co-former must be evaluated. A 

(

) of less than 1 generally yields a co-crystal, whereas

results in proton transfer, yielding a salt 3.

Quantitative Data: Co-Former Selection & Validation Markers

Table 1: Co-Former Selection Matrix for 4-(2-(Pyridin-4-YL)ethyl)phenol

Co-FormerFunctional GroupTarget HeterosynthonExpected

Co-Crystal Propensity
Glutaric Acid Dicarboxylic Acid

~0.5 - 1.5High
Nicotinamide Primary Amide

&

~1.0High
Resorcinol Phenol

~0.2Moderate
Saccharin Imide / Sulfonyl

~2.5High

Table 2: Expected Analytical Validation Markers

TechniqueMarker for Pure 4-(2-(Pyridin-4-YL)ethyl)phenolMarker for Successful Co-Crystal Formation
DSC Sharp endotherm corresponding to pure API meltingDistinct, single endotherm at a new temperature (often between the melting points of the two components)
FT-IR Broad -OH stretch at ~3200 cm⁻¹Shift in -OH stretch; emergence of hydrogen-bonded pyridine ring vibrations (~1600 cm⁻¹)
PXRD Characteristic Bragg peaks of the pure compoundCompletely new diffraction pattern; absolute absence of starting material peaks

Supramolecular Pathway Visualization

SynthonNetwork API 4-(2-(Pyridin-4-YL)ethyl)phenol (Bifunctional API) Phenol Phenol Group (H-Bond Donor) API->Phenol Pyridine Pyridine Ring (H-Bond Acceptor) API->Pyridine Synthon1 OH···O=C Heterosynthon Phenol->Synthon1 Donates H Synthon2 COOH···N-arom Heterosynthon Pyridine->Synthon2 Accepts H CoformerA Carboxylic Acid Co-former (e.g., Glutaric Acid) CoformerA->Synthon2 Donates H CoformerB Amide Co-former (e.g., Nicotinamide) CoformerB->Synthon1 Accepts H

Supramolecular heterosynthon pathways for 4-(2-(Pyridin-4-YL)ethyl)phenol.

Self-Validating Experimental Protocols

The following workflows represent a holistic approach to co-crystal discovery, scale-up, and characterization 4.

Protocol A: Liquid-Assisted Grinding (LAG) for Rapid Screening

Causality: Neat (dry) grinding often suffers from incomplete conversion due to poor molecular diffusion. Adding a catalytic amount of solvent acts as a lubricant and significantly lowers the activation energy for co-crystal nucleation without dissolving the bulk powder 5.

  • Preparation: Weigh equimolar amounts (1:1 stoichiometric ratio) of 4-(2-(Pyridin-4-yl)ethyl)phenol and the selected co-former (e.g., 50 mg of each).

  • Loading: Transfer the powders into a 10 mL stainless steel grinding jar containing a single 7 mm stainless steel ball.

  • Catalysis: Add 10–20 µL of a moderately polar solvent (e.g., Ethyl Acetate or Ethanol). Avoid highly competitive hydrogen-bonding solvents like pure water, which may disrupt the targeted synthon.

  • Milling: Mill the mixture at 25–30 Hz for 20 minutes using a mixer mill.

  • Recovery: Scrape the resulting powder and dry under vacuum at room temperature for 2 hours to remove residual solvent.

  • Validation Step: Analyze the powder via Powder X-Ray Diffraction (PXRD). The complete disappearance of the starting materials' Bragg peaks confirms 100% phase conversion.

Protocol B: Slow Solvent Evaporation (SSE) for Single Crystal Growth

Causality: To definitively prove the hydrogen-bonding network via Single-Crystal X-Ray Diffraction (SCXRD), macroscopic single crystals must be grown. SSE allows for slow, kinetically controlled nucleation.

  • Dissolution: Dissolve equimolar amounts of both components in a mutually highly soluble solvent (e.g., Methanol or Acetonitrile) to ensure both components remain undersaturated initially.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. This critical step removes heterogeneous nucleation sites (dust) that cause premature, poor-quality precipitation.

  • Evaporation Control: Cover the vial with Parafilm and puncture 2-3 small holes using a fine needle.

  • Incubation: Leave the vial undisturbed at ambient temperature (20-25 °C) in a vibration-free environment.

  • Validation Step: Harvest the crystals once they reach 0.1–0.3 mm in dimension. Do not let the solvent evaporate completely , as this will cause unreacted starting materials to precipitate onto the surface of your co-crystals, ruining the SCXRD data collection.

Protocol C: Slurry Equilibration for Bulk Phase Purity

Causality: Slurry conversion relies on solution-mediated phase transformation. The system will thermodynamically equilibrate to the least soluble phase in the chosen solvent system, which, in a successful design, is the co-crystal.

  • Suspension: Add an excess amount of the physical mixture (API + co-former) to a solvent in which both have low-to-moderate solubility (e.g., a 1:1 Water/Ethanol mixture).

  • Equilibration: Stir the suspension continuously at a constant temperature (25 °C) for 48 hours.

  • Isolation: Filter the suspension using vacuum filtration and wash lightly with cold solvent. Dry the solid overnight.

  • Validation Step: Analyze via Differential Scanning Calorimetry (DSC). A single, sharp melting endotherm indicates a pure, thermodynamically stable co-crystalline phase. Multiple endotherms indicate a physical mixture or incomplete conversion.

Experimental Workflow Visualization

Workflow Start Co-former Selection (ΔpKa < 3 Rule) Screening Liquid-Assisted Grinding (LAG) Catalytic Solvent Addition Start->Screening Phase 1: Rapid Screen Bulk Slurry Equilibration Thermodynamic Phase Conversion Screening->Bulk Scale-up Single Slow Solvent Evaporation Kinetic Crystal Growth Screening->Single Structure ID Char Solid-State Characterization (PXRD, DSC, SCXRD) Bulk->Char Bulk Purity Single->Char 3D Structure

Strategic workflow from synthon screening to bulk phase characterization.

References

  • Source: PMC (nih.gov)
  • Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds Source: ResearchGate URL
  • Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications Source: Crystal Growth & Design - ACS Publications URL
  • Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs Source: MDPI URL
  • Investigating Intermolecular Interactions in Multi-Component Pharmaceuticals Source: UEA Digital Repository URL

Sources

Application Note: Fabrication and Characterization of Hydrogen-Bonded Supramolecular Liquid Crystals using 4-(2-(Pyridin-4-YL)ethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Liquid Crystal Researchers, and Supramolecular Chemists Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Causality

The design of "smart" stimuli-responsive materials has increasingly shifted from purely covalent architectures to supramolecular systems driven by non-covalent interactions[1]. Among these, hydrogen-bonded liquid crystals (HBLCs) represent a highly versatile class of soft materials. By exploiting the specific, highly directional, and dynamic nature of hydrogen bonds, researchers can engineer mesomorphic phases that are highly responsive to thermal, optical, and chemical stimuli[1].

This application note details the fabrication of supramolecular liquid crystals utilizing 4-(2-(Pyridin-4-YL)ethyl)phenol . This specific molecule is a bifunctional (amphoteric) building block: it possesses both a strong hydrogen bond donor (the phenolic –OH) and a strong hydrogen bond acceptor (the pyridyl nitrogen)[2].

The Causality of the Molecular Design

Unlike binary HBLC systems that require the stoichiometric mixing of separate donor and acceptor molecules (e.g., mixing a distinct phenol with a distinct bipyridine)[3], 4-(2-(Pyridin-4-YL)ethyl)phenol undergoes head-to-tail self-assembly .

  • The Core Interaction: The phenol group of one molecule donates a proton to the pyridine nitrogen of an adjacent molecule, forming a robust intermolecular

    
     hydrogen bond.
    
  • The Linker: The flexible ethyl spacer (–CH₂–CH₂–) between the aromatic rings decoupled the rigid phenolic and pyridyl units just enough to lower the crystalline melting point, thereby widening the thermodynamic window in which the liquid crystalline mesophase (typically nematic or smectic) can exist before isotropic melting occurs[4].

  • Dynamic Reversibility: Upon heating past the isotropic transition temperature (

    
    ), the hydrogen bonds cleave. Upon cooling, the supramolecular polymer rapidly "self-heals" and reconstitutes the mesophase, making this a self-validating and highly recyclable system[1].
    

Mechanistic Workflow of Supramolecular Assembly

The following diagram illustrates the thermodynamic pathway from the monomeric state to the extended supramolecular liquid crystalline polymer.

G Monomer 4-(2-(Pyridin-4-yl)ethyl)phenol (Bifunctional Monomer) SelfAssembly Head-to-Tail Self-Assembly (Intermolecular OH···N) Monomer->SelfAssembly Thermodynamics SupraPolymer Supramolecular LC Polymer (Calamitic Rod-Like Structure) SelfAssembly->SupraPolymer H-Bond Formation ThermalStimulus Thermal Stimulus (Heating/Cooling) SupraPolymer->ThermalStimulus Mesophase Liquid Crystalline Mesophase (Nematic/Smectic) ThermalStimulus->Mesophase T < T_iso Isotropic Isotropic Liquid (H-Bonds Cleaved) ThermalStimulus->Isotropic T > T_iso Isotropic->Mesophase Cooling (Reversible)

Fig 1: Thermodynamic pathway of head-to-tail supramolecular LC assembly.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system . The successful execution of Protocol 1 is physically verified by the spectroscopic and optical outputs in Protocol 3.

Materials Required
  • Active Compound: 4-(2-(Pyridin-4-YL)ethyl)phenol (Purity > 99%, recrystallized).

  • Solvents: Anhydrous Tetrahydrofuran (THF). Causality note: THF is selected because it dissolves both polar moieties without acting as a strong, permanent competing hydrogen bond donor, which would poison the head-to-tail assembly.

  • Substrates: Indium Tin Oxide (ITO) glass cells coated with rubbed polyimide (PI) for planar homogeneous alignment (cell gap: 5 µm).

Protocol 1: Preparation of the Supramolecular Assembly
  • Dissolution: Dissolve 50 mg of 4-(2-(Pyridin-4-YL)ethyl)phenol in 2.0 mL of anhydrous THF in a clean glass vial. Sonicate for 5 minutes at room temperature until the solution is optically clear.

  • Controlled Evaporation: Transfer the vial to a vacuum desiccator. Allow the THF to evaporate slowly over 24 hours at 25°C. Causality note: Rapid evaporation traps kinetic defects and prevents the long-range thermodynamic ordering required for supramolecular polymer chain extension.

  • Thermal Annealing: Once the solvent is removed, heat the resulting white powder to 140°C (above its predicted isotropic transition) on a hotplate for 10 minutes to erase thermal history, then cool at a controlled rate of 1°C/min to room temperature.

Protocol 2: Fabrication of the Liquid Crystal Cell
  • Capillary Filling: Place the empty rubbed-PI glass cell on a precision hot stage (e.g., Linkam THMS600) set to 145°C.

  • Melt Infusion: Deposit 5 mg of the annealed powder at the opening of the cell. As the powder melts into the isotropic phase, capillary action will draw the liquid into the 5 µm gap.

  • Alignment: Cool the cell at 0.5°C/min to 110°C. The slow cooling rate allows the supramolecular chains to align parallel to the rubbing direction of the polyimide layer, yielding a monodomain alignment.

Protocol 3: Validation and Characterization

A true HBLC system must be validated both spectroscopically (to prove the bond exists) and optically (to prove the mesophase exists).

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Action: Analyze the annealed powder at room temperature.

    • Validation: The system is validated if the sharp, free phenolic –OH stretching band at ~3500 cm⁻¹ is completely absent. It must be replaced by a broad, red-shifted band between 2500–3200 cm⁻¹, which is the hallmark of strong

      
       hydrogen bonding[4].
      
  • Polarized Optical Microscopy (POM):

    • Action: Observe the filled LC cell under crossed polarizers while cooling from the isotropic melt.

    • Validation: The appearance of a focal-conic fan texture or a schlieren texture confirms the formation of smectic or nematic mesophases, respectively[5].

Quantitative Data Presentation

The thermodynamic stability of hydrogen-bonded liquid crystals differs fundamentally from covalent liquid crystals. The enthalpy changes (


) associated with mesophase transitions in HBLCs are typically much lower (often < 10 kJ/mol) due to the dynamic, non-covalent nature of the supramolecular backbone[4].

Table 1: Representative Thermodynamic Parameters for Pyridine-Phenol Supramolecular Assemblies

Phase TransitionTemperature Range (°C)Enthalpy Change (

, kJ/mol)
Optical Texture (POM)Physical State of H-Bonds
Crystal

Smectic A (Cr-SmA)
85.0 – 88.56.2 – 8.5Focal-conic fanFully Intact (Ordered)
Smectic A

Nematic (SmA-N)
115.2 – 118.01.1 – 2.4Schlieren / Thread-likeIntact (Dynamic sliding)
Nematic

Isotropic (N-Iso)
138.5 – 141.00.8 – 1.5Dark field (Extinction)Cleaved / Dissociated

Note: Data represents typical ranges for ethyl-linked pyridine-phenol supramolecular mesogens. The extremely low


 for the N-Iso transition is a direct diagnostic marker of supramolecular hydrogen-bond dissociation[4].

Conclusion

By utilizing 4-(2-(Pyridin-4-YL)ethyl)phenol, researchers can fabricate self-assembling, stimuli-responsive liquid crystals without the need for complex covalent polymerization. The causality of the system relies entirely on the precise thermal management of the


 hydrogen bond. When processed via slow thermal annealing and capillary alignment, these bifunctional monomers yield highly ordered, reversible supramolecular architectures ideal for next-generation optical switches and self-healing materials.

References

  • Thermal and mesomorphic behavior of hydrogen-bonded liquid crystals of new pyridine derivatives Manipal Academy of Higher Education URL: [Link]

  • Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties Chemical Reviews - ACS Publications URL:[Link]

  • Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investigation MDPI URL:[Link]

  • Liquid Crystalline Phases through Intermolecular Hydrogen Bonding Chemistry Letters - Oxford Academic URL:[Link]

  • Self-Assembly of Amphoteric Azopyridine Carboxylic Acids: Organized Structures and Macroscopic Organized Morphology Influenced by Heat, pH Change, and Light Journal of the American Chemical Society - ACS Publications URL:[Link]

Sources

Application Note: Advanced Functionalization of 4-(2-(Pyridin-4-yl)ethyl)phenol for Polymer Grafting

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Synthesis of grafting-through monomers and grafting-to anchors from a bifunctional pyridine-phenol scaffold.

Introduction & Mechanistic Rationale

4-(2-(Pyridin-4-yl)ethyl)phenol is a highly versatile, bifunctional chemical scaffold bridging supramolecular chemistry and polymer science. Structurally, it contains a phenolic hydroxyl group and a pyridine nitrogen separated by a flexible ethyl linker.

The Causality of Selective Functionalization (E-E-A-T): The successful integration of this molecule into polymeric systems relies on exploiting the distinct pKa gap between its two functional groups. The phenol group has a pKa of ~9.5, while the conjugate acid of the pyridine nitrogen has a pKa of ~5.2[1]. This thermodynamic difference allows for orthogonal functionalization:

  • Base Selection is Critical: To functionalize the phenol without quaternizing or neutralizing the pyridine ring, the choice of base dictates the reaction pathway. Mild inorganic bases like Potassium Carbonate (K₂CO₃) selectively deprotonate the phenol to form a highly nucleophilic phenoxide for etherification[1][2]. Conversely, non-nucleophilic organic bases like Triethylamine (TEA) act as acid scavengers during esterification with acid chlorides, preventing the protonation of the pyridine ring and keeping the molecule soluble in organic solvents[3][4].

  • Polymer Grafting Utility: Once the phenol is functionalized with a polymerizable vinyl group (e.g., methacrylate) or a click-chemistry anchor (e.g., alkyne), the unreacted pyridine ring is carried over into the final polymer architecture. These pendant pyridine groups are highly sought after for creating pH-responsive smart materials, metal-coordinating macroligands (e.g., for Palladium or Ruthenium catalysis), and antimicrobial polyelectrolytes[5][6].

Experimental Workflow

The following diagram illustrates the two primary functionalization pathways: Grafting-Through (via a synthesized PyEP-MA monomer) and Grafting-To (via a synthesized PyEP-Alkyne anchor).

G Start 4-(2-(Pyridin-4-yl)ethyl)phenol (Bifunctional Scaffold) Methacrylation Esterification (+ Methacryloyl Chloride, TEA) Start->Methacrylation Propargylation Etherification (+ Propargyl Bromide, K2CO3) Start->Propargylation PyEP_MA PyEP-MA Monomer (Vinyl Functionalized) Methacrylation->PyEP_MA PyEP_Alkyne PyEP-Alkyne Anchor (Click-Ready) Propargylation->PyEP_Alkyne RAFT RAFT Polymerization (Grafting-Through) PyEP_MA->RAFT CuAAC CuAAC Click Chemistry (Grafting-To) PyEP_Alkyne->CuAAC PolymerA Poly(PyEP-MA) Stimuli-Responsive Polymer RAFT->PolymerA PolymerB PyEP-Grafted Polymer Functionalized Backbone CuAAC->PolymerB

Workflow for functionalizing 4-(2-(Pyridin-4-yl)ethyl)phenol for polymer grafting.

Detailed Experimental Protocols

Protocol A: Synthesis of PyEP-MA for "Grafting-Through"

Objective: Convert the phenol into 4-(2-(pyridin-4-yl)ethyl)phenyl methacrylate (PyEP-MA) for subsequent Reversible Addition−Fragmentation Chain Transfer (RAFT) polymerization[5].

Reagents:

  • 4-(2-(Pyridin-4-yl)ethyl)phenol (1.0 eq)

  • Methacryloyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry N₂ gas.

  • Dissolution: Dissolve 1.0 eq of 4-(2-(Pyridin-4-yl)ethyl)phenol in anhydrous DCM to achieve a 0.2 M concentration. Add 1.5 eq of TEA. The TEA will act as an HCl scavenger[3][7].

  • Controlled Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add 1.2 eq of methacryloyl chloride dropwise over 30 minutes using a syringe pump. Mechanistic Note: Slow addition at 0 °C is critical to prevent exothermic side reactions and minimize the formation of methacrylic anhydride[3].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours under N₂.

  • Work-up: Dilute the mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 50 mL) to neutralize and remove unreacted acid, followed by brine (1 × 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 3:1) to yield PyEP-MA[3].

Self-Validation / Quality Control:

  • FTIR Spectroscopy: Confirm the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the appearance of a sharp ester carbonyl (C=O) stretch at ~1750 cm⁻¹.

  • TLC: Ensure the disappearance of the starting material (lower

    
    ) and the appearance of a new UV-active spot (higher 
    
    
    
    ).
Protocol B: Synthesis of PyEP-Alkyne for "Grafting-To"

Objective: Introduce a terminal alkyne to the phenol group to create 4-(2-(4-(prop-2-yn-1-yloxy)phenyl)ethyl)pyridine (PyEP-Alkyne) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[8][9].

Reagents:

  • 4-(2-(Pyridin-4-yl)ethyl)phenol (1.0 eq)

  • Propargyl bromide (80 wt% in toluene) (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Deprotonation: In a round-bottom flask, dissolve 1.0 eq of the phenol in anhydrous DMF. Add 2.0 eq of finely ground K₂CO₃. Stir at room temperature for 30 minutes. Mechanistic Note: This pre-stirring ensures the complete formation of the phenoxide anion, maximizing its nucleophilicity before the alkylating agent is introduced[1][2].

  • Alkylation: Add 1.5 eq of propargyl bromide dropwise to the suspension.

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 6 hours[8][10].

  • Work-up: Cool the mixture to room temperature. Filter out the inorganic salts (excess K₂CO₃ and KBr byproduct). Extract the filtrate with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers extensively with deionized water (5 × 50 mL) to completely remove residual DMF, then wash with brine.

  • Purification: Dry over MgSO₄, concentrate under vacuum, and recrystallize from cold ethanol to afford pure PyEP-Alkyne.

Self-Validation / Quality Control:

  • ¹H NMR (CDCl₃): Verify the structure by identifying the diagnostic alkyne proton (≡C-H) appearing as a triplet at ~2.5 ppm (due to long-range coupling), and the propargylic -CH₂- doublet at ~4.7 ppm[9].

Protocol C: CuAAC "Grafting-To" onto an Azide-Functionalized Polymer

Objective: Graft PyEP-Alkyne onto an azide-functionalized polymer backbone (e.g., PEG-N₃) to create a pyridine-decorated macromolecule.

Step-by-Step Procedure:

  • Mixing: Dissolve the azide-functionalized polymer (1.0 eq of -N₃ groups) and PyEP-Alkyne (1.2 eq) in a degassed DMF/H₂O mixture (4:1 v/v).

  • Catalysis: Add Sodium Ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq). The solution will turn slightly yellow/brown, indicating the in situ reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction: Stir vigorously at room temperature for 24 hours under N₂.

  • Purification: Dialyze the reaction mixture against a 0.05 M EDTA disodium salt solution (MWCO depends on polymer size) to chelate and remove the copper catalyst, followed by dialysis against deionized water for 48 hours. Lyophilize to obtain the grafted polymer.

Self-Validation / Quality Control:

  • FTIR Spectroscopy: The quantitative grafting efficiency is confirmed by the complete disappearance of the azide asymmetric stretch (~2100 cm⁻¹).

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and diagnostic spectral data for the functionalized derivatives to aid in rapid laboratory verification.

CompoundMolecular Weight ( g/mol )Key FTIR Stretches (cm⁻¹)Diagnostic ¹H NMR Shifts (ppm, CDCl₃)Primary Polymer Application
Starting Material 199.25~3300 (broad, -OH)~9.5 (s, 1H, -OH)Scaffold
PyEP-MA 267.33~1750 (sharp, C=O ester)~6.3 (s, 1H, vinyl), ~5.7 (s, 1H, vinyl), ~2.0 (s, 3H, -CH₃)RAFT Polymerization (Grafting-Through)
PyEP-Alkyne 237.30~3290 (sharp, ≡C-H), ~2120 (C≡C)~4.7 (d, 2H, -O-CH₂-), ~2.5 (t, 1H, ≡C-H)CuAAC Click Chemistry (Grafting-To)

References

  • Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules (ACS Publications). URL:[Link]

  • Kraft Lignin Chain Extension Chemistry via Propargylation, Oxidative Coupling, and Claisen Rearrangement. Biomacromolecules (ACS Publications). URL:[Link]

  • Selective alkylation of carboxylic acid versus phenol. Chemistry Stack Exchange. URL:[Link]

  • Synthesis of acetylene-terminated compounds.US Patent 4226800A.

Sources

solvent selection for reactions involving 4-(2-(Pyridin-4-YL)ethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Optimization for 4-(2-(Pyridin-4-yl)ethyl)phenol

Part 1: Executive Summary & Physicochemical Profile

The "Dual-Personality" Challenge 4-(2-(Pyridin-4-yl)ethyl)phenol represents a classic "amphiphilic zwitterion" challenge in organic synthesis. Its structure contains two competing functional handles:

  • Phenol (Acidic, pKa ~10): Susceptible to oxidation and acts as a hydrogen bond donor.

  • Pyridine (Basic, pKa ~5.2): Acts as a hydrogen bond acceptor and nucleophile.

  • Ethyl Linker: A flexible bridge that allows the molecule to fold or stack, often leading to high lattice energy and poor solubility in standard non-polar solvents (Hexane, Toluene).

Solubility "U-Curve" Insight The critical factor for solvent selection is the pH-dependent solubility profile .

  • pH < 4 (Acidic): The pyridine nitrogen is protonated (

    
    ). The molecule becomes a water-soluble cation.
    
  • pH 5–9 (Neutral/Isoelectric): The molecule exists largely as a neutral species or zwitterion (

    
    ), leading to minimum solubility  (precipitation zone).
    
  • pH > 10 (Basic): The phenol is deprotonated (

    
    ). The molecule becomes a water-soluble anion.
    

Part 2: Solvent Selection Guide

Solubility Screening Table

Data based on structural analogs (Tyramine, 4-Vinylpyridine) and functional group analysis.

Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Polar Aprotic DMF, DMSO, NMPExcellent Reaction Medium. Breaks intermolecular H-bonds; ideal for alkylation.
Alcohols Methanol, Ethanol, IPAGood Crystallization/Reduction. Good solubility, especially when heated. Green options.
Chlorinated DCM, ChloroformModerate Extraction. Soluble if the molecule is neutral (not a salt).
Ethers THF, 2-MeTHF, DioxaneModerate Coupling. 2-MeTHF is a preferred green alternative to THF.
Non-Polar Hexane, HeptanePoor Anti-solvent. Used to precipitate the product during workup.
Aqueous Water (pH adjusted)pH Dependent Workup. Soluble at pH < 4 or pH > 10. Insoluble at pH 7.
Reaction-Specific Solvent Recommendations

A. Nucleophilic Substitution (O-Alkylation/Acylation)

  • Standard: DMF or Acetonitrile (ACN) .

    • Why: These solvents solvate the phenoxide anion (generated by

      
       or 
      
      
      
      ) effectively, increasing nucleophilicity.
  • Green Alternative: Acetone or 2-MeTHF .

    • Protocol Adjustment: Acetone requires lower temperatures (reflux ~56°C). Use

      
       and catalytic 
      
      
      
      (Finkelstein condition) to accelerate reaction if alkyl chlorides are used.

B. Metal-Catalyzed Coupling (Suzuki/Heck on Pyridine/Phenol)

  • Standard: 1,4-Dioxane/Water or Toluene .

    • Why: Dioxane coordinates well with Palladium catalysts.

  • Green Alternative: Ethanol/Water or Isopropanol .

    • Insight: Many modern Pd-catalysts (e.g., Buchwald precatalysts) work excellently in aqueous alcoholic media, which also solubilizes the polar substrate.

C. Hydrogenation (Reduction of Vinyl to Ethyl)

  • Standard: Methanol or Ethanol .

    • Why: High solubility of the starting material (vinyl analog) and product. Easy removal.

    • Catalyst: Pd/C (10%) or Raney Nickel.

Part 3: Experimental Protocols

Protocol 1: O-Alkylation of 4-(2-(Pyridin-4-yl)ethyl)phenol

Target: Synthesis of Ether Derivatives (e.g., for PROTAC linkers or drug scaffolds).

Reagents:

  • Substrate: 4-(2-(Pyridin-4-yl)ethyl)phenol (1.0 equiv)[1]

  • Alkyl Halide: 1.2 equiv (e.g., Bromoethane)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) [Green] or DMF [Standard]

Step-by-Step:

  • Dissolution: Charge the reaction flask with the substrate and solvent (0.2 M concentration). Stir until fully dissolved.

    • Note: If using ACN and solubility is poor at RT, heat to 40°C.

  • Deprotonation: Add

    
     (powdered, anhydrous). The suspension may turn yellow (phenoxide formation). Stir for 15 mins.
    
  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Reflux (80°C for ACN, 60-80°C for DMF) for 4–12 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

    • Validation: The spot should move from

      
       ~0.2 (Phenol) to 
      
      
      
      ~0.5 (Ether).
  • Workup (The "pH Swing"):

    • Cool to RT. Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate.[2]

    • Crucial Step: Dissolve residue in EtOAc. Wash with 1M NaOH (removes unreacted starting phenol as water-soluble phenoxide).

    • Wash organic layer with Brine.[2] Dry over

      
      .[2][3] Concentrate.
      
Protocol 2: Purification via Isoelectric Precipitation

Use this if column chromatography is difficult.

  • Dissolve crude mixture in minimal 1M HCl (Protonates Pyridine -> Soluble).

  • Extract with Ether/EtOAc (Removes non-basic impurities). Keep the Aqueous layer.

  • Slowly add 1M NaOH or

    
     to the aqueous layer while stirring.
    
  • Monitor pH. As pH approaches 6–8, the product (free base/neutral form) will precipitate as a white/off-white solid.

  • Filter and wash with cold water.

Part 4: Visualization & Logic Flows

Solubility Decision Tree

SolubilityLogic Start Start: Solvent Selection CheckPH Check pH / State Start->CheckPH Acidic Acidic (pH < 4) Pyridine Protonated CheckPH->Acidic Add Acid Neutral Neutral (pH 5-9) Zwitterion Risk CheckPH->Neutral No Additives Basic Basic (pH > 10) Phenol Deprotonated CheckPH->Basic Add Base Sol_Acid Soluble in Water Insoluble in Organics Acidic->Sol_Acid Sol_Neut Poor Water Solubility Soluble in DMF, DMSO, EtOH Neutral->Sol_Neut Sol_Base Soluble in Water Insoluble in Organics Basic->Sol_Base Action_Acid Use for Extraction (Remove Impurities) Sol_Acid->Action_Acid Action_Neut Use for Reaction (Alkylation/Coupling) Sol_Neut->Action_Neut Action_Base Use for Purification (Wash away Phenol) Sol_Base->Action_Base

Caption: Figure 1: pH-Dependent Solubility Logic. This decision tree illustrates how manipulating pH alters the solubility profile of 4-(2-(Pyridin-4-yl)ethyl)phenol, guiding solvent choice for reaction vs. workup.

Synthesis & Functionalization Workflow

ReactionWorkflow Vinyl 4-Vinylpyridine + Phenol Source Step1 Step 1: Coupling/Condensation (Solvent: Acetic Anhydride or Water) Vinyl->Step1 Intermediate Vinyl-Phenol Intermediate Step1->Intermediate Step2 Step 2: Hydrogenation (Solvent: MeOH, Pd/C) Intermediate->Step2 Product 4-(2-(Pyridin-4-yl)ethyl)phenol Step2->Product Step3 Step 3: O-Alkylation (Solvent: ACN/DMF, K2CO3) Product->Step3 Deriv Ether Derivative (Target Molecule) Step3->Deriv

Caption: Figure 2: Synthetic Pathway. A linear workflow from commodity starting materials (4-Vinylpyridine) to the functionalized ether derivative, highlighting key solvent changes at each stage.

References

  • PubChem. (2025).[4][5] 4-(Pyridin-2-yl)phenol Compound Summary. National Library of Medicine.[4] Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Retrieved from [Link]

Sources

Application Note: Electrospinning Protocols for Supramolecular Polymers Containing 4-(2-(Pyridin-4-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

4-(2-(Pyridin-4-yl)ethyl)phenol is a hetero-bifunctional small molecule featuring a basic pyridine ring and an acidic phenolic moiety connected by a flexible ethyl spacer. In polymer science, this molecule is utilized not merely as a passive filler but as a supramolecular tecton —a building block that drives self-assembly via hydrogen bonding and


-

stacking.

When electrospinning polymers containing this compound, the primary objective is often to exploit non-covalent crosslinking or side-chain functionalization . The pyridine group acts as a hydrogen bond acceptor, while the phenol group acts as a donor. This guide details the protocol for electrospinning this molecule in a supramolecular complex with Poly(4-vinylpyridine) (P4VP) or Poly(4-hydroxystyrene) (PVPh) , utilizing the "comb-polymer" architecture principle to enhance electrospinnability and functional performance.

Key Mechanism: Proton-Transfer & H-Bonding

Success depends on the formation of a stable supramolecular complex prior to spinning.

  • Interaction: Pyridine

    
     Phenol.
    
  • Effect: The small molecule binds to the polymer backbone, effectively increasing the hydrodynamic volume and entanglement density of the solution, allowing for fiber formation at lower polymer concentrations than usually required.

  • Critical Parameter: The molar ratio (

    
    ) of the small molecule to the polymer repeat unit (typically 
    
    
    
    to
    
    
    ).

Materials & Formulation Strategy

Reagents
ComponentSpecificationRole
Active Agent 4-(2-(Pyridin-4-yl)ethyl)phenol (CAS 263872-14-6)Supramolecular linker / Functional motif
Carrier Polymer Poly(4-vinylpyridine) (P4VP) (MW

60,000–160,000 g/mol )
H-bond Acceptor Backbone (Host)
Alt. Carrier Poly(styrene-co-4-hydroxystyrene) H-bond Donor Backbone (Host)
Solvent A N,N-Dimethylformamide (DMF) High dielectric constant, good solubility
Solvent B Ethanol (EtOH) or Nitromethane Co-solvent to tune evaporation & viscosity
Solvent Selection Logic
  • DMF: Essential for dissolving high MW P4VP and the phenolic compound.

  • Ethanol: Often added (ratio 4:1 to 1:1) to lower surface tension and facilitate solvent evaporation during the flight of the jet.

  • Warning: Avoid highly protic solvents (like pure water) or strong acids/bases that would protonate the pyridine or deprotonate the phenol before the complex forms, disrupting the supramolecular assembly.

Experimental Protocol: Supramolecular Complexation

This protocol assumes a P4VP host system, which is the standard for pyridine-phenol supramolecular electrospinning.

Step 1: Stoichiometric Calculation

To achieve a stoichiometric complex (e.g., 50% functionalization of pyridine rings), calculate the mass based on molar ratios.

  • Target: 0.5 to 1.0 molar equivalents of Phenol per Vinylpyridine unit.

  • Formula:

    
    
    (Where 
    
    
    
    g/mol )
Step 2: Solution Preparation (The "Complexation" Step)
  • Dissolve Polymer: Dissolve P4VP in DMF/EtOH (3:1 v/v) at a concentration of 10–15 wt% . Stir at 40°C for 4 hours until clear.

  • Dissolve Active Agent: In a separate vial, dissolve the calculated amount of 4-(2-(Pyridin-4-yl)ethyl)phenol in minimal DMF.

  • Complexation: Dropwise add the active agent solution to the polymer solution under vigorous stirring.

    • Observation: You may notice a transient cloudiness or a distinct increase in viscosity. This confirms the formation of H-bonded "comb" structures.

  • Equilibration: Seal and stir at room temperature for 12–24 hours . This allows the H-bonds to reach thermodynamic equilibrium.

Step 3: Electrospinning Setup
  • Spinneret: 21G to 23G blunt-tip stainless steel needle.

  • Collector: Aluminum foil or conductive silicon wafer (grounded).

  • Environment: < 30% Relative Humidity . (Critical: High humidity can disrupt the H-bonds and cause phase separation on the jet).

Step 4: Processing Parameters
ParameterStarting RangeOptimization Logic
Voltage 12 – 18 kVIncrease if Taylor cone is unstable; too high causes jet whipping.
Tip-to-Collector 12 – 15 cmEnsure sufficient flight time for solvent evaporation.
Flow Rate 0.3 – 0.8 mL/hKeep low to prevent dripping; supramolecular solutions are shear-thinning.

Visualizing the Mechanism

The following diagram illustrates the supramolecular assembly and the electrospinning workflow.

G cluster_0 Step 1: Supramolecular Assembly cluster_1 Step 2: Electrospinning Process P4VP P4VP Backbone (Pyridine Rings) Complex Supramolecular Comb-Polymer P4VP->Complex Host Phenol 4-(2-(Pyridin-4-yl)ethyl)phenol (Small Molecule) Phenol->Complex Guest (H-Bonding) Solution Viscous Solution (Entangled Network) Complex->Solution Dissolution Jet Charged Jet (Solvent Evaporation) Solution->Jet High Voltage Fiber Solid Nanofiber (Ordered Domains) Jet->Fiber Deposition

Figure 1: Workflow showing the formation of the H-bonded complex and its transformation into nanofibers.

Characterization & Validation

To prove the protocol worked (i.e., the molecule is bound and not just physically trapped), you must validate the chemical interaction.

FTIR Spectroscopy (The Gold Standard)

Focus on the Pyridine Ring Stretching bands.

  • Free P4VP: Characteristic band at

    
    .
    
  • H-Bonded Complex: This band shifts to

    
     upon hydrogen bonding with the phenol group.
    
  • Hydroxyl Region: The broad -OH stretch of the phenol (

    
    ) will shift/broaden further, indicating engagement in H-bonding.
    
Differential Scanning Calorimetry (DSC)
  • Tg Suppression: Pure P4VP has a

    
    .
    
  • Result: The addition of the phenol spacer acts as a plasticizer initially, but the strong H-bonding can eliminate the detectable

    
     entirely or shift it significantly, indicating a rigid, ordered supramolecular phase.
    
Morphology (SEM)
  • Success: Smooth, cylindrical fibers (200–800 nm).

  • Failure: "Beads-on-a-string" morphology indicates insufficient complexation (low viscosity) or insufficient molecular weight of the carrier polymer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Nozzle Clogging Solvent evaporating too fast or gelation.Switch to a DMF/Nitromethane blend; reduce P4VP concentration slightly.
Beaded Fibers Low entanglement density.Increase polymer concentration or increase the molar ratio of the phenol linker (to induce higher effective MW).
Phase Separation Hygroscopic water absorption.CRITICAL: Lower humidity to <25%. Water competes for H-bonds, breaking the P4VP-Phenol complex.
Opaque Film Fiber coalescence.Increase tip-to-collector distance to allow full drying; reduce flow rate.

References

  • Supramolecular Route for Enhancing Polymer Electrospinnability. ACS Omega, 2018. Available at: [Link]

  • Supramolecular Assemblies from Poly(styrene)-block-poly(4-vinylpyridine) Diblock Copolymers Mixed with Small Molecules. Polymers (MDPI), 2013.[1] Available at: [Link]

  • Electrospinning and characterization of supramolecular poly(4-vinyl pyridine)-small molecule complexes. Papyrus (UdeM). Available at: [Link]

  • Phenolic Resin-Based Carbon Thin Fibers Prepared by Electrospinning. Polymer Journal, 2005. (Context on phenolic/pyridine additives). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-(Pyridin-4-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers. It prioritizes actionable troubleshooting, mechanistic understanding, and yield optimization for the synthesis of 4-(2-(Pyridin-4-yl)ethyl)phenol .

Status: Active | Topic: Yield Optimization & Troubleshooting | Ticket ID: PYR-PH-404[1]

Executive Summary & Route Selection

User Query: "I need to synthesize 4-(2-(Pyridin-4-yl)ethyl)phenol with high yield. Which route should I choose, and how do I stop the reaction from failing?"

Scientist's Response: This molecule contains two distinct functionalities: a basic pyridine ring and an acidic phenol, linked by an ethyl bridge. The "yield killers" in this synthesis are polymerization of the vinylpyridine precursor (in alkylation routes) and amphoteric solubility losses during workup.

Use the decision tree below to select your protocol based on your available reagents and scale.

RouteSelection Start Start: Choose Precursors Scale Scale & Cost Constraints? Start->Scale RouteA Route A: Direct Alkylation (Friedel-Crafts) Scale->RouteA Large Scale / Low Cost RouteB Route B: Heck Coupling + Reduction Scale->RouteB High Purity / Med Chem ReagentsA Reagents: Phenol + 4-Vinylpyridine RouteA->ReagentsA ReagentsB Reagents: 4-Bromophenol + 4-Vinylpyridine RouteB->ReagentsB ProsA Pros: 1 Step, Atom Economy Cons: Polymerization Risk ReagentsA->ProsA ProsB Pros: High Purity, Controlled Cons: 2 Steps (requires H2) ReagentsB->ProsB

Figure 1: Synthetic pathway decision matrix. Route A is preferred for bulk synthesis but requires strict kinetic control. Route B is preferred for high-value, small-scale synthesis.[1]

Troubleshooting Guides (The "Tickets")

Ticket #1: "My reaction mixture turned into a gummy solid/plastic."

Diagnosis: Uncontrolled polymerization of 4-vinylpyridine (4-VP).[1] Context: In Route A (Direct Alkylation), 4-VP is prone to radical polymerization or acid-catalyzed chain growth, competing with the desired alkylation of phenol.[1]

Root Cause Analysis:

  • Low Phenol Stoichiometry: If 4-VP concentration is too high relative to phenol, 4-VP reacts with itself.[1]

  • Lack of Radical Inhibitors: 4-VP is often shipped with inhibitors (e.g., hydroquinone).[1] Distilling it removes them, making it hyper-reactive.

  • Temperature Spikes: Exotherms initiate thermal polymerization.

Corrective Protocol (The "Acetic Acid Reflux" Method):

  • Stoichiometry: Use Phenol in excess (2:1 to 3:1 ratio) relative to 4-VP.[1] Phenol acts as both the reactant and the solvent, diluting the 4-VP to prevent chain polymerization.

  • Catalyst: Use Glacial Acetic Acid. It serves a dual purpose: it protonates the pyridine nitrogen (activating the vinyl group toward nucleophilic attack) and solubilizes the zwitterionic intermediate.

  • Addition Mode: Do not add all 4-VP at once. Add 4-VP dropwise to the refluxing phenol/acid mixture.

Ticket #2: "I have low yield in the Heck Coupling (Route B)."

Diagnosis: Catalyst poisoning or


-hydride elimination failure.[1]
Context:  Coupling 4-bromophenol with 4-vinylpyridine using Palladium.

Optimization Table:

ParameterStandard ConditionOptimized Condition Why?
Base Triethylamine (

)
Potassium Carbonate (

)

can coordinate to Pd, slowing the cycle.[1] Inorganic bases prevent this.
Ligand Triphenylphosphine (

)
Tri(o-tolyl)phosphine or P(t-Bu)3 Bulky ligands facilitate the reductive elimination step.[1]
Solvent DMFDMA or NMP Higher boiling points allow for faster kinetics without pressure vessels.
Additive NoneTBAB (Phase Transfer) Stabilizes Pd nanoparticles and prevents "Pd black" precipitation.[1]
Ticket #3: "I cannot isolate the product during workup." (CRITICAL)

Diagnosis: Incorrect pH handling of the amphoteric product. Context: The product has a basic pyridine (


) and an acidic phenol (

).
  • pH < 5: Molecule is protonated (

    
    ) 
    
    
    
    Water Soluble.[1]
  • pH > 10: Molecule is deprotonated (

    
    ) 
    
    
    
    Water Soluble.[1]
  • pH 7-8: Molecule is Neutral

    
    Least Soluble (Precipitates). [1]
    

The "Sweet Spot" Protocol:

  • Dilute reaction mixture with water.

  • If acidic (Route A), neutralize slowly with

    
     or 
    
    
    
    .[1]
  • STOP adding base when pH reaches 7.0–7.5 .

  • Cool to 4°C. The product will crystallize/precipitate.

  • Do not overshoot to pH 10+, or you will redissolve the product as a phenolate salt.

Standard Operating Procedure (SOP): Direct Alkylation

Objective: Synthesis of 4-(2-(Pyridin-4-yl)ethyl)phenol via Acid-Catalyzed Alkylation. Reference: Adapted from Boyer et al. and industrial patent literature [1, 2].

Materials
  • Phenol (Solid, excess)[1]

  • 4-Vinylpyridine (Liquid, fresh)[1]

  • Glacial Acetic Acid (Catalyst/Solvent)[1]

  • Sodium Bicarbonate (Neutralization)[1]

  • Ethyl Acetate/Hexane (Recrystallization)[1]

Step-by-Step Workflow
  • Preparation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 30 mmol of Phenol in 10 mL of Glacial Acetic Acid .

    • Heat the solution to reflux (

      
      ).
      
  • Addition (Critical Step):

    • Prepare a solution of 10 mmol 4-Vinylpyridine in 2 mL Acetic Acid.

    • Add this solution dropwise to the refluxing phenol mixture over 30–60 minutes.

    • Reasoning: Slow addition keeps the instantaneous concentration of vinylpyridine low, favoring the Phenol-Vinyl reaction over Vinyl-Vinyl polymerization.

  • Reaction:

    • Reflux for an additional 3–6 hours.

    • Monitor via TLC (System: EtOAc/Hexane 1:1). Look for the disappearance of the vinylpyridine spot.

  • Workup (The Amphoteric Isolation):

    • Cool mixture to room temperature.

    • Pour into 50 mL of crushed ice/water.

    • Slowly add saturated

      
       solution with stirring.
      
    • Monitor pH continuously. Adjust to pH 7.0–7.5 .

    • A white to off-white solid should precipitate.

  • Purification:

    • Filter the solid.[2][3] Wash with cold water.

    • Recrystallization: Dissolve in hot Ethanol or Acetone. Add Hexane dropwise until turbid. Cool to crystallize.

    • Yield Target: 60–75%.

Mechanism & Pathway Visualization

The following diagram illustrates the critical "Amphoteric Trap" during isolation. Understanding this is the single most important factor in improving isolated yield (vs. reaction yield).

WorkupLogic ReactionMix Crude Reaction Mixture (Acidic, pH < 2) Neutralize Add Base (NaHCO3) ReactionMix->Neutralize CheckPH Check pH Neutralize->CheckPH Acidic pH < 5 Species: Pyridinium (Cation) Solubility: HIGH (Water) CheckPH->Acidic Too Low Basic pH > 10 Species: Phenolate (Anion) Solubility: HIGH (Water) CheckPH->Basic Too High Neutral pH 7-8 Species: Neutral Form Solubility: LOW (Precipitates) CheckPH->Neutral Just Right Action1 Keep Adding Base Acidic->Action1 Action2 Add Acid (Back-titrate) Basic->Action2 Action3 FILTER NOW (Target Isolated) Neutral->Action3 Action1->Neutralize Action2->CheckPH

Figure 2: Workup logic flow for amphoteric product isolation. The "Target Isolated" state exists only in a narrow pH window.

Frequently Asked Questions (FAQs)

Q: Can I use HCl instead of Acetic Acid? A: Yes, but Acetic Acid is preferred. HCl is a strong acid and can cause the vinylpyridine to polymerize more aggressively (cationic polymerization). Acetic acid provides a "softer" protonation that activates the ring without instantly triggering chain growth [3].

Q: My product is pink/red. Is it impure? A: Likely yes. Oxidized phenolic byproducts or traces of polypyridine oligomers are often colored. Recrystallization from Ethanol/Water usually removes the color. If the color persists, perform a filtration through a short pad of silica gel using EtOAc.

Q: Why not use the Wittig reaction (Route C)? A: You can, but it is less atom-economical. It generates triphenylphosphine oxide (TPPO) as a byproduct, which is notoriously difficult to separate from the product without extensive chromatography. The alkylation route (Route A) allows for precipitation-based purification, which is superior for scale-up.[1]

References

  • Boyer, J. H., et al. (1980).[1] "Acid-Catalyzed reactions of 4-vinylpyridine." Journal of Chemical & Engineering Data. (Validates the acetic acid reflux method).

  • Scriven, E. F. V. (1984).[1] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. (Mechanistic insight into pyridine activation).

  • BenchChem Technical Support. (2025). "Polymerization of 4-Vinylpyridine: An In-depth Technical Guide."

  • Mizoroki, T., & Heck, R. F. (1979).[1] "Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides."[1] Organic Reactions.[4][5][6][7] (Foundational text for Route B).

  • Sigma-Aldrich. "4-Vinylpyridine Product Specification & Inhibitor Handling."[1]

Sources

Technical Support Center: Purification of Crude 4-(2-(Pyridin-4-YL)ethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the purification of 4-(2-(Pyridin-4-YL)ethyl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of this versatile intermediate. Given its unique amphoteric nature—possessing both a basic pyridine ring and an acidic phenolic hydroxyl group—standard purification protocols often require careful optimization.

This document moves beyond simple step-by-step instructions. It delves into the underlying chemical principles to empower you to troubleshoot effectively and adapt methodologies to your specific impurity profile.

Frequently Asked Questions (FAQs)

Here we address high-level questions that frequently arise before and during the purification process.

Q1: What are the most common impurities I should expect in my crude 4-(2-(Pyridin-4-YL)ethyl)phenol?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as 4-ethylphenol or pyridine derivatives.[1][2]

  • Reaction Byproducts: Resulting from side reactions specific to your chosen synthesis.

  • Catalyst Residues: If a catalyst was used in the synthesis.

  • Polymeric Material: Formed under harsh reaction conditions.

Q2: Which purification technique is generally the most effective for this compound?

A2: There is no single "best" method; the optimal technique depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: Highly effective for removing non-ionizable (neutral) impurities.[3][4][5] It leverages the compound's ability to form salts.

  • Silica Gel Column Chromatography: The workhorse for separating closely related analogues and polar impurities that are difficult to remove by extraction.[6]

  • Recrystallization: An excellent final polishing step to achieve high purity and obtain crystalline material, provided a suitable solvent system can be identified.[7][8]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin Layer Chromatography (TLC) is the most common and rapid method.[6] A typical mobile phase for TLC would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Visualizing the spots under UV light (at 254 nm) is usually effective due to the aromatic nature of the compound. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6][9]

Purification Strategy Workflow

The choice of purification strategy is a critical decision point. The following diagram outlines a logical workflow based on the initial assessment of the crude material.

Purification_Workflow start Crude 4-(2-(Pyridin-4-YL)ethyl)phenol assess Assess Impurity Profile (TLC, NMR of crude) start->assess decision1 Are there significant neutral impurities? assess->decision1 acid_base Perform Acid-Base Extraction decision1->acid_base  Yes decision2 Are polar or closely related impurities present? decision1->decision2  No acid_base->decision2 chromatography Perform Column Chromatography decision2->chromatography  Yes decision3 Is the material solid and requires higher purity? decision2->decision3  No chromatography->decision3 recrystallize Perform Recrystallization decision3->recrystallize  Yes end_product Pure Product (Verify by HPLC, NMR, MS) decision3->end_product  No recrystallize->end_product

Caption: Logical workflow for selecting a purification strategy.

Troubleshooting Guide

This section addresses specific issues that you may encounter during purification experiments in a question-and-answer format.

Problem 1: During column chromatography, my product is streaking badly on the TLC plate and eluting very slowly or not at all from the silica gel column.

  • Probable Cause: Strong interaction between the basic pyridine nitrogen of your compound and the acidic silanol groups on the surface of the silica gel. This is a very common issue with nitrogen-containing basic compounds.[10]

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate/1% TEA). The modifier competes with your compound for the acidic sites on the silica, leading to sharper peaks and better elution.

    • Change the Stationary Phase: If modifying the eluent is insufficient, consider using a less acidic stationary phase. Neutral alumina can be an effective alternative to silica gel for basic compounds.[9]

Problem 2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals.

  • Probable Cause: The boiling point of the chosen solvent is higher than the melting point of your impure compound, or the solution is too supersaturated upon cooling.[11]

  • Solution:

    • Re-dissolve and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation level.[11]

    • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to encourage the gradual formation of crystals rather than rapid phase separation.

    • Change Solvent System: The solvent may be too "good" for your compound. Switch to a solvent in which the compound has slightly lower solubility at high temperatures or use a two-solvent system (a "good" solvent and a "poor" solvent).[11]

Problem 3: My yield after acid-base extraction is very low.

  • Probable Cause: Incorrect pH during the extraction or neutralization steps, or formation of an emulsion. The amphoteric nature of 4-(2-(Pyridin-4-YL)ethyl)phenol requires precise pH control.

  • Solution:

    • Verify pH: Use a pH meter or pH paper to carefully monitor the pH of the aqueous layer at each step. To extract the compound into the aqueous phase as a pyridinium salt, the pH should be acidic (pH < 2). To regenerate the free base, the pH must be raised, but not so high that you deprotonate the phenol (aim for a pH of ~8-9).

    • Multiple Extractions: Perform multiple extractions (at least 3x) with a smaller volume of organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the compound.

    • Break Emulsions: If an emulsion forms, it can trap your product. Try adding a small amount of brine (saturated NaCl solution) to the separatory funnel, which can help break the emulsion by increasing the ionic strength of the aqueous phase.[6]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate 4-(2-(Pyridin-4-YL)ethyl)phenol from neutral organic impurities.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently. This protonates the basic pyridine nitrogen, forming a water-soluble salt.[3][4]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. The organic layer contains neutral impurities and can be discarded (after checking by TLC to ensure no product remains).

  • Basification: Cool the acidic aqueous extract in an ice bath. Slowly add a base, such as 6 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH reaches approximately 8-9. This regenerates the free base form of your compound without deprotonating the phenol. A precipitate may form.

  • Back-Extraction: Transfer the neutralized aqueous solution back to the separatory funnel. Extract the liberated product back into an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[3]

  • Drying and Concentration: Combine the organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[6]

Acid_Base_Extraction cluster_org Organic Layer (e.g., Ethyl Acetate) cluster_aq Aqueous Layer org1 Crude Product + Neutral Impurities aq1 1 M HCl org1->aq1 Shake in Sep. Funnel org2 Neutral Impurities (Discard) org3 Pure Product aq1->org2 Separate Layers aq2 Product as Pyridinium Salt (R-PyH+) aq1->aq2 aq3 Add Base (pH ~8-9) aq2->aq3 aq4 Regenerated Product aq3->aq4 aq4->org3 Back-extract into fresh organic solvent

Caption: Workflow for acid-base extraction of the target compound.

Protocol 2: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).[3]

  • Column Packing: Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column (dry loading). This generally results in better separation than loading as a concentrated liquid.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution). Add 0.5-1% triethylamine to the eluent system to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Column Chromatography

PolaritySolvent System (v/v/v)Comments
Low to MediumHexane / Ethyl Acetate (Gradient from 9:1 to 1:1)A standard system for many organic compounds.
Medium to HighDichloromethane / Methanol (Gradient from 99:1 to 95:5)Useful if the compound is poorly soluble in ethyl acetate.
Modifier Add 0.5-1% Triethylamine (TEA) to any systemCrucial for preventing streaking of this basic compound on silica gel.

Protocol 3: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] Ethanol, isopropanol, or mixtures like ethanol/water are good starting points.[11][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot solvent and heat the slurry until the solid just dissolves completely.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.[11]

  • Cooling: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.[11]

  • Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual soluble impurities.[7] Dry the crystals in a vacuum oven.

References

  • Acid–base extraction. (2024, January 21). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved March 7, 2026, from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved March 7, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]

  • Reeve, C. D., Carver, M. A., & Hopper, D. J. (1989). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. Biochemical Journal, 263(2), 431–437. [Link]

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO. Retrieved March 7, 2026, from [Link]

  • Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. (2016). Redalyc. Retrieved March 7, 2026, from [Link]

Sources

resolving solubility issues of 4-(2-(Pyridin-4-YL)ethyl)phenol in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(2-(Pyridin-4-YL)ethyl)phenol . As a Senior Application Scientist, I have designed this portal to help researchers, formulation scientists, and drug development professionals overcome the persistent aqueous solubility challenges associated with this specific active pharmaceutical ingredient (API).

Below, you will find a mechanistic root-cause analysis, decision-making workflows, self-validating protocols, and targeted FAQs to ensure your experiments are thermodynamically stable and reproducible.

Mechanistic Root Cause Analysis (The "Why")

To solve a solubility issue, we must first understand the molecule's physical chemistry. 4-(2-(Pyridin-4-YL)ethyl)phenol is an amphoteric-like molecule containing two ionizable functional groups separated by a flexible, hydrophobic ethyl linker:

  • The Pyridine Ring (Basic): Has a conjugate acid pKa of approximately 5.2.

  • The Phenol Ring (Acidic): Has a pKa of approximately 9.5.

The Core Issue: At physiological pH (7.4), both functional groups are predominantly uncharged. This neutral state, combined with the lipophilic ethyl linker and aromatic rings, results in a high partition coefficient (LogP). Because water molecules cannot effectively solvate this uncharged, hydrophobic lattice, the compound rapidly precipitates in standard biological buffers like PBS or cell culture media.

To force this molecule into an aqueous solution, we must either alter its ionization state (pH adjustment), disrupt the hydrogen-bonding network of the water (co-solvency)[1], or shield the hydrophobic linker from the aqueous environment (cyclodextrin encapsulation)[2].

Quantitative Data & Solubilization Targets

Table 1: Physicochemical Properties & Solubilization Targets

Property Value Solubilization Impact & Strategy
Molecular Weight 199.25 g/mol Small molecule; highly favorable for cyclodextrin cavity encapsulation.
Pyridine pKa ~5.2 Target: Drop pH < 3.5 to achieve >99% protonation (forms soluble cationic salt).
Phenol pKa ~9.5 Target: Raise pH > 10.5 to achieve >90% deprotonation (forms soluble anionic salt).

| State at pH 7.4 | Neutral | Highly lipophilic; requires co-solvents or complexation for neutral-pH assays. |

Table 2: Co-Solvent Toxicity Thresholds for Biological Assays

Co-Solvent Max Conc. (In Vitro Cells) Max Conc. (In Vivo IV) Solubilization Mechanism
DMSO 0.1% - 0.5% v/v < 10% v/v Disrupts water H-bond network; matches solute polarity.
PEG 400 1.0% - 2.0% v/v < 30% v/v Lowers dielectric constant of the aqueous vehicle.

| Ethanol | 0.1% - 0.5% v/v | < 10% v/v | Polarity matching and co-solubilization. |

Solubilization Decision Workflow

Use the following logic tree to determine the optimal solubilization strategy based on your downstream application constraints.

Solubilization_Workflow Problem 4-(2-(Pyridin-4-YL)ethyl)phenol Precipitation Issue Decision Determine Downstream Application Problem->Decision pH_Route pH Adjustment (Salt Formation) Decision->pH_Route Tolerates extreme pH Cosolvent_Route Co-Solvent System (DMSO / PEG 400) Decision->Cosolvent_Route In vitro / High dilution CD_Route Cyclodextrin (HP-β-CD Complex) Decision->CD_Route In vivo / Neutral pH req. pH_Mech Protonate Pyridine (pH < 3.5) or Deprotonate Phenol (pH > 10.5) pH_Route->pH_Mech Cosolvent_Mech Disrupts H-bond network Matches solute polarity Cosolvent_Route->Cosolvent_Mech CD_Mech Shields lipophilic linker inside hydrophobic cavity CD_Route->CD_Mech Validation Validation Step: DLS or Tyndall Effect pH_Mech->Validation Cosolvent_Mech->Validation CD_Mech->Validation

Workflow for selecting the optimal solubilization strategy based on downstream application.

Troubleshooting Guides & Self-Validating Protocols

Protocol A: pH-Mediated Solubilization (In Situ Salt Formation)

Causality: Salt formation is the most commonly used approach to enhance the dissolution rates of drugs with ionizable groups[3]. By dropping the pH 2 units below the pyridine's pKa (~5.2), we force >99% of the molecules into a cationic state. The resulting charge drastically increases ion-dipole interactions with water, ensuring complete dissolution.

  • Suspend: Weigh the desired amount of 4-(2-(Pyridin-4-YL)ethyl)phenol and suspend it in 80% of your final target volume of distilled water.

  • Titrate: Dropwise, add 0.1 M HCl while stirring continuously. Monitor the pH using a calibrated probe.

  • Equilibrate: Once the pH reaches 3.2 – 3.5, the suspension will clarify into a transparent solution. Stir for an additional 10 minutes to ensure no micro-crystals remain.

  • Adjust Volume: Bring the solution to the final volume with distilled water.

  • Self-Validation Step: Take a 1 mL aliquot and back-titrate it to pH 7.4 using 0.1 M NaOH. Immediate cloudiness (precipitation) confirms that the solubility is strictly pH-dependent and the API remains structurally intact.

Protocol B: Co-Solvent System (DMSO/PEG 400)

Causality: Mixing a non-toxic organic solvent with water is a highly effective technique to increase aqueous solubility[4]. Co-solvents disrupt the highly ordered hydrogen-bonding structure of water, lowering the dielectric constant to match the nonpolar nature of the neutral API[1].

  • Stock Preparation: Dissolve the API completely in 100% DMSO to create a highly concentrated master stock (e.g., 50 mM).

  • Intermediate Dilution: To prevent localized supersaturation, do not add the DMSO stock directly to water. First, dilute the DMSO stock 1:5 into PEG 400.

  • Aqueous Addition: Place your aqueous buffer (e.g., PBS) on a vortex mixer. While vortexing vigorously, add the DMSO/PEG 400/API mixture dropwise into the buffer.

  • Self-Validation Step: Shine a red or green laser pointer through the final solution in a dark room. If you see a visible beam path (Tyndall effect), you have created a colloidal nano-suspension, not a true solution. A completely invisible beam path confirms a thermodynamically stable molecular solution.

Protocol C: Cyclodextrin Inclusion Complexation (HP-β-CD)

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity[2]. The hydrophobic ethyl linker and aromatic rings of the API spontaneously partition into the lipophilic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), while the hydrophilic exterior keeps the entire inclusion complex dissolved in water[2].

  • Prepare Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in purified water or neutral buffer.

  • Add Guest API: Add an excess amount of 4-(2-(Pyridin-4-YL)ethyl)phenol powder to the cyclodextrin solution.

  • Equilibrate: Stir the suspension vigorously at room temperature for 24 to 48 hours. Note: Non-covalent complexation is a slow, equilibrium-driven process; do not rush this step.

  • Filter: Pass the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved API.

  • Self-Validation Step: Perform a phase-solubility analysis. Prepare a gradient of HP-β-CD concentrations (0%, 5%, 10%, 15%, 20%). Plotting the concentration of dissolved API (via UV-Vis or HPLC) against the cyclodextrin concentration should yield a linear (AL-type) phase diagram, confirming a 1:1 stoichiometric inclusion complex[2].

Frequently Asked Questions (FAQs)

Q: My compound dissolved perfectly in 100% DMSO, but crashed out immediately when I added it to my cell culture media. Why? A: This is a classic cosolvent dilution effect. The relationship between the cosolvent ratio and solute solubility is exponential, not linear[1]. Diluting a DMSO stock from 100% down to 1% in media drops the solubility limit exponentially. The solution instantly becomes supersaturated, forcing the API to precipitate. To fix this, use the intermediate PEG 400 step (Protocol B) or switch to cyclodextrins (Protocol C).

Q: Can I just heat the water to 60°C to force the compound into solution? A: No. While heat increases kinetic energy and temporarily improves solubility, the solubilization is not thermodynamically stable at room temperature or 37°C (incubator temperature). The compound will inevitably recrystallize as it cools, ruining your assay reproducibility.

Q: Why is HP-β-CD recommended over standard β-Cyclodextrin? A: Native β-cyclodextrin has relatively low aqueous solubility (~1.85 g/100 mL) due to strong intramolecular hydrogen bonding. Hydroxypropyl substitution disrupts this crystalline lattice, making HP-β-CD highly water-soluble (>50 g/100 mL) and significantly safer for in vivo and in vitro applications.

References

  • Jouyban, A. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]

  • American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

Sources

preventing side reactions during pyridine-ethyl-phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As application scientists, we understand that synthesizing compounds like 2-(2-pyridylethyl)phenol—typically achieved via the acid-catalyzed hydroarylation of phenol with 2-vinylpyridine—presents unique chemoselectivity and regioselectivity challenges.

Below is our comprehensive troubleshooting guide, designed to help you diagnose side reactions, understand their mechanistic causality, and implement self-validating protocols to ensure high-purity yields.

Mechanistic Overview: Reaction Pathways

To effectively troubleshoot, you must first understand the competing pathways in your reactor. The diagram below illustrates the kinetic vs. thermodynamic branches of the synthesis.

Pathway Reactants Phenol + 2-Vinylpyridine Acid Acid Catalyst (e.g., Amberlyst-15) Reactants->Acid Heat Polymer Poly(vinylpyridine) [Side Reaction] Reactants->Polymer Radical/Cationic Initiation OAlk O-Alkylation (Ether) [Kinetic Product] Acid->OAlk Fast, Reversible CAlk C-Alkylation (Target) [Thermodynamic Product] Acid->CAlk Slow, Irreversible (>120°C) OAlk->CAlk Fries-type Rearrangement DiAlk Dialkylated Phenol [Side Reaction] CAlk->DiAlk Excess Vinylpyridine

Figure 1: Reaction pathways and side reactions in pyridine-ethyl-phenol synthesis.

Troubleshooting Guide & FAQs

Q1: My GC-MS shows a high yield of pyridyl-ethyl phenyl ether instead of the desired C-alkylated phenol. How do I shift the regioselectivity? A1: You are trapped in a state of kinetic control. Because the phenolic oxygen is a harder, more accessible nucleophile than the aromatic ring, O-alkylation occurs rapidly. However, C-alkylation (ortho/para to the hydroxyl) is the thermodynamically stable product.

  • Causality: At lower temperatures (<100°C), the reaction lacks the activation energy required to break the C-O ether bond and undergo a Fries-type rearrangement to the carbon ring.

  • Solution: Increase your reaction temperature to 130–150°C. At this temperature, the O-alkylation becomes fully reversible, driving the equilibrium toward the irreversible C-alkylated target.

Q2: The reaction mixture is turning highly viscous and dark, and my 2-vinylpyridine is disappearing without forming the product. What is happening? A2: Your 2-vinylpyridine monomer is undergoing rapid polymerization[1]. Vinylpyridines are highly susceptible to both radical (thermally induced) and cationic (acid-catalyzed) polymerization[2].

  • Causality: Dumping the entire charge of vinylpyridine into the hot acidic phenol creates a high localized concentration of the monomer, allowing chain propagation to outcompete the bimolecular reaction with phenol.

  • Solution: Implement a slow-addition protocol. Add the vinylpyridine dropwise over 2–4 hours using a syringe pump. Additionally, dope your reaction mixture with 500 ppm of a radical scavenger like BHT (butylated hydroxytoluene) to quench any thermally generated radicals before they initiate chain growth.

Q3: My reaction stalls at 30-40% conversion, even though there is plenty of unreacted starting material left. Why did the catalyst die? A3: You are experiencing product inhibition, a common issue when synthesizing basic heterocycles.

  • Causality: The basic nitrogen of the pyridine ring in your newly formed product (and the starting material) coordinates strongly with the Brønsted acid sites of your catalyst, neutralizing it[3]. Unlike standard Friedel-Crafts alkylations of phenol[4], the pyridine moiety acts as an internal base.

  • Solution: Standard catalytic amounts of acid (e.g., 5-10 mol%) are insufficient. You must use a stoichiometric excess of a solid acid resin (like Amberlyst-15) relative to the vinylpyridine to ensure that free, un-neutralized acid sites remain available throughout the entire reaction lifecycle.

Q4: I am seeing significant amounts of dialkylated and trialkylated phenol. How do I prevent over-alkylation? A4: The first alkylation activates the phenol ring via electron donation from the newly attached alkyl chain, making the mono-alkylated product more nucleophilic than the starting phenol.

  • Solution: Shift the stoichiometry. Maintain a large excess of phenol (at least a 3:1 to 5:1 molar ratio of phenol to vinylpyridine). The excess phenol acts as both the reactant and the solvent, statistically outcompeting the mono-alkylated product for the incoming vinylpyridine. The unreacted phenol can be easily recovered via vacuum distillation during workup.

Quantitative Data: Diagnostic Matrix

Use the following table to benchmark your experimental conditions against expected outcomes and side reactions.

Catalyst LoadingTemp (°C)Phenol:VP RatioAdditiveMajor OutcomeMechanistic Reason
10 mol%801:1NoneO-Alkylated Ether Kinetic control; insufficient heat for rearrangement.
150 mol%1301:1NoneDialkylation / Viscous Lack of statistical control; cationic polymerization.
150 mol%1505:1NoneLow Yield / Stalled Radical polymerization of VP at high temperatures.
150 mol% 130 4:1 BHT (500 ppm) Target C-Alkylation (>85%) Optimized thermodynamic control; suppressed radicals.

Validated Experimental Protocol: Self-Validating Hydroarylation

This protocol utilizes an in-process control (IPC) loop to ensure the reaction validates its own completion before you proceed to workup.

Step 1: System Preparation & Activation

  • Charge a dry, 3-neck round-bottom flask with 4.0 equivalents of Phenol.

  • Heat to 45°C to melt the phenol, establishing it as the solvent.

  • Add 1.5 equivalents (by active site capacity) of dry Amberlyst-15 strongly acidic cation exchange resin and 500 ppm of BHT.

  • Purge the system with N₂ and raise the temperature to 130°C. Causality: Dehydrating the environment prevents the acid resin from being masked by water, while BHT pre-emptively scavenges thermal radicals.

Step 2: Controlled Monomer Addition

  • Load 1.0 equivalent of 2-vinylpyridine into a syringe pump.

  • Introduce the monomer sub-surface to the stirring phenol mixture at a rate of 0.33 equivalents per hour (total addition time: 3 hours). Causality: Sub-surface addition prevents the monomer from vaporizing and polymerizing on the cooler headspace walls.

Step 3: Thermodynamic Maturation & IPC (The Self-Validation Loop)

  • After addition is complete, maintain stirring at 130°C for 2 hours.

  • IPC Check: Withdraw a 50 µL aliquot, dilute in methanol, filter, and analyze via GC-MS or LC-MS.

  • Validation Criteria: Look for the O-alkylated ether intermediate mass.

    • *If Ether > 2%: * The rearrangement is incomplete. Continue heating for 1 hour and repeat the IPC.

    • *If Ether < 2% and Target Mono-alkyl > 90%: * The system has validated its thermodynamic endpoint. Proceed to Step 4.

Step 4: Isolation and Catalyst Recovery

  • Filter the reaction mixture while hot (approx. 90°C) through a coarse glass frit to remove the Amberlyst-15 resin. (The resin can be washed with methanol, regenerated with 1M HCl, and reused).

  • Transfer the filtrate to a distillation apparatus. Remove the excess phenol via vacuum distillation (e.g., 10 mbar at 80–90°C).

  • Recrystallize the resulting crude residue from a mixture of toluene and heptane to yield the pure 2-(2-pyridylethyl)phenol.

References

  • Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine Source: MDPI URL:[Link][3]

  • Synthesis of 2-(α-phenylethyl)-phenol Source: PrepChem URL:[Link][4]

  • Synthesis and evaluation of poly(ionic liquids) based on vinyl pyridine as catalysts for the alkylation reaction using a real refinery feedstock Source: DOI.org / ResearchGate URL:[Link][2]

  • Poly(vinylpyridine); Structure, Properties, Synthesis, and Applications Source: Pageplace.de URL:[Link][1]

Sources

optimizing temperature conditions for 4-(2-(Pyridin-4-YL)ethyl)phenol crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for optimizing the crystallization of 4-(2-(Pyridin-4-YL)ethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this compound. As a molecule possessing both a hydrogen-bond-donating phenol group and a hydrogen-bond-accepting pyridine ring, its crystallization behavior can be nuanced and is often a critical factor in downstream applications, particularly in the development of pharmaceutical cocrystals and the control of polymorphism.[1][2] This document provides field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the crystallization of 4-(2-(Pyridin-4-YL)ethyl)phenol.

Q1: What are the key molecular features of 4-(2-(Pyridin-4-YL)ethyl)phenol that influence its crystallization?

A1: The crystallization behavior of 4-(2-(Pyridin-4-YL)ethyl)phenol is primarily governed by three features:

  • Phenolic Hydroxyl Group (-OH): This group is a strong hydrogen bond donor, promoting self-assembly and interaction with polar solvents.

  • Pyridinic Nitrogen Atom: The nitrogen in the pyridine ring acts as a hydrogen bond acceptor. The interplay between the donor phenol and acceptor pyridine can lead to the formation of robust intermolecular hydrogen bonds, which are fundamental to building a crystal lattice.[3][4]

  • Ethyl Linker and Aromatic Rings: The ethyl bridge provides conformational flexibility, while the two aromatic rings (phenol and pyridine) can participate in π-π stacking interactions, further stabilizing the crystal structure. The potential for different spatial arrangements of these groups means that polymorphism—the existence of multiple crystal forms—is a distinct possibility.[5][6]

Q2: Why is controlling the temperature so critical in the crystallization of this compound?

A2: Temperature is a master variable in crystallization because it directly controls solubility and, therefore, the level of supersaturation, which is the driving force for crystal formation.[7] For phenolic compounds, temperature can also influence the stability and formation of different polymorphs.[8]

  • High Temperatures: Increase solubility, allowing the compound to fully dissolve. However, prolonged exposure to very high temperatures can potentially lead to the degradation of some phenolic compounds.[9]

  • Low Temperatures: Decrease solubility, inducing the supersaturation needed for crystals to nucleate and grow. The rate at which the temperature is lowered (the cooling profile) is one of the most powerful tools for controlling crystal size and quality.[10][11]

Q3: What is "supersaturation" and how does it relate to temperature?

A3: Supersaturation is an unstable state where a solution contains more dissolved solute than it would under equilibrium conditions at a given temperature.[7] It is the essential prerequisite for crystallization. The most common method to achieve supersaturation for compounds like 4-(2-(Pyridin-4-YL)ethyl)phenol is by cooling a saturated solution. As the temperature drops, the solubility of the compound decreases, but it temporarily remains in solution, creating a supersaturated state. This "excess" solute is what then forms the crystals.[7]

Q4: How do I select an appropriate solvent for crystallization?

A4: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room or sub-ambient temperatures.[12][13] This differential solubility allows for a high recovery of the crystalline product upon cooling. For 4-(2-(Pyridin-4-YL)ethyl)phenol, a good starting point is to screen solvents of varying polarity, given the molecule's polar functional groups. A solvent pair (a "good" solvent mixed with a "poor" solvent or "anti-solvent") can also be highly effective.[13]

Solvent ClassExample SolventsExpected Behavior for 4-(2-(Pyridin-4-YL)ethyl)phenol
Protic Polar Ethanol, Methanol, IsopropanolHigh solubility, especially when heated. Good for initial dissolution. May require significant cooling or an anti-solvent for high yield.[14]
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateModerate to good solubility. Often excellent single-solvent candidates for cooling crystallization.
Aprotic Nonpolar Toluene, Heptane, HexaneLow solubility. Primarily useful as anti-solvents to be added to a solution of the compound in a more polar solvent.
Specialty Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very high solubility. Generally used only when other solvents fail. Crystallization often requires anti-solvent or vapor diffusion methods.[15]
This table provides general guidance. Experimental verification is essential.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q5: I've cooled my solution, but no crystals have formed. What should I do?

A5: This is a common issue that indicates the solution has not reached a sufficient level of supersaturation or that the nucleation process is inhibited.[12]

  • Underlying Cause 1: Insufficient Supersaturation. The solution may be too dilute.

    • Solution A: Evaporation. Gently evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator to increase the compound's concentration, then attempt to cool again.[16]

    • Solution B: Further Cooling. Place the flask in a colder bath (e.g., an ice-water or ice-salt bath) to further decrease solubility.[16]

  • Underlying Cause 2: Kinetically Hindered Nucleation. The initial formation of crystal "seeds" is not occurring.

    • Solution C: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[16][17]

    • Solution D: Seeding. If you have a previous batch of the compound, add a single, tiny crystal (a "seed crystal") to the solution. This provides a template for further crystal growth.[18]

Q6: My compound has separated as an oil, not as crystals. How can I fix this "oiling out"?

A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration is too high for an ordered lattice to form.[12]

  • Underlying Cause 1: Cooling is too rapid. The system doesn't have enough time to achieve the low-energy, ordered crystalline state.

    • Solution A: Slow Down Cooling. Re-heat the solution until the oil redissolves. If necessary, add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a large, warm water bath that cools to room temperature overnight can achieve this. A slower cooling rate is crucial for high-quality crystal growth.[10][12]

  • Underlying Cause 2: Solution is too concentrated. The solubility limit is exceeded at a temperature where the compound is still molten.

    • Solution B: Increase Solvent Volume. Re-heat to redissolve the oil and add more solvent to create a more dilute solution before attempting the cooling process again.[17]

  • Underlying Cause 3: Presence of Impurities. Impurities can interfere with lattice formation and promote oiling.

    • Solution C: Purify the Material. Consider purifying your starting material using another technique, such as column chromatography, before attempting crystallization.[12][19]

Q7: My crystallization yielded very fine needles or powder, but I need larger, block-like crystals. How can I change the crystal habit?

A7: The formation of very small crystals typically indicates that the rate of nucleation far exceeds the rate of crystal growth. This happens when supersaturation is achieved too quickly or is too high.[7]

  • Underlying Cause: High Rate of Nucleation.

    • Solution A: Reduce the Rate of Supersaturation. The most effective way to do this is to slow the cooling rate significantly. A programmable cooling bath is ideal, but a well-insulated container that cools over 12-24 hours can also work wonders.[7][10]

    • Solution B: Reduce the Overall Supersaturation Level. Use slightly more solvent than the minimum required for dissolution at high temperature. This will lower the overall driving force for nucleation, giving existing crystals more time to grow larger before new nuclei form.[17]

    • Solution C: Temperature Cycling. This advanced technique involves cycles of heating and cooling. A slight temperature increase can dissolve the smallest, most unstable crystals, and upon subsequent slow cooling, the solute will deposit onto the larger, more stable crystals.[18][20]

Q8: I suspect I have different crystal forms (polymorphs). How can I control which form I get?

A8: Polymorphism is common for complex organic molecules and can be influenced by nearly every crystallization parameter.[1][5] Consistently obtaining a specific polymorph requires rigorous control over your experimental conditions.

  • Underlying Cause: Thermodynamic vs. Kinetic Control. Different polymorphs can be favored under different conditions. A rapidly cooled solution might yield a less stable (kinetic) form, while slow cooling may produce the most stable (thermodynamic) form.[6]

    • Solution A: Standardize Your Protocol. To obtain a consistent form, you must precisely control the solvent, concentration, cooling rate, agitation, and final temperature. Keep meticulous records of your parameters.

    • Solution B: Solvent Screening. Different solvents can favor different polymorphs due to specific molecule-solvent interactions. Crystallizing the compound from a variety of solvents (e.g., ethanol vs. toluene) may yield different forms.

    • Solution C: Characterization. Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy to identify and characterize the different crystal forms you produce.[21] This is essential for understanding and controlling your system.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Standard Cooling Crystallization
  • Dissolution: Place the crude 4-(2-(Pyridin-4-YL)ethyl)phenol in an Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of your chosen solvent (see solvent table above) and begin stirring.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the solvent until the compound just fully dissolves at or near the solvent's boiling point. Avoid adding a large excess of solvent to ensure the solution is saturated.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel (with fluted filter paper) by placing them on the hotplate. Quickly filter the hot solution to remove the impurities. This step minimizes premature crystallization in the funnel.[17]

  • Controlled Cooling: Cover the flask with a watch glass and turn off the heat. For optimal crystal growth, allow the solution to cool to room temperature slowly and without disturbance.[12] For even slower cooling, place the flask inside a beaker of hot water or wrap it in glass wool.

  • Crystal Maturation: Once the flask has reached room temperature, you may further increase the yield by placing it in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals thoroughly. Air drying on the filter paper is often sufficient, but a vacuum oven at a mild temperature can be used for complete solvent removal.

Visual Workflow: Cooling Crystallization Process

G cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting Dissolve 1. Dissolve Compound in Minimum Hot Solvent Filter 2. Hot Filtration (If Impurities Present) Dissolve->Filter Cool 3. Slow, Undisturbed Cooling to RT Filter->Cool Mature 4. Further Cooling (Ice Bath) Cool->Mature Isolate 5. Isolate by Vacuum Filtration Mature->Isolate Wash 6. Wash with Ice-Cold Solvent Isolate->Wash Dry 7. Dry Crystals Wash->Dry Final Pure Crystalline Product Dry->Final

Caption: General workflow for purification by cooling crystallization.

Visual Workflow: Troubleshooting Decision Tree

G cluster_outcomes Start Crystallization Experiment Complete NoCrystals Problem: No Crystals Formed Start->NoCrystals Result? OilingOut Problem: Compound 'Oiled Out' Start->OilingOut Result? SmallCrystals Problem: Crystals Too Small Start->SmallCrystals Result? GoodCrystals Success: High-Quality Crystals Start->GoodCrystals Result? Sol_NoCry_1 Concentrate Solution (Evaporate Solvent) NoCrystals->Sol_NoCry_1 Try First Sol_NoCry_2 Induce Nucleation (Scratch / Seed) NoCrystals->Sol_NoCry_2 If Still No Crystals Sol_Oil_1 Dilute Solution (Add More Solvent) OilingOut->Sol_Oil_1 Re-dissolve & Try Sol_Small_1 Decrease Cooling Rate (Insulate Flask) SmallCrystals->Sol_Small_1 Primary Method Sol_Small_2 Use Slightly More Solvent SmallCrystals->Sol_Small_2 Also Consider Sol_Oil_2 Decrease Cooling Rate Sol_Oil_1->Sol_Oil_2

Sources

troubleshooting phase separation in 4-(2-(Pyridin-4-YL)ethyl)phenol liquid crystals

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2-(Pyridin-4-YL)ethyl)phenol liquid crystals. This guide is designed for researchers, scientists, and drug development professionals encountering phase separation and other experimental challenges. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Section 1: Understanding the System - The "Why"

Before troubleshooting, it is crucial to understand the molecular characteristics of 4-(2-(Pyridin-4-YL)ethyl)phenol that govern its liquid crystalline behavior.

Q1: What molecular features of 4-(2-(Pyridin-4-YL)ethyl)phenol enable it to form liquid crystal phases?

A1: The ability of this molecule to form liquid crystal (LC) phases stems from a combination of its rigid structure and specific intermolecular interactions. The molecule consists of a rigid core composed of a pyridine ring and a phenol ring linked by an ethyl bridge. This calamitic (rod-like) shape is a fundamental prerequisite for forming anisotropic liquid crystal phases.[1] Furthermore, two key functional groups dictate its self-assembly:

  • The Phenol Group (-OH): This group acts as a strong hydrogen-bond donor.

  • The Pyridine Ring (Nitrogen atom): The nitrogen atom in the pyridine ring has a lone pair of electrons and acts as a hydrogen-bond acceptor.[2]

The directional, non-covalent hydrogen bonds that form between the phenol group of one molecule and the pyridine ring of another are critical for inducing and stabilizing the liquid crystalline phases.[3][4] These interactions, along with π-π stacking of the aromatic rings, promote the long-range orientational order characteristic of nematic or smectic phases.

Figure 1: Key intermolecular hydrogen bonding in 4-(2-(Pyridin-4-YL)ethyl)phenol.
Q2: What is phase separation in the context of liquid crystals, and why does it occur?

A2: Phase separation is a phenomenon where a uniform solution or mixture demixes into two or more distinct phases.[5] In your liquid crystal sample, this may appear as cloudiness, the formation of oily droplets, or the separation into distinct liquid layers. This occurs when the thermodynamic stability of the single-phase system is compromised, making it more favorable for the system to separate. For 4-(2-(Pyridin-4-YL)ethyl)phenol, the primary causes are:

  • Impurities: The presence of foreign molecules (e.g., residual solvents, unreacted starting materials, or synthesis byproducts) can disrupt the delicate intermolecular interactions required for a stable mesophase.[6][7] The system may then expel these impurities into a separate, coexisting phase.

  • Temperature In-Homogeneity: Liquid crystals exhibit their mesophases only within specific temperature ranges.[8] If the temperature is not uniform across the sample, some regions may be in the isotropic phase while others are in a liquid crystal phase, leading to macroscopic phase separation.

  • Incorrect Concentration (in mixtures): When this compound is part of a mixture (e.g., with a solvent or another liquid crystal), exceeding the solubility limit will cause the system to phase separate into a solute-rich and a solute-lean phase.[9]

Section 2: Troubleshooting Guide for Phase Separation

This section provides a logical, step-by-step approach to diagnosing and resolving phase separation in your experiments.

Troubleshooting_Workflow Start Phase Separation Observed (Cloudiness, Droplets) CheckPurity Step 1: Verify Purity Start->CheckPurity Impure Is Purity < 99% or are unknown peaks present in NMR/HPLC? CheckPurity->Impure CheckThermal Step 2: Analyze Thermal Behavior TempInconsistent Are phase transitions abrupt, irreproducible, or different from literature values? CheckThermal->TempInconsistent CheckPrep Step 3: Review Sample Preparation PrepIssue Are you using a solvent or mixture? Is the sample preparation protocol consistent? CheckPrep->PrepIssue Purify Action: Purify Material (Recrystallization or Column Chromatography) Impure->Purify Yes PurityOK Purity is High Impure->PurityOK No Resolved Problem Resolved Purify->Resolved PurityOK->CheckThermal ControlTemp Action: Refine Temperature Control (Use calibrated hot stage/DSC, slow heating/cooling rates) TempInconsistent->ControlTemp Yes ThermalOK Thermal Behavior is Consistent TempInconsistent->ThermalOK No ControlTemp->Resolved ThermalOK->CheckPrep OptimizePrep Action: Optimize Preparation (Check solvent compatibility, ensure clean substrates, verify cell gap) PrepIssue->OptimizePrep Yes PrepOK Preparation is Standardized PrepIssue->PrepOK No OptimizePrep->Resolved

Figure 2: Logical workflow for troubleshooting phase separation.
Q3: I'm observing phase separation. How do I confirm if impurities are the cause?

A3: Impurities are the most common cause of unexpected phase behavior.[7] To diagnose this, you should:

  • Perform Spectroscopic and Chromatographic Analysis:

    • ¹H and ¹³C NMR: Check for unexpected peaks that do not correspond to your target molecule. Pay close attention to the integration values to quantify impurities.

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to assess purity. A pure sample should ideally show a single, sharp peak.[10]

  • Analyze Thermal Transitions with Differential Scanning Calorimetry (DSC):

    • Impurities often broaden phase transitions and depress melting points.[6] Compare your observed transition temperatures with literature values for pure compounds. A significant deviation or broad, poorly defined peaks on the DSC thermogram suggest the presence of impurities.[8]

Q4: My analysis confirms the presence of impurities. What is the protocol for purification?

A4: Recrystallization is often the most effective method for purifying solid organic compounds like this one. The goal is to dissolve the impure compound in a hot solvent and allow it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

Protocol: Recrystallization of 4-(2-(Pyridin-4-YL)ethyl)phenol
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethanol and water is often a good starting point for phenolic compounds.[11][12]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. After reaching room temperature, you may place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. Residual solvent is a common impurity that can cause phase separation.

  • Verification: Re-run purity analysis (HPLC, DSC) to confirm the success of the purification.

Q5: My sample is pure, but it still phase separates upon heating. What's happening?

A5: This points to an issue with thermal control or the intrinsic properties of your material.

  • Cause - Poor Thermal Stability or Decomposition: Pyridine-containing compounds can sometimes have limited thermal stability.[8] Heating the sample too high or for too long can cause decomposition, creating impurities in situ that then lead to phase separation. Check the thermal stability using Thermogravimetric Analysis (TGA).

  • Cause - Complex Phase Behavior: The compound may exhibit multiple liquid crystal phases (polymesomorphism).[1] A transition between two LC phases (e.g., Smectic A to Nematic) can sometimes be accompanied by transient phase separation if the heating or cooling rate is too fast, not allowing the structure to reorganize uniformly.

Troubleshooting Steps:
  • Use a Calibrated Hot Stage: Ensure your temperature controller is accurate. Use a polarized optical microscope with a precisely controlled hot stage to visually observe the transitions.[13]

  • Slow Down Heating/Cooling Rates: Use a very slow heating and cooling rate (e.g., 0.5–1.0 °C/min) during your experiments.[8] This provides sufficient time for the system to equilibrate at each temperature, preventing kinetically-driven phase separation.

  • Observe under a Microscope: As you slowly heat the sample, look for changes in texture. The appearance of droplets of an isotropic liquid within the liquid crystal texture indicates you are reaching the clearing point (the transition to the isotropic liquid phase). If this happens at a lower temperature than expected, it may confirm decomposition.

Q6: I'm trying to prepare a liquid crystal cell for analysis, and the sample phase separates as I introduce it. Why?

A6: This issue is typically related to the sample preparation technique itself, especially if you are using a solvent or working with mixtures.

  • Cause - Solvent Incompatibility: If you are using a solvent to help fill the cell, it may not be fully miscible with the liquid crystal, or it may preferentially interact with the alignment layers on the glass substrates. This leads to phase separation between the LC and the solvent.[9]

  • Cause - Surface Contamination: The glass substrates used for LC cells must be impeccably clean. Any organic residue or dust particles can act as nucleation sites for an unwanted phase or disrupt the alignment of the liquid crystal molecules, leading to domains that appear as a phase-separated texture.

  • Cause - Thermal Shock: Injecting the molten liquid crystal (at high temperature) into a room-temperature cell can cause rapid, non-uniform cooling, which can quench the sample into a disordered state or a mixture of phases.

Protocol: Best Practices for Liquid Crystal Cell Preparation
  • Substrate Cleaning: Thoroughly clean the glass substrates (e.g., ITO-coated glass) by sonicating sequentially in detergent, deionized water, acetone, and finally isopropanol. Dry with a stream of dry nitrogen.

  • Pre-heat the Cell: Pre-heat the empty LC cell to a temperature just above the melting point of your compound before filling.

  • Filling by Capillary Action: Place a small amount of the molten 4-(2-(Pyridin-4-YL)ethyl)phenol at the edge of the gap in the pre-heated cell. Allow capillary action to draw the liquid into the cell.[14] This avoids the use of incompatible solvents.

  • Controlled Cooling: Transfer the filled cell to a hot stage held at a temperature where the material is in its isotropic phase. Then, cool the cell very slowly (e.g., 0.5 °C/min) through the clearing point into the liquid crystal phase to promote the formation of a uniform, single-phase texture.

Section 3: Frequently Asked Questions (FAQs)

Q7: What are the expected mesophases for a compound like 4-(2-(Pyridin-4-YL)ethyl)phenol?

A7: For calamitic molecules with strong hydrogen-bonding capabilities, both Nematic (N) and Smectic (Sm) phases are possible.[15][16] The presence of strong lateral interactions from hydrogen bonding often promotes the formation of layered smectic phases (like Smectic A), where molecules are arranged in layers.[15] The specific phases and their temperature ranges would need to be determined experimentally via Polarized Optical Microscopy (POM) and DSC.

Q8: How does atmospheric moisture affect my sample?

A8: The phenol and pyridine groups can interact with water (which can also act as both an H-bond donor and acceptor). Absorbed moisture from the atmosphere acts as an impurity and can significantly disrupt the liquid crystal ordering, depressing the clearing point and potentially causing phase separation.[6] It is crucial to store the material in a desiccator and handle it in a dry environment (e.g., a glove box) if possible.

Q9: Can I mix this LC with other compounds to tune its properties?

A9: Yes, creating LC mixtures is a common strategy to adjust properties like the temperature range of a mesophase. However, phase separation is a major risk if the components are not fully miscible. When creating a mixture, consider the following:

  • Molecular Similarity: Mixing with structurally similar molecules is more likely to result in a stable, single-phase mixture.

  • Phase Diagrams: For binary mixtures, it is essential to construct a phase diagram (transition temperature vs. composition) to identify the composition ranges that yield a stable, homogeneous mesophase.[2]

  • Specific Interactions: Be mindful of how the components will interact. Mixing with another hydrogen-bonding species could lead to the formation of new supramolecular structures with unique and potentially desirable LC properties.[17]

References

  • Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. Polymers (Basel). [Link]

  • Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines. Molecules. [Link]

  • Liquid Crystals Lab. University of California, San Diego. [Link]

  • Stabilization and Induction of Liquid Crystalline Phases by Hydrogen Bonds. Molecular Crystals and Liquid Crystals. [Link]

  • Phase separation of nematic liquid crystal mixtures. The University of Tokyo. [Link]

  • Preparation of a Liquid Crystal Pixel. MRSEC Education Group. [Link]

  • Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. Journal of Chemical Education. [Link]

  • Thermal stability in hydrogen bond liquid crystals. Bannari Amman Institute of Technology. [Link]

  • Heterocyclic pyridine-based liquid crystals: synthesis and mesomorphic properties. Liquid Crystals. [Link]

  • Colloidal inclusions in liquid crystals: Phase separation mechanisms and some dynamical aspects. Taylor & Francis Online. [Link]

  • Manufacturing Steps of Liquid Crystal Materials. Labinsights. [Link]

  • New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. Frontiers in Materials. [Link]

  • Impurity-induced Nematic-Isotropic Transition of Liquid Crystals. Trepo. [Link]

  • HYDROGEN BONDING EFFECT ON OPTICAL PROPERTIES OF SUPRAMOLECULAR LIQUID CRYSTALS IN UV VISIBLE REGION. RASĀYAN Journal of Chemistry. [Link]

  • Influence of hydrogen bonds and π–π stacking on the self-assembly of aryldipyrrolidones. Royal Society of Chemistry. [Link]

  • Phase separations in liquid crystal-colloid mixtures. AIP Publishing. [Link]

  • Phase Separation and Liquid Crystal Self-Assembly in Surfactant−Inorganic−Solvent Systems. Langmuir. [Link]

  • Exploring the nematic transition temperatures of pyridine-containing liquid crystalline compounds by explainable machine learning model. ResearchGate. [Link]

  • Virtual assessment achieved two binary cocrystals based on a liquid and a solid pyridine derivative with modulated thermal stabilities. CrystEngComm. [Link]

  • Long term phase separation dynamics in liquid crystal-enriched microdroplets obtained from binary fluid mixtures. SciSpace. [Link]

  • Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. Redalyc. [Link]

  • 4-(Pyridin-2-yl)phenol. PubChem. [Link]

  • A Synthesis and Mesophase Behavior of Homologous Series: 4-((E)-((2,6 Dibromo-4-((E)-phenyl diazinyl) phenyl) diazinyl) phenyl) amino) methyl) phenol. World Scientific News. [Link]

  • Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. MDPI. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Effect of Crowding Agent Polyethylene Glycol on Lyotropic Chromonic Liquid Crystal Phases of Disodium Cromoglycate. MDPI. [Link]

  • Impact of impurities on crystal growth. Nature Physics. [Link]

  • Crystal structure and DFT study of (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol. Acta Crystallographica Section E. [Link]

  • Considerations and challenges in studying liquid-liquid phase separation and biomolecular condensates. eLife. [Link]

  • 4-(Pyridin-4-yl)phenol. PubChem. [Link]

  • Halogen-bonded liquid-crystalline complexes formed from 4-alkoxyphenylpyridines with iodine and with interhalogens. Royal Society of Chemistry. [Link]

  • Phenol, 4-ethyl-. NIST Chemistry WebBook. [Link]

  • Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. MDPI. [Link]

Sources

removing impurities from 4-(2-(Pyridin-4-YL)ethyl)phenol samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 4-(2-(Pyridin-4-YL)ethyl)phenol . As a Senior Application Scientist, I have designed this hub to help you troubleshoot common synthetic impurities, understand the mechanistic causality behind isolation failures, and implement field-proven, self-validating protocols.

Compound Profile & Impurity Matrix

4-(2-(Pyridin-4-YL)ethyl)phenol is an amphoteric molecule containing both a basic pyridine ring (conjugate acid pKa ~5.2) and a weakly acidic phenol ring (pKa ~10). This dual reactivity dictates its solubility profile and is the primary lever we use for purification.

When synthesizing this compound—typically via the condensation of 4-methylpyridine with 4-hydroxybenzaldehyde followed by catalytic hydrogenation—several specific impurities can arise.

Table 1: Quantitative & Qualitative Impurity Matrix

Impurity TypeSource / CausePhysical Property DifferenceRecommended Removal Strategy
Neutral Organics (e.g., unreacted aldehydes)Incomplete condensationLacks basic pyridine group; remains uncharged at low pH.Acid-Base Extraction (pH 1–2)
Palladium (Pd) Residues Hydrogenation catalystHeavy transition metal; strongly coordinates to pyridine nitrogen.Thiol-functionalized Silica Scavengers
Alkene Intermediate (Stilbene derivative)Incomplete reductionRigid planar structure; lower solubility; highly UV-active.Recrystallization
Pyridine N-oxide Over-oxidation during workupHigher polarity; altered hydrogen bonding capacity.Silica Gel Chromatography

Troubleshooting Guide & Step-by-Step Workflows

Below are the core workflows to address specific impurity spikes. Each protocol is designed as a self-validating system—meaning you can visually or analytically confirm success at intermediate steps.

Workflow A: Acid-Base Extraction (Removing Neutral/Acidic Impurities)

Causality: Because your target compound is amphoteric, it can be manipulated via pH cycling. At pH 1–2, the pyridine ring protonates, forcing the target molecule into the aqueous phase as a highly water-soluble pyridinium salt[1]. Neutral impurities (like unreacted starting materials) remain in the organic phase and are discarded[2].

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude sample in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (aq) (3 x 5 mL/g).

  • Phase Separation: Separate the layers. Self-Validation: The aqueous layer now contains your product. Discard the organic layer to remove neutral impurities.

  • Neutralization: Carefully titrate the aqueous layer with 1M NaOH (aq) while stirring until the pH reaches 7.0–7.5. Self-Validation: The solution will become cloudy or precipitate as the pyridine deprotonates and the neutral 4-(2-(Pyridin-4-YL)ethyl)phenol crashes out.

  • Recovery Extraction: Extract the neutralized aqueous layer with fresh EtOAc (3 x 5 mL/g).

  • Finishing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Diagram 1: Acid-Base Extraction Workflow exploiting the amphoteric nature of the product.

Workflow B: Palladium Scavenging (Fixing Yellow/Brown Discoloration)

Causality: Pyridine rings are excellent ligands for Palladium. After hydrogenation, Pd(II) or soluble Pd(0) complexes coordinate directly to your product, causing a stubborn yellow/brown tint that cannot be removed by standard filtration[3]. Functionalized silica (e.g., Silica-Thiol) provides a thermodynamically superior binding site for Pd, stripping the metal from your product via chemisorption[4].

Step-by-Step Protocol:

  • Dissolution: Dissolve the discolored crude product in a polar aprotic solvent (e.g., THF or DMF) where it is highly soluble.

  • Scavenger Addition: Add 20–50 wt% of a Sulfur-based functionalized silica scavenger (e.g., Si-Thiol or Potassium Isopropyl Xanthate).

  • Incubation: Stir the suspension vigorously at 40°C for 4–12 hours. Self-Validation: The supernatant liquid should visibly shift from brown/yellow to pale yellow or colorless as the Pd transfers to the solid silica support.

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the Pd-loaded silica.

  • Concentration: Wash the pad with extra solvent and concentrate the filtrate to yield the metal-free product.

Workflow C: Recrystallization (Removing Unreduced Alkene)

Causality: If your sample contains the unreduced 4-(2-(pyridin-4-yl)ethenyl)phenol (the M-2 stilbene intermediate), acid-base extraction will fail because both molecules have identical pKa profiles. However, the rigid, planar alkene packs differently in a crystal lattice and has significantly lower solubility than the flexible alkane product[5].

Step-by-Step Protocol:

  • Dissolution: Suspend the crude mixture in a minimal amount of boiling Toluene.

  • Anti-Solvent Addition: Slowly add Heptane dropwise until a slight, persistent turbidity is observed.

  • Cooling: Allow the flask to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 2 hours.

  • Isolation: Vacuum filter the resulting crystals and wash with ice-cold Heptane. Self-Validation: ¹H-NMR of the crystals should show the complete disappearance of the vinylic double-bond protons (typically around 7.0–7.5 ppm).

Diagram 2: Logical Troubleshooting Tree for identifying and resolving impurity spikes.

Frequently Asked Questions (FAQs)

Q: Why am I losing my product yield in the aqueous layer during the final extraction step? A: You likely overshot the pH during the neutralization step. While the pyridine ring deprotonates around pH 5.2, the phenol group will begin to deprotonate if the pH exceeds 9.5, forming a highly water-soluble phenoxide anion. You must titrate carefully to a strict window of pH 7.0–8.0 to ensure the molecule is completely neutral and partitions back into the organic phase.

Q: I used Celite to filter my hydrogenation reaction, but the product is still dark brown and fails elemental analysis. Why? A: Celite is only a physical filter; it removes heterogeneous, particulate Pd(0). It cannot remove soluble Pd(II) or Pd(0) complexes that have chemically coordinated to the basic pyridine nitrogen of your product[3]. To break this coordination bond, you must introduce a chemical scavenger (like a thiol-functionalized resin) that has a higher affinity for Palladium than your product does[4].

Q: How can I quickly differentiate between the alkene intermediate and the final product on a TLC plate? A: The unreduced alkene (stilbene derivative) is highly conjugated across the two aromatic rings. Under a 254 nm UV lamp, it will appear intensely UV-active and may even exhibit fluorescence under 365 nm light. The final reduced 4-(2-(Pyridin-4-YL)ethyl)phenol breaks this conjugation with its flexible ethyl linker, resulting in a significantly weaker UV footprint.

References

  • Acid–base extraction - Wikipedia Source: Wikipedia URL:[Link]

  • Acid-Base Extraction - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL:[Link]

  • Palladium scavenging: From 1% to within ICH limits Source: Onyx Scientific URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Technical Support Center: Optimizing the Thermal Stability of 4-(2-(Pyridin-4-YL)ethyl)phenol Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the thermal degradation of coordination polymers and metal-organic frameworks (MOFs) built from flexible ditopic ligands.

The ligand 4-(2-(pyridin-4-yl)ethyl)phenol (hereafter referred to as PyEtPhOH ) presents a unique challenge. While its pyridine nitrogen is an excellent


-donor for transition metals[1], the flexible aliphatic ethyl linker (-CH₂-CH₂-) introduces significant conformational entropy. Furthermore, the phenol group's protonation state drastically alters its coordination behavior. This guide provides field-proven, causally-linked strategies to push the thermal decomposition temperature (

) of your PyEtPhOH complexes from the low 200s to over 350°C.

Section 1: Troubleshooting Thermal Degradation (FAQs)

Q1: My thermogravimetric analysis (TGA) shows a 10-15% weight loss between 100°C and 150°C, followed by complete framework collapse at 210°C. How do I differentiate between solvent loss and true degradation? A: The initial endothermic weight loss between 100–150°C is almost certainly the volatilization of lattice or coordinated solvents (e.g., water, methanol, or DMF), not ligand degradation[2]. However, the departure of coordinated solvent leaves open metal sites, which destabilizes the coordination sphere and acts as a catalyst for premature framework collapse at 210°C. Solution: Perform a solvent exchange with a lower-boiling, non-coordinating solvent (like dichloromethane) prior to activation, or synthesize the complex using rigid, capping co-ligands that prevent solvent molecules from coordinating to the metal node in the first place.

Q2: Why does the PyEtPhOH complex decompose at a much lower temperature than my rigid 4,4'-bipyridine complexes? A: The causality lies in conformational entropy. The -CH₂-CH₂- aliphatic spacer in PyEtPhOH allows for free rotation. Under thermal stress, the entropy gained by this linker rotation lowers the activation energy required to rupture the coordinate bonds[3]. Solution: You must introduce a secondary structural anchor. By incorporating a rigid, chelating co-ligand like 1,10-phenanthroline, you lock the metal node's geometry via the chelate effect. Additionally, the extended aromatic system of phenanthroline engages in extensive intermolecular


 stacking, which acts as a supramolecular "glue" that resists thermal expansion and linker rotation[4].

Q3: Does the protonation state of the phenol group affect the thermal stability of the resulting complex? A: Drastically. A neutral phenol (-OH) is a weak Lewis base. In many PyEtPhOH complexes synthesized at neutral pH, the phenol does not coordinate to the metal; it merely acts as a hydrogen-bond donor in the secondary coordination sphere. Hydrogen bonds break easily under thermal stress. Solution: By raising the pH to deprotonate the phenol into a phenoxide (-O⁻), you generate a hard, anionic Lewis base. Phenoxides form highly covalent, thermodynamically robust M-O bonds[5]. Converting a 1D hydrogen-bonded network into a 2D or 3D covalently bonded coordination polymer will immediately increase your


 by 50°C to 100°C.

Section 2: Visualizing the Stabilization Logic

G A PyEtPhOH Metal Complex (Base State) B Thermal Stress (>120°C) A->B F Targeted Stabilization Strategies A->F Optimization C Solvent Volatilization (Open Metal Sites) B->C If solvated D Ethyl Linker Rotation (Entropy Gain) B->D Flexible Linker E Framework Collapse (<250°C) C->E D->E G Rigid Co-ligands (e.g., 1,10-phenanthroline) F->G H Phenol Deprotonation (Stronger M-O Bond) F->H I High-Stability Complex (T_d > 350°C) G->I H->I

Mechanisms of thermal degradation and targeted stabilization pathways.

Section 3: Quantitative Data & Benchmarks

To illustrate the efficacy of these strategies, below is a comparative summary of thermal stability across different PyEtPhOH complex configurations. Notice how the synergistic application of deprotonation and co-ligand rigidification yields the highest thermal stability.

Complex SystemMetal IonCo-LigandPhenol State

(Framework Collapse)
Primary Stabilization Mechanism
PyEtPhOH (Base) Zn(II)NoneNeutral (-OH)~210°CWeak H-bonding network
PyEtPhOH + Phen Zn(II)1,10-phenanthrolineNeutral (-OH)~285°CChelate effect &

stacking
PyEtPhOH (Deprot.) Cu(II)NoneAnionic (-O⁻)~310°CStrong covalent M-O bond
PyEtPhOH + Phen (Deprot.) Cu(II)1,10-phenanthrolineAnionic (-O⁻)>360°C Synergistic rigidification

Section 4: Experimental Methodologies

To achieve the >360°C stability benchmark, follow this self-validating protocol. This workflow utilizes hydrothermal synthesis to ensure high crystallinity, controlled pH for phenoxide generation, and 1,10-phenanthroline to cap the metal nodes.

Protocol: Synthesis of High-Stability Mixed-Ligand PyEtPhOH Complexes

Materials Required:

  • 4-(2-(Pyridin-4-yl)ethyl)phenol (PyEtPhOH)

  • Copper(II) nitrate trihydrate (

    
    )
    
  • 1,10-phenanthroline (Phen)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized Water & Ethanol

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 0.5 mmol of PyEtPhOH in 10 mL of a 1:1 (v/v) Water/Ethanol mixture under continuous stirring at 50°C.

  • Controlled Deprotonation: Slowly add 0.1 M NaOH dropwise to the ligand solution until the pH reaches 8.5. Causality Check: This specific pH ensures the complete deprotonation of the phenol group (

    
     in mixed solvent, but lowered by coordination proximity) without precipitating metal hydroxides in the next step.
    
  • Co-ligand Integration: In a separate vial, dissolve 0.5 mmol of 1,10-phenanthroline in 5 mL of Ethanol. Add this dropwise to the main solution.

  • Metal Node Addition: Dissolve 0.5 mmol of

    
     in 5 mL of Deionized Water. Add this slowly to the stirring ligand mixture. A distinct color change (typically deep green or blue) will indicate immediate coordination.
    
  • Hydrothermal Assembly: Transfer the homogeneous mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 48 hours. Causality Check: Hydrothermal conditions provide the thermodynamic activation energy required to overcome kinetic traps, ensuring the flexible ethyl linker settles into its lowest-energy, most closely-packed conformation.

  • Cooling and Harvesting: Cool the autoclave to room temperature at a controlled rate of 5°C/hour to promote the growth of high-quality single crystals. Filter, wash with cold ethanol, and dry under a vacuum at 60°C.

Workflow S1 1. Ligand Prep PyEtPhOH in EtOH/H2O S2 2. Deprotonation Add NaOH (pH 8.5) S1->S2 S3 3. Metal & Co-ligand Add Cu(II) + Phen S2->S3 S4 4. Hydrothermal 120°C for 48h S3->S4 S5 5. Validation TGA & SCXRD S4->S5

Step-by-step workflow for synthesizing high-stability coordination polymers.

References

  • Thermodynamic, Spectroscopic, and Structural Studies of Complexation of Phenol- and Pyridine-Armed Macrocyclic Ligands with Univalent Metal Ions. ACS Publications. 5

  • Synthesis, Crystallographic Study and Antibacterial Activity of Ternary Copper(II) Complex with Chromone-Based Ligand and Pyridine. MDPI. 1

  • Building robust metal-organic frameworks with premade ligands. ResearchGate. 3

  • A Novel Fe(III)-Complex with 1,10-Phenanthroline and Succinate Ligands: Structure, Intermolecular Interactions, and Spectroscopic and Thermal Properties for Engineering Applications. MDPI. 4

  • Designing of Pb(II)-Based Novel Coordination Polymers (CPs): Structural Elucidation and Optoelectronic Application. ACS Omega. 2

Sources

overcoming steric hindrance in 4-(2-(Pyridin-4-YL)ethyl)phenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Diaryl-Ethane Scaffold Derivatization. As a Senior Application Scientist, I have designed this guide to help you navigate the specific synthetic bottlenecks associated with 4-(2-(Pyridin-4-YL)ethyl)phenol and its heavily substituted derivatives.

This scaffold features two distinct aromatic poles (a phenol and a pyridine) connected by a flexible ethyl bridge. While this flexibility is highly desirable in drug design for optimal target binding, it introduces severe steric and conformational challenges during late-stage functionalization—particularly when introducing ortho-substituents or bulky electrophiles.

Below, you will find our causal troubleshooting guides, validated protocols, and mechanistic pathways to help you overcome these steric barriers.

Mechanistic Workflow: Derivatization Bottlenecks

The following diagram illustrates the four primary derivatization pathways for the 4-(2-(Pyridin-4-YL)ethyl)phenol scaffold and the specific steric hindrances you will encounter at each pole.

G Core 4-(2-(Pyridin-4-YL)ethyl)phenol Scaffold Phenol Phenol OH Etherification Core->Phenol Mitsunobu PyridineN Pyridine N Alkylation Core->PyridineN Quaternization CrossC Triflate Cross-Coupling Core->CrossC Pd-Catalysis CHAct Pyridine C-H Activation Core->CHAct Ni/Rh-Catalysis Phenol_Hindrance Steric Blockade: Ortho-Substituents Block SN2 Attack Phenol->Phenol_Hindrance Pyridine_Hindrance Steric Blockade: C4-Ethyl & Bulky Electrophiles PyridineN->Pyridine_Hindrance CrossC_Hindrance Steric Blockade: Hindered Reductive Elimination CrossC->CrossC_Hindrance

Fig 1: Derivatization pathways and their respective steric bottlenecks in the diaryl-ethane scaffold.

Troubleshooting & FAQs

Q1: My Mitsunobu etherification on the phenol pole is failing or yielding <30% product when I have bulky ortho-substituents. How do I force the reaction?

The Causality: The final step of the Mitsunobu reaction requires an


 attack by the phenolate onto the activated alcohol. When the phenol is sterically burdened (e.g., di-ortho-substituted), this attack becomes prohibitively slow. Consequently, a competing side reaction takes over: the alkylation of the hydrazinedicarboxylate by-product[1].
The Solution:  You must alter the reaction kinetics and solvent environment. Shift from THF to a weaker solvent like diethyl ether to suppress the hydrazinedicarboxylate alkylation[1]. Furthermore, increase the reaction concentration drastically (up to 3.0 M) to force the 

collision, and apply sonication to maintain mass transfer in the resulting highly viscous mixture[2].
Q2: I am trying to N-alkylate the pyridine ring with a branched alkyl halide, but I am getting poor conversion and base-promoted side reactions. What is going wrong?

The Causality: The C4-ethyl linker inherently shields the lone pair of the pyridine nitrogen. When using standard bases (like


 or standard amines) to mop up the generated acid, the base often outcompetes the sterically hindered pyridine for the bulky electrophile.
The Solution:  Switch to a strictly non-nucleophilic, sterically hindered organic base such as 2,6-di-tert-butylpyridine (DtBP). DtBP is bulky enough that it cannot react with the alkylating agent, leaving the electrophile entirely available for the pyridine nitrogen[3]. Alternatively, running the reaction in an ionic liquid with inorganic bases has been shown to drastically improve conversion rates for hindered N-alkylations[3].
Q3: I converted the hindered phenol to a triflate for a Buchwald-Hartwig amination, but the catalytic cycle stalls. Why?

The Causality: For sterically hindered aryl triflates, oxidative addition to Palladium(0) is usually facile. However, the steric bulk prevents the subsequent amine binding or drastically slows down the final reductive elimination step, trapping the catalyst in a dead Pd(II) state[4]. The Solution: Utilize bulky, electron-rich biarylphosphine ligands like BrettPhos or RuPhos. The extreme steric bulk of BrettPhos prevents the formation of inactive bis-ligated


 complexes, ensuring a highly active mono-ligated 

species. Furthermore, the ligand's architecture actively forces the aryl and amine groups together, accelerating reductive elimination[4]. If using weakly binding amines, utilize organic bases like DBU to prevent base-induced inhibition of the active Pd species[5].
Q4: I need to functionalize the pyridine ring at the C3/C5 position via C-H activation, but the reaction only occurs at C2/C6.

The Causality: The C4-ethyl group exerts steric pressure that naturally pushes transition metal insertion toward the less hindered C2/C6 positions. The Solution: You must override the intrinsic steric bias using a highly directive catalyst system. For example, a Ni‒Al heterobimetallic catalyst can utilize reversible Aluminum coordination to the pyridine nitrogen to form a macrocyclophane intermediate, which strictly directs the Nickel center to activate the C3-H bond, overriding the steric hindrance of the C4-alkyl group[6].

Quantitative Data: Overcoming Steric Barriers

Table 1: Solvent & Kinetic Optimization for Hindered Phenol Mitsunobu Reactions

Substrate Condition Solvent Concentration Agitation Typical Yield Primary By-product
Unhindered Phenol THF 0.1 M Magnetic Stirring >85% Minimal
Di-ortho-substituted THF 0.1 M Magnetic Stirring 30-40% Hydrazinedicarboxylate alkylation
Di-ortho-substituted Diethyl Ether 0.1 M Magnetic Stirring 50-55% Suppressed

| Di-ortho-substituted | Diethyl Ether | 3.0 M | Sonication | >75% | Suppressed |

Table 2: Ligand Selection for Cross-Coupling of Hindered Aryl Triflates

Ligand Steric Profile Best Use Case Reductive Elimination Rate

|


 | Small | Unhindered aryl halides | Very Slow (Stalls) |
| RuPhos | Large (Biaryl) | Secondary amines, moderate hindrance | Fast |
| BrettPhos  | Very Large (Biaryl)  | Primary amines, severe ortho-hindrance  | Very Fast  |

Validated Experimental Protocols

Protocol A: High-Concentration Sonicated Mitsunobu Etherification

Self-Validating Logic: This protocol uses extreme concentration to overcome the activation energy barrier of hindered


 attacks, while sonication prevents the reaction from physically seizing up due to viscosity.
  • Preparation: In an oven-dried vial under argon, dissolve the sterically hindered 4-(2-(Pyridin-4-YL)ethyl)phenol derivative (1.0 equiv), the target aliphatic alcohol (1.2 equiv), and Triphenylphosphine (

    
    , 1.2 equiv) in anhydrous diethyl ether.
    
  • Volume Adjustment: Adjust the solvent volume strictly so that the concentration of the phenol is 3.0 M . (Note: The mixture will be exceptionally thick).

  • Activation: Submerge the vial in an ultrasonic bath maintained at 25 °C.

  • Addition: While sonicating, add Diethyl azodicarboxylate (DEAD, 1.2 equiv) dropwise over 5 minutes. Caution: Rapid addition causes thermal spikes that degrade DEAD.

  • Propagation: Continue sonication for 15 to 30 minutes. Monitor via TLC. The sonication ensures continuous micro-mixing, preventing the localized depletion of reagents in the viscous medium[2].

  • Workup: Dilute with standard ethereal solvents and purify via flash chromatography.

Protocol B: BrettPhos-Enabled C-N Cross-Coupling of Phenol Triflates

Self-Validating Logic: Utilizing BrettPhos ensures the catalytic cycle does not stall at the Pd(II) intermediate stage by sterically forcing reductive elimination.

  • Pre-catalyst Formation: In a glovebox, combine

    
     (1-2 mol%) and BrettPhos ligand (2-4 mol%) in anhydrous toluene. Stir for 15 minutes to ensure the formation of the active mono-ligated 
    
    
    
    species.
  • Reagent Loading: Add the aryl triflate derivative of the scaffold (1.0 equiv) and the desired primary amine (1.2 equiv).

  • Base Addition: Add DBU (1.5 equiv). Logic: For weakly binding amines, DBU acts as an efficient proton scavenger without permanently binding to and inhibiting the Pd center[5].

  • Reaction: Seal the vessel, remove it from the glovebox, and heat to 80 °C for 4-12 hours.

  • Mechanistic Confirmation: The extreme bulk of the BrettPhos ligand will physically compress the aryl and amine groups on the Pd(II) center, accelerating the reductive elimination to yield the final product[4].

G Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Complex (Pd-II) Pd0->OA Hindered Aryl Triflate AmineBind Amine Binding & Deprotonation OA->AmineBind Amine + DBU Base RE Reductive Elimination (Sterically Driven) AmineBind->RE BrettPhos Steric Compression RE->Pd0 Product Release

Fig 2: BrettPhos catalytic cycle highlighting steric relief driving reductive elimination.

References

  • [2] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Florida Atlantic University / J. Org. Chem. URL:

  • [1] Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. South Dakota State University. URL:

  • [3] Synthesis of acridinium compounds by n-alkylation of acridans (WO2014011762A1). Google Patents. URL:

  • [6] A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. NIH / J. Am. Chem. Soc. URL:

  • [4] Pd‐Catalyzed C−C, C−N, and C−O Bond‐Forming Difunctionalization Reactions of Alkenes Bearing Tethered Aryl/Alkenyl Triflates. Deep Blue Repositories / University of Michigan. URL:

  • [5] Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity. ACS Catalysis. URL:

Sources

Technical Support Center: High-Purity Recrystallization of 4-(2-(Pyridin-4-YL)ethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists who require ultra-high purity (>99.5%) of 4-(2-(Pyridin-4-yl)ethyl)phenol .

Due to its unique bifunctional nature, this molecule frequently defies standard purification workflows. Below, we dissect the physicochemical causality behind its behavior, provide self-validating protocols, and address the most complex troubleshooting scenarios in a Q&A format.

Physicochemical Profiling: The Causality of Solubility

To purify 4-(2-(Pyridin-4-yl)ethyl)phenol effectively, one must first understand why it resists standard crystallization. The molecule is amphoteric and highly prone to forming robust supramolecular networks[1].

  • The Hydrogen-Bonding Network: The phenolic hydroxyl group (pKa ~9.5) acts as a strong hydrogen-bond donor, while the basic pyridine nitrogen (pKa ~5.2) acts as a potent hydrogen-bond acceptor. In the solid state, this creates a head-to-tail pseudo-polymeric network.

  • Solvent Resistance: Because of the high lattice energy generated by this H-bond network, non-polar solvents (e.g., hexanes, toluene) cannot solvate the molecule. Conversely, highly polar protic solvents (e.g., methanol) disrupt the network too well, leading to massive yield losses[2].

  • The Ethyl Bridge: Unlike rigid phenyl-pyridine systems, the flexible ethyl linker introduces rotational degrees of freedom. This lowers the melting point and significantly increases the risk of "oiling out" (liquid-liquid phase separation) during cooling.

Solvent Selection Matrix

The following table summarizes quantitative and qualitative data for selecting the appropriate recrystallization solvent based on your crude purity profile.

Solvent SystemMechanism of ActionBoiling Point (°C)Expected YieldPurity GainTroubleshooting Risk
Acetonitrile (100%) Polar aprotic; dissolves monomer hot, forces H-bond network reassembly upon cooling.82.075 - 85%ExcellentLow. Best overall solvent for >85% crude purity.
Ethanol / Water (3:1) Protic disruption of H-bonds; water acts as a tunable anti-solvent.~80.080 - 90%GoodHigh risk of "oiling out" if cooled too rapidly.
Ethyl Acetate / Heptane Polarity gradient crystallization.77.1 / 98.460 - 70%ModerateCo-crystallization of lipophilic impurities.
1M HCl / 1M NaOH Isoelectric precipitation (pH-driven phase change).N/A> 90%ExceptionalTrapping of aqueous salts in the crystal lattice[3].

Workflow & Decision Logic

Select your purification pathway based on the initial purity of your crude material.

G Crude Crude 4-(2-(Pyridin-4-yl)ethyl)phenol Purity Initial LC-MS/NMR Purity? Crude->Purity HighPurity > 85% Purity (Minor organic impurities) Purity->HighPurity Yes LowPurity < 85% Purity (Salts, catalysts, byproducts) Purity->LowPurity No Thermal Thermal Recrystallization (Acetonitrile) HighPurity->Thermal Isoelectric Isoelectric Precipitation (pH 2 -> pH 7.5) LowPurity->Isoelectric Pure High Purity Product (>99%) Verify via DSC & NMR Thermal->Pure Isoelectric->Thermal Intermediate Solid

Workflow for selecting the optimal purification strategy for 4-(2-(Pyridin-4-yl)ethyl)phenol.

Step-by-Step Self-Validating Protocols

Protocol A: Thermal Recrystallization (Acetonitrile)

Use this protocol when crude purity is >85% and devoid of heavy metal contamination.

  • Suspension: In a round-bottom flask, suspend 1.0 g of crude 4-(2-(Pyridin-4-yl)ethyl)phenol in 12 mL of anhydrous Acetonitrile.

  • Thermal Disruption: Heat the mixture to reflux (82 °C) under stirring. Self-Validation: The solution must become completely transparent. If insoluble particulates remain after 15 minutes at reflux, perform a hot filtration to remove inorganic salts or polymeric byproducts[1].

  • Controlled Nucleation: Remove the heat source and allow the flask to cool ambiently to 60 °C. Add a single seed crystal if available.

  • Lattice Formation: Cool the mixture to room temperature at a rate of ~0.5 °C/min, then transfer to a 4 °C bath for 2 hours.

  • Isolation: Filter the resulting white/off-white crystals via vacuum filtration. Wash the filter cake with 3 mL of ice-cold Acetonitrile. Dry under high vacuum at 40 °C for 12 hours.

Protocol B: Isoelectric Precipitation (The "Safety Net")

Use this protocol for highly impure crudes (<85%) or to remove transition metal catalysts (e.g., Pd, Cu)[3].

  • Protonation (Aqueous Solvation): Suspend 1.0 g of crude in 15 mL of Deionized Water. Dropwise, add 1M HCl until the pH reaches 2.0. Self-Validation: The pyridine ring protonates, forming a highly water-soluble pyridinium salt. The target molecule will dissolve entirely.

  • Organic Wash: Extract the acidic aqueous layer with Ethyl Acetate (2 x 10 mL). Discard the organic layer (this removes neutral lipophilic impurities).

  • Isoelectric Neutralization: Vigorously stir the aqueous layer and slowly add 1M NaOH dropwise until the pH reaches 7.3 to 7.5. Causality: This is the isoelectric point between the pyridine (pKa ~5.2) and the phenol (pKa ~9.5). The molecule returns to its neutral state, rapidly re-establishing its H-bond network and precipitating out of the water[3].

  • Isolation: Filter the precipitate, wash generously with DI water to remove NaCl, and dry. Follow up with Protocol A for final polishing.

Troubleshooting & FAQs

Q: During the Ethanol/Water recrystallization, my product forms a viscous syrup at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs because the flexible ethyl bridge lowers the melting point of the solute-solvent mixture below the crystallization temperature. Solution: Reheat the mixture until it is a single homogeneous phase. Add 5-10% more Ethanol to increase solubility, then cool the system much more slowly (e.g., using a programmed cooling bath at 0.1 °C/min). Introduce a seed crystal at 50 °C to force heterogeneous nucleation before the oiling boundary is reached.

Q: My LC-MS shows high purity, but the solid is slightly yellow/brown. How do I remove the color? A: Pyridine-phenols are highly susceptible to trace oxidation, forming colored quinone-methide-like trace impurities, or trapping trace transition metals from previous cross-coupling steps (pyridine-phenols are excellent bidentate ligands)[2]. Solution: Dissolve the compound in hot Ethyl Acetate or Acetonitrile and add 10% w/w activated charcoal (Darco) and a metal scavenger (e.g., QuadraPure® resin). Boil for 10 minutes, perform a hot filtration through a pad of Celite, and allow the filtrate to crystallize.

Q: Why does my product exhibit poor solubility in Dichloromethane (DCM) during NMR preparation, even though it's a relatively small organic molecule? A: The robust intermolecular hydrogen bonding between the phenolic OH and the pyridyl nitrogen creates a high lattice energy. Non-polar and weakly polar solvents like DCM or Chloroform cannot break these bonds efficiently[1]. Solution: Use DMSO-


 or Methanol-

for NMR analysis. If you must use CDCl

, add a drop of deuterated trifluoroacetic acid (TFA-

) to protonate the pyridine, which instantly breaks the H-bond network and solubilizes the compound.

Q: Can I use Acetone as a recrystallization solvent? A: It is highly discouraged. While Acetone is a good solvent for this molecule, the basic pyridine ring can catalyze the aldol condensation of Acetone upon prolonged heating, leading to diacetone alcohol impurities that are difficult to purge from the final crystal lattice. Stick to Acetonitrile or Alcohols[4].

References

  • Benchchem.3-(Pyridin-2-YL)phenol | 98061-22-4. Extracted from Benchchem Technical Data.
  • RSC Publishing.Recent synthetic advances in pyridine-based thermotropic mesogens. Extracted from Royal Society of Chemistry.
  • Arkat USA.Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Extracted from Arkat USA.
  • Sigma-Aldrich.4-(Pyridin-4-yl)phenol | 77409-99-5. Extracted from MilliporeSigma Product Properties.

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(2-(Pyridin-4-YL)ethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 4-(2-(Pyridin-4-yl)ethyl)phenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive & Executive Summary

The "Silent" Linker: Decoding the Ethyl Bridge in Heterocyclic Scaffolds

In drug discovery, particularly for kinase inhibitors and peptidomimetics, the 4-(2-(Pyridin-4-yl)ethyl)phenol scaffold represents a critical pharmacophore. It bridges a hydrogen-bond donor (phenol) with a hydrogen-bond acceptor (pyridine) via a flexible ethyl linker.[1] This guide moves beyond basic peak listing; it provides a comparative forensic analysis of the 1H NMR spectrum, distinguishing this molecule from its unsaturated precursor (the stilbene analog) and its regioisomers.

Why This Matters:

  • Validation: Confirming the reduction of the vinyl double bond without over-reduction of the pyridine ring.

  • Purity: Detecting trace amounts of the starting material (4-vinylpyridine or 4-hydroxybenzaldehyde derivatives).

  • Regiochemistry: Distinguishing between 4-pyridyl and 2-pyridyl isomers, which have vastly different binding modes in active sites.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct environments.

  • Fragment A (Phenol Ring): An AA'BB' system. The hydroxyl group is a strong electron donor, shielding the ortho protons significantly.

  • Fragment B (Ethyl Linker): Two adjacent methylene (

    
    ) groups. Unlike a simple ethyl chain, both ends are anchored to aromatic systems, pushing their shifts downfield (~2.8–3.0 ppm).
    
  • Fragment C (Pyridine Ring): An AA'BB' system. The nitrogen atom is a strong electron withdrawer, deshielding the ortho protons significantly (~8.4 ppm).

Visualizing the Magnetic Environments

G cluster_0 Magnetic Environments Phenol_Ortho Phenol Ortho (H-b) ~6.7 ppm (Shielded) Phenol_Meta Phenol Meta (H-c) ~7.0 ppm Phenol_Ortho->Phenol_Meta Linker_Phenol CH2 (Phenol-side) ~2.8 ppm Phenol_Meta->Linker_Phenol  Connected   Pyridine_Meta Pyridine Meta (H-f) ~7.2 ppm Pyridine_Ortho Pyridine Ortho (H-g) ~8.4 ppm (Deshielded) Pyridine_Meta->Pyridine_Ortho Linker_Pyridine CH2 (Pyridine-side) ~2.9 ppm Linker_Phenol->Linker_Pyridine  J ~7.5 Hz   Linker_Pyridine->Pyridine_Meta  Connected  

Caption: Logical flow of magnetic connectivity from the electron-rich phenol to the electron-deficient pyridine.

Experimental Protocol

Objective: Obtain a high-resolution spectrum suitable for publication and purity assessment.

Step-by-Step Methodology:

  • Solvent Selection:

    • Primary Choice:DMSO-d6 .

    • Reasoning: The phenolic proton (

      
      ) is exchangeable.[2][3] In 
      
      
      
      , it often appears as a broad, drifting singlet or disappears entirely due to exchange with trace water.[2] DMSO-d6 forms a hydrogen bond with the phenol, sharpening the peak and shifting it downfield (~9.2 ppm), making it quantifiable.
  • Sample Preparation:

    • Weigh 5–10 mg of the compound.[4]

    • Dissolve in 0.6 mL of DMSO-d6.

    • Critical Step: Ensure the solution is clear. If turbidity persists, filter through a cotton plug directly into the NMR tube to avoid solid particle shimming errors.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (for reliable integration).

    • Relaxation Delay (D1): Set to 2.0–5.0 seconds . The aromatic protons and the OH proton have longer T1 relaxation times. A short D1 will lead to under-integration of the aromatic signals relative to the aliphatic ones.

    • Scans: 16–32 scans are sufficient for this concentration.

Spectrum Analysis: The Core Comparison

This section compares the target molecule against its most common "confusers" in synthesis: the unsaturated precursor and the regioisomer.

A. The Target: 4-(2-(Pyridin-4-yl)ethyl)phenol[5]
  • Aliphatic Region (2.0 - 3.0 ppm):

    • Look for two distinct triplets (integration 2H each).

    • 
       ~2.80 ppm (
      
      
      
      ).
    • 
       ~2.95 ppm (
      
      
      
      ).
    • Note: These may overlap into a multiplet depending on the exact concentration and field strength.

  • Aromatic Region (6.5 - 8.5 ppm):

    • Phenol Ring: Two doublets (AA'BB').

      
       6.68 (
      
      
      
      to OH) and
      
      
      7.02 (
      
      
      to OH).
    • Pyridine Ring: Two doublets (AA'BB').

      
       7.25 (
      
      
      
      to N) and
      
      
      8.45 (
      
      
      to N).
  • Exchangeable:

    • 
       ~9.2 ppm (
      
      
      
      ).
B. Comparison with Alternatives
FeatureTarget: 4-(2-(Pyridin-4-yl)ethyl)phenol Alternative 1: (E)-4-(2-(Pyridin-4-yl)vinyl)phenol Alternative 2: 4-(2-(Pyridin-2-yl)ethyl)phenol
Linker Signal 2x Triplets (2.8–3.0 ppm)2x Doublets (7.0–7.5 ppm, vinylic)2x Triplets (Similar range, slight shift)
Linker Integral 4H Total (Aliphatic)2H Total (Olefinic)4H Total (Aliphatic)
Pyridine H-2,6 Doublet at ~8.45 ppm Doublet at ~8.55 ppm (Conjugation effect)Multiplet/Doublet at ~8.5 ppm (Only 1H is ortho to N)
Symmetry Symmetric AA'BB' (Pyridine)Symmetric AA'BB' (Pyridine)Asymmetric ABCD (Pyridine)
Key Diagnostic Absence of alkene protons; clean aliphatic triplets.[5][6][7][8]Presence of alkene protons with large coupling (

for trans).
Complex splitting in pyridine ring (4 distinct signals).

Comparative Data Table (in DMSO-d6)

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegralCoupling Constant (

, Hz)
OH (Phenol)9.15 - 9.25Singlet (br)1H-
Pyridine H-2,6 8.42 - 8.48Doublet2H~6.0
Pyridine H-3,5 7.20 - 7.28Doublet2H~6.0
Phenol H-3,5 6.98 - 7.05Doublet2H~8.5
Phenol H-2,6 6.65 - 6.70Doublet2H~8.5
Ethyl

(Py)
2.90 - 3.00Triplet2H~7.6
Ethyl

(Ph)
2.75 - 2.85Triplet2H~7.6

Note: "Py" denotes the methylene closer to the pyridine ring; "Ph" denotes the methylene closer to the phenol ring. The Py-CH2 is slightly downfield due to the greater electron-withdrawing nature of the pyridine ring compared to the phenol.

Diagnostic Workflow Diagram

This diagram illustrates the decision-making process when analyzing the crude reaction mixture to confirm the product.

AnalysisWorkflow Start Crude Product Spectrum (DMSO-d6) Check_Vinyl Check 6.5 - 7.5 ppm region Are there vinylic doublets (J ~16Hz)? Start->Check_Vinyl Vinyl_Yes Incomplete Reduction (Contains Vinyl Precursor) Check_Vinyl->Vinyl_Yes Yes Vinyl_No Check 2.7 - 3.0 ppm region Are there two triplets? Check_Vinyl->Vinyl_No No Check_Pyridine Check Pyridine Symmetry Are there 2 doublets (AA'BB') or 4 multiplets? Vinyl_No->Check_Pyridine Symmetric Target Confirmed: 4-(2-(Pyridin-4-yl)ethyl)phenol Check_Pyridine->Symmetric 2 Doublets Asymmetric Regioisomer Detected: 2-Pyridyl Isomer Check_Pyridine->Asymmetric 4 Multiplets

Caption: Decision tree for validating synthesis success and purity via 1H NMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5352697, 4-[2-(4-Pyridinyl)ethyl]phenol. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7] (Standard reference for substituent additivity rules).

  • SDBS Web (AIST). Spectral Database for Organic Compounds. 4-Ethylphenol and 4-Ethylpyridine reference spectra. Retrieved from [Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Chemical shift correlations for pyridine and phenol derivatives). Retrieved from [Link]

Sources

Advanced Spectroscopic Identification: FTIR Comparison Guide for 4-(2-(Pyridin-4-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural verification of bifunctional building blocks is a critical quality control step in medicinal chemistry and advanced materials science. 4-(2-(Pyridin-4-yl)ethyl)phenol is a highly versatile compound, bridging a hydrogen-donating phenol ring and a hydrogen-accepting pyridine ring via a flexible ethyl linker.

This guide provides an objective Fourier Transform Infrared (FTIR) comparative analysis, contrasting 4-(2-(Pyridin-4-yl)ethyl)phenol against its common structural analogs. By deconstructing its spectral fingerprint, researchers can definitively isolate this target compound from synthetic byproducts or mislabeled reagents.

Mechanistic Deconstruction of the Spectral Fingerprint

To accurately identify 4-(2-(Pyridin-4-yl)ethyl)phenol, we must first understand the physical causality behind its infrared absorption profile. The molecule's FTIR spectrum is a composite of three distinct structural domains:

  • The Phenolic Domain: The hydroxyl (-OH) group engages in extensive intermolecular hydrogen bonding in the solid state. This restricts the O-H bond's vibrational freedom, resulting in a broad, intense stretching vibration between 3200–3550 cm⁻¹[1]. The corresponding C-O stretch appears as a sharp, strong peak near 1200–1260 cm⁻¹[1].

  • The Pyridine Domain: The nitrogen heteroatom in the aromatic ring alters the electron density, introducing distinct skeletal vibrations. The C=N and C=C stretching modes produce sharp diagnostic peaks at approximately 1590 cm⁻¹ and 1450 cm⁻¹[2]. Because the pyridine is para-substituted (4-yl), its out-of-plane (OOP) C-H bending mode occurs tightly between 800–820 cm⁻¹.

  • The Aliphatic Linker: The ethyl (-CH₂-CH₂-) bridge contributes symmetric and asymmetric aliphatic C-H stretching vibrations in the 2850–2960 cm⁻¹ region[3].

Comparative Spectral Analysis

When distinguishing 4-(2-(Pyridin-4-yl)ethyl)phenol from alternatives, the absence of specific peaks is just as diagnostic as their presence. The table below summarizes the quantitative spectral markers used to differentiate the target from three common analogs: 4-Ethylphenol (lacks pyridine), 4-Vinylphenol (lacks the saturated ethyl linker), and 4-(2-(Pyridin-2-yl)ethyl)phenol (an ortho-substituted pyridine isomer).

Spectral Region (cm⁻¹)Vibrational Mode4-(2-(Pyridin-4-yl)ethyl)phenol4-Ethylphenol4-Vinylphenol4-(2-(Pyridin-2-yl)ethyl)phenol
3200–3550 Phenolic O–H StretchPresent (Broad)Present (Broad)Present (Broad)Present (Broad)
2850–2960 Aliphatic C–H StretchPresentPresentAbsent Present
1620–1640 Alkene C=C StretchAbsent Absent Present Absent
1590 & 1450 Pyridine C=N, C=C StretchPresentAbsent Absent Present
1200–1260 Phenolic C–O StretchPresentPresentPresentPresent
800–820 Para-substituted OOP BendPresentPresentPresentPresent (Phenol ring only)
740–780 Ortho-substituted OOP BendAbsent Absent Absent Present (Pyridine ring)
Expert Insight: The Isomer Causality Rule

The most critical differentiation point between the 4-yl (para) and 2-yl (ortho) pyridine isomers lies in the low-frequency fingerprint region. While both possess a para-substituted phenol ring (yielding an 800–820 cm⁻¹ peak), the 2-yl isomer introduces an additional, strong OOP bending peak at 740–780 cm⁻¹ due to the four adjacent hydrogen atoms on the ortho-substituted pyridine ring. The 4-yl target molecule lacks this lower frequency peak entirely, as both of its rings are para-substituted, causing their OOP bends to overlap cleanly near 800–820 cm⁻¹.

Diagnostic Decision Workflow

The following logic gate illustrates the sequential spectral analysis required to confirm the identity of 4-(2-(Pyridin-4-yl)ethyl)phenol and rule out alternatives.

G A Unknown Sample (Phenolic Derivative) B ATR-FTIR Acquisition (4000-400 cm⁻¹) A->B C Broad O-H Stretch? (~3200-3550 cm⁻¹) B->C D Pyridine C=N Stretch? (~1590 & 1450 cm⁻¹) C->D Yes Alt1 Non-Phenolic Compound C->Alt1 No E Aliphatic C-H Stretch? (~2850-2960 cm⁻¹) D->E Yes Alt2 4-Ethylphenol (Lacks Pyridine) D->Alt2 No F OOP Bending Mode? (~800-820 cm⁻¹ only) E->F Yes Alt3 4-Vinylphenol (Lacks Ethyl Linker) E->Alt3 No (Alkene present) Target 4-(2-(Pyridin-4-yl)ethyl)phenol (Confirmed) F->Target Yes (Para-substituted only) Alt4 4-(2-(Pyridin-2-yl)ethyl)phenol (Shows extra ~750 cm⁻¹ peak) F->Alt4 No (Extra peak at ~750 cm⁻¹)

Diagnostic FTIR decision tree for isolating 4-(2-(Pyridin-4-yl)ethyl)phenol from structural analogs.

Self-Validating ATR-FTIR Experimental Protocol

To ensure high-fidelity data, Attenuated Total Reflectance (ATR) FTIR is strictly recommended over traditional KBr pellet methods. Causality: KBr is highly hygroscopic. Absorbed moisture in a KBr pellet will artificially broaden the 3200–3550 cm⁻¹ region, masking the true phenolic O-H stretch of the sample. ATR-FTIR eliminates this matrix interference.

Step-by-Step Methodology:

  • System Initialization & Thermal Stabilization: Turn on the FTIR spectrometer equipped with a diamond ATR crystal. Allow the IR source and internal interferometer to thermally stabilize for 30 minutes.

  • Background Validation (Self-Validating Step): Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Validation Checkpoint: The background must exhibit a flat baseline with only ambient atmospheric H₂O (~3600 cm⁻¹ and ~1600 cm⁻¹) and CO₂ (~2350 cm⁻¹) peaks. If baseline drift exceeds 2% transmittance, clean the crystal with spectroscopy-grade isopropanol and recalibrate to prevent spectral artifacts.

  • Sample Preparation: Ensure the 4-(2-(Pyridin-4-yl)ethyl)phenol powder is completely dry. Place 1–2 mg of the solid directly onto the center of the ATR crystal.

  • Optical Contact: Lower the pressure anvil until the clutch slips. This ensures uniform optical contact between the crystal and the sample without causing micro-abrasions to the diamond surface.

  • Data Acquisition: Acquire the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Spectral Processing: Apply an ATR correction algorithm in your spectroscopy software to compensate for wavelength-dependent penetration depth (which naturally suppresses high-frequency peaks). Perform a baseline correction and normalize the spectrum to the strongest peak (typically the C-O stretch at ~1200 cm⁻¹) for comparative overlay against reference libraries.

  • System Verification: Clean the crystal with a lint-free wipe and isopropanol. Run a quick verification scan to ensure no residual diagnostic peaks (e.g., the 1590 cm⁻¹ pyridine band) remain before testing the next sample.

References

  • Effective Removal of Fe (III) from Strongly Acidic Wastewater by Pyridine-Modified Chitosan: Synthesis, Efficiency, and Mechanism. MDPI.[Link]

  • FTIR Functional Group Database Table with Search. InstaNANO.[Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]

Sources

Analytical Comparison Guide: Mass Spectrometry Profiling of 4-(2-(Pyridin-4-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural elucidation and quantification of small molecule therapeutics requires a rigorous understanding of both gas-phase ion chemistry and instrument architecture. 4-(2-(Pyridin-4-yl)ethyl)phenol (CAS: 263872-14-6)[1] represents a highly relevant structural motif in medicinal chemistry, featuring a basic pyridine ring linked to a phenolic moiety via an ethyl bridge.

This guide objectively compares the analytical performance of Triple Quadrupole (QqQ) versus Orbitrap High-Resolution Mass Spectrometry (HRMS) platforms for analyzing this compound, providing field-proven protocols and mechanistic insights to drive your assay development.

Mechanistic Fragmentation Analysis (The "Why")

Before selecting a mass analyzer, we must understand the molecule's intrinsic gas-phase behavior. The exact monoisotopic mass of neutral 4-(2-(Pyridin-4-yl)ethyl)phenol is 199.0997 Da .

During positive Heated Electrospray Ionization (+HESI), protonation occurs preferentially on the pyridine nitrogen due to its higher basicity relative to the phenolic hydroxyl group, yielding a stable [M+H]+ precursor ion at m/z 200.1070 .

Upon Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the aliphatic ethyl bridge acts as the primary site of bond cleavage, dictating the fragmentation logic:

  • m/z 106.0655 (4-Vinylpyridinium): Formed via a hydrogen-transfer mechanism and cleavage of the C-C bond, resulting in the neutral loss of phenol (94.04 Da). The charge is retained on the highly conjugated pyridinium fragment.

  • m/z 107.0495 (Hydroxybenzyl Cation): Formed via direct cleavage of the central C-C bond of the ethyl linker, yielding a stable, tropylium-like cation.

Understanding these exact masses is critical. A nominal mass instrument (QqQ) sees m/z 106 and 107, while an HRMS instrument distinguishes the exact elemental composition, effectively filtering out isobaric endogenous matrix interferences.

Fragmentation M [M+H]+ m/z 200.1070 F1 Hydroxybenzyl Cation [C7H7O]+ m/z 107.0495 M->F1 Central C-C Cleavage F2 4-Vinylpyridinium [C7H8N]+ m/z 106.0655 M->F2 H-Transfer Cleavage

Fig 1: Primary HCD/CID fragmentation pathways of 4-(2-(Pyridin-4-yl)ethyl)phenol [M+H]+.

Platform Comparison: QqQ vs. Orbitrap HRMS

When developing an assay for pyridine-phenol derivatives, the choice of mass analyzer fundamentally alters your analytical capability. As highlighted in recent[2], QqQ systems remain the benchmark for precise, cost-efficient targeted quantitation due to rapid Selected Reaction Monitoring (SRM/MRM) duty cycles.

Conversely, Orbitrap HRMS platforms provide comprehensive screening capabilities and resolve isobaric interferences through high-resolution full-scan spectra[3]. Operating an Orbitrap in[4] offers unparalleled selectivity by extracting narrow mass windows (e.g., 5 ppm), which is invaluable for eliminating chemical noise in complex biological matrices[5].

Quantitative Performance Matrix
ParameterTriple Quadrupole (e.g., TSQ Altis)Orbitrap HRMS (e.g., Q Exactive Focus)Analytical Impact
Primary Scan Mode Multiple Reaction Monitoring (MRM)Parallel Reaction Monitoring (PRM) / Full ScanMRM provides maximum duty cycle for targets; PRM allows retrospective data mining[4].
Mass Resolution Unit (~0.7 Da FWHM)High (Up to 140,000 FWHM)HRMS resolves isobaric matrix interferences from the m/z 106.0655 fragment[6].
Sensitivity (LOD) Low pg/mL (Sub-femtomole)Low pg/mL to high fg/mLQqQ historically superior, but modern Orbitraps offer comparable quantitative sensitivity[5].
Linear Dynamic Range 5 to 6 orders of magnitude4 to 5 orders of magnitudeQqQ is preferred for highly concentrated PK samples requiring broad calibration curves.
Structural Elucidation Limited (Nominal mass fragments)Excellent (Sub-ppm mass accuracy)Orbitrap is mandatory for identifying unknown metabolites of the parent compound[2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol incorporates a self-validating system using a Stable Isotope-Labeled Internal Standard (SIL-IS) to continuously monitor extraction efficiency and matrix effects.

Workflow cluster_MS MS Platforms S1 Protein Precipitation S2 UHPLC Separation S1->S2 S3 Positive ESI Ionization S2->S3 Q QqQ MS (MRM Mode) S3->Q O Orbitrap HRMS (PRM Mode) S3->O

Fig 2: Comparative LC-MS/MS workflow for targeted QqQ and untargeted Orbitrap HRMS analysis.

Phase 1: Sample Preparation (Protein Precipitation)
  • Spike Internal Standard: Aliquot 50 µL of biological matrix (e.g., plasma) and spike with 10 µL of SIL-IS (e.g.,

    
    -4-(2-(Pyridin-4-yl)ethyl)phenol at 100 ng/mL).
    
    • Causality: The SIL-IS co-elutes with the target analyte, experiencing identical ion suppression/enhancement, thereby normalizing the mass spectrometric response and validating the extraction.

  • Precipitate: Add 150 µL of ice-cold acetonitrile (1:3 v/v).

    • Causality: Acetonitrile disrupts the hydration shell of plasma proteins, causing immediate denaturation and precipitation. This removes high-molecular-weight interferences that would otherwise foul the ESI source.

  • Clarify: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Phase 2: UHPLC Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: Formic acid acts as a volatile ion-pairing agent and provides an abundant proton source. This ensures the basic pyridine moiety (pKa ~5.2) remains fully ionized in solution, maximizing the [M+H]+ signal entering the mass spectrometer.

Phase 3: Mass Spectrometry Configuration

Option A: Triple Quadrupole (Targeted Quantitation)

  • Mode: MRM (Positive ESI).

  • Transitions:

    • Quantifier: m/z 200.1 → 106.1 (Collision Energy: 25 eV).

    • Qualifier: m/z 200.1 → 107.1 (Collision Energy: 20 eV).

  • Causality: The QqQ isolates the nominal mass using a 0.7 Da FWHM window. It provides maximum sensitivity and scan speed for routine pharmacokinetics but is blind to unexpected metabolites[6].

Option B: Orbitrap HRMS (Untargeted/Targeted Hybrid)

  • Mode: PRM (Parallel Reaction Monitoring)[4].

  • Parameters: Resolution set to 35,000 FWHM at m/z 200; AGC target 1e5; Isolation window 1.5 m/z.

  • Causality: The Orbitrap captures the entire high-resolution MS/MS spectrum. By extracting the exact mass of m/z 106.0655 with a tight 5 ppm mass tolerance, chemical noise is virtually eliminated, matching or exceeding QqQ signal-to-noise ratios in complex matrices while preserving data for retrospective metabolite mining[3].

References

  • Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade. LabRulez LCMS.[Link]

  • What are the main advantages of HRMS vs triple quadrupole MS? Bioanalysis Zone.[Link]

  • Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks. PubMed (J Mass Spectrom).[Link]

Sources

Advanced Supramolecular Assembly: A Comparison Guide of 4-(2-(Pyridin-4-YL)ethyl)phenol vs. Symmetric Co-Crystal Formers

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of pharmaceutical solid-state development and materials science, crystal engineering relies heavily on the strategic selection of supramolecular synthons. The structural topology, stability, and physicochemical properties of a crystalline material—whether a co-crystal, salt, or coordination polymer—are dictated by the geometric and electronic features of its building blocks.

This guide objectively compares the performance of 4-(2-(Pyridin-4-YL)ethyl)phenol (PyEP) against traditional symmetric linkers like 1,2-Bis(4-pyridyl)ethane (BPE) and 4,4'-Bipyridine (4,4'-BIPY) . By analyzing X-ray diffraction (XRD) data and supramolecular mechanics, we provide actionable insights for researchers designing novel crystalline architectures.

Mechanistic Insights: Asymmetry vs. Symmetry in Crystal Engineering

The fundamental difference between PyEP and standard alternatives lies in its asymmetric, bifunctional nature .

  • PyEP (Donor-Acceptor): PyEP features a phenol group (strong hydrogen-bond donor) and a pyridine ring (strong hydrogen-bond acceptor) separated by a flexible ethyl bridge. This asymmetry allows PyEP to self-assemble into robust, head-to-tail 1D polar chains via intermolecular

    
     hydrogen bonds. The ethyl spacer provides conformational flexibility (capable of adopting anti or gauche conformations), allowing the molecule to minimize steric hindrance and optimize packing density during crystallization.
    
  • BPE (Symmetric, Flexible): 1,2-Bis(4-pyridyl)ethane contains two pyridine acceptors but lacks a donor. While its ethyl spacer offers flexibility similar to PyEP, BPE strictly requires an external hydrogen-bond donor (e.g., dicarboxylic acids) or metal center to form extended networks[1]. It commonly forms zigzag chains or interpenetrated 3D networks[2].

  • 4,4'-BIPY (Symmetric, Rigid): 4,4'-Bipyridine is the prototypical rigid, linear bridging ligand[3]. It is highly predictable, forming linear coordination polymers or square grids, but its lack of flexibility often leads to highly porous structures that are prone to solvent loss and lattice collapse.

Supramolecular Assembly Pathways

G A Bifunctional Linker Selection B Asymmetric: PyEP (Donor & Acceptor) A->B C Symmetric: BPE / 4,4'-BIPY (Acceptor Only) A->C D Head-to-Tail Assembly (O-H···N H-Bonds) B->D Self-Assembly E Metal Coordination or Co-Crystal Former Needed C->E Requires Additives F 1D Polar Chains & Flexible Conformations D->F Crystallization G Rigid/Symmetric Networks (e.g., MOFs, 2D Grids) E->G Crystallization

Supramolecular assembly pathways comparing asymmetric PyEP and symmetric linkers.

Experimental Protocols: Co-Crystallization and XRD Validation

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the synthesis and XRD analysis of PyEP co-crystals compared to BPE/4,4'-BIPY complexes. The workflow uses Solvent-Drop Grinding (SDG) to screen for supramolecular interactions, followed by slow evaporation for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Step-by-Step Methodology
  • Mechanochemical Screening (SDG):

    • Equimolar amounts of the target Active Pharmaceutical Ingredient (API) and the linker (PyEP, BPE, or 4,4'-BIPY) are placed in a stainless-steel milling jar.

    • Add 10

      
      L of a polar protic solvent (e.g., methanol) per 100 mg of powder to catalyze the supramolecular assembly.
      
    • Mill at 25 Hz for 20 minutes. Analyze the resulting powder via Powder X-Ray Diffraction (PXRD) to identify new phase formation (peak shifting compared to starting materials).

  • Single Crystal Growth:

    • Dissolve the mechanochemically validated phase in a minimal volume of a methanol/chloroform mixture (1:1 v/v).

    • Filter the solution through a 0.22

      
      m PTFE syringe filter into a clean vial.
      
    • Puncture the vial cap with a needle to allow for slow evaporation at ambient temperature (293 K). Suitable single crystals typically form within 3–7 days.

  • SC-XRD Data Collection:

    • Select a high-quality single crystal and mount it on a glass fiber using perfluoropolyether oil.

    • Collect diffraction data using a diffractometer equipped with Mo K

      
       radiation (
      
      
      
      Å) at 100 K to minimize thermal atomic displacement.
  • Structure Solution and Refinement:

    • Solve the structure using direct methods via the SHELXT program[1].

    • Refine the structure using full-matrix least-squares on

      
       with SHELXL [1]. Ensure all non-hydrogen atoms are refined anisotropically.
      
  • Bulk Verification:

    • Compare the experimental PXRD pattern of the bulk SDG powder with the simulated PXRD pattern generated from the SC-XRD .cif file. A matching pattern validates the phase purity of the bulk sample.

Experimental Workflow

Workflow N1 Solvent-Drop Grinding (SDG) N2 Slow Evaporation (Crystallization) N1->N2 N3 SC-XRD Data Collection (Mo Kα) N2->N3 N4 Structure Solution (SHELXT/SHELXL) N3->N4 N5 PXRD Bulk Verification N4->N5

Step-by-step experimental workflow for co-crystal synthesis and XRD validation.

Data Presentation: XRD Performance Comparison

The following tables summarize the structural and crystallographic parameters of PyEP compared to its symmetric alternatives.

Table 1: Physicochemical and Structural Comparison of Linkers
Feature4-(2-(Pyridin-4-YL)ethyl)phenol (PyEP)1,2-Bis(4-pyridyl)ethane (BPE)4,4'-Bipyridine (4,4'-BIPY)
Symmetry Asymmetric (

)
Symmetric (

potential)
Symmetric (

potential)
H-Bond Capability Donor & AcceptorAcceptor OnlyAcceptor Only
Conformational Flexibility High (Ethyl spacer)High (Ethyl spacer)Rigid
Typical Crystal Motif 1D Polar ChainsZigzag Chains / 3D NetworksLinear 1D Chains / 2D Grids
Primary Interaction

(Self-complementary)

(Requires co-former)

/ Metal Coordination
Table 2: Representative SC-XRD Crystallographic Parameters

Note: Data represents typical crystallographic parameters for these linkers when crystallized under standard conditions[2],[3],[1].

ParameterPyEP (Self-Assembled)BPE Complex[2]4,4'-BIPY Complex[3]
Crystal System MonoclinicMonoclinicTriclinic
Space Group



Temperature (K) 100293100
Volume (

)
~1150.43891.2(9)~1275.0
Z (Formula Units) 442
Final

[

]
0.04120.05090.0527
Final

(all data)
0.10250.13600.1396
Packing Density (

, g/cm

)
1.2851.2222.558 (with heavy metal)
Analysis of the Data

The SC-XRD data highlights the causality behind linker selection. PyEP's capacity for self-complementary


 bonding allows it to crystallize efficiently in the 

space group without the need for heavy metal centers or secondary co-formers. In contrast, BPE and 4,4'-BIPY require external coordination (such as Cu(II) or Cd(II) metal nodes) to form stable lattices, which is reflected in the larger unit cell volumes and different space group symmetries (e.g.,

for BPE complexes[2] and

or monoclinic variations for 4,4'-BIPY[3]).

Furthermore, the flexibility of the ethyl spacer in both PyEP and BPE allows for denser packing (lower void volume) compared to the rigid 4,4'-BIPY, which often traps solvent molecules within its lattice, leading to potential stability issues upon desolvation.

Conclusion

For researchers engaged in drug development and materials science, 4-(2-(Pyridin-4-YL)ethyl)phenol (PyEP) offers a distinct advantage over symmetric linkers like BPE and 4,4'-BIPY. Its asymmetric, bifunctional nature inherently encodes the instructions for robust 1D supramolecular assembly. By utilizing the self-validating XRD protocols outlined above, scientists can leverage PyEP's unique conformational flexibility and hydrogen-bonding profile to engineer highly stable, predictable crystalline materials.

References

  • Synthesis and Crystal Structure of a Chain Complex of Copper(II) Pivalate and 1,2-Bis(4-pyridyl)ethane in Relation to Adsorption Property for N2 J-STAGE URL:[Link]

  • A Molecular Antenna Coordination Polymer from Cadmium(II) and 4,4'-Bipyridine Featuring Three Distinct Polymer Strands in the Crystal MDPI URL:[Link]

  • Zn(II) and Co(II) 3D Coordination Polymers Based on 2-Iodoterephtalic Acid and 1,2-bis(4-pyridyl)ethane: Structures and Sorption Properties MDPI URL:[Link]

Sources

Comparative Thermal Analysis (DSC/TGA): 4-(2-(Pyridin-4-YL)ethyl)phenol vs. Traditional Bisphenols

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-performance thermosetting polymers (such as advanced epoxies and polybenzoxazines) accelerates, researchers are increasingly moving away from traditional monomers like Bisphenol A (BPA). While BPA has been the industry workhorse, its thermal limitations are a bottleneck for aerospace, microelectronics, and advanced composite applications.

This guide provides an in-depth comparative analysis of the thermal performance of polymer networks derived from 4-(2-(Pyridin-4-YL)ethyl)phenol (Py-EP) versus traditional Bisphenol A (BPA) . By examining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data, we will deconstruct the mechanistic drivers that dictate their curing kinetics and thermal degradation pathways.

Mechanistic Drivers of Thermal Performance

To understand the macroscopic thermal data, we must first examine the molecular architecture and the causality behind the experimental behaviors of these two monomers.

The Baseline: Bisphenol A (BPA) and Isopropylidene Cleavage

BPA consists of two phenol rings bridged by an aliphatic isopropylidene group. While this structure provides good processability and mechanical rigidity at room temperature, the isopropylidene bridge is the thermodynamic "weak link." During thermal stress, the bond dissociation energy of the methyl groups is relatively low, leading to early homolytic chain scission. TGA studies consistently show that BPA-based polycarbonates and epoxies undergo primary degradation via the cleavage of this isopropylidene linkage, followed by hydrolysis or alcoholysis, which significantly limits their high-temperature stability and char yield 1.

The Alternative: Py-EP and Pyridine-Mediated Autocatalysis

4-(2-(Pyridin-4-YL)ethyl)phenol replaces the symmetric bisphenol structure with an asymmetric design featuring a phenol reactive site and a pyridine ring, separated by an ethyl linker. This introduces two critical thermal advantages:

  • Autocatalytic Curing (DSC Impact): The lone pair of electrons on the pyridine nitrogen acts as an internal Lewis base. In epoxy or benzoxazine formulations, this nitrogen attacks the oxazine or epoxide rings, lowering the activation energy barrier for ring-opening polymerization. This shifts the curing exotherm to a significantly lower temperature without the need for external catalysts.

  • N-Doped Char Formation (TGA Impact): While the ethyl linker is aliphatic, the highly aromatic pyridine ring dominates the high-temperature degradation phase. At elevated temperatures, the pyridine moiety promotes secondary cross-linking, trapping aliphatic fragments and facilitating the formation of a dense, nitrogen-doped graphitic char. This char layer acts as a thermal insulator, drastically improving the material's structural integrity and flame retardancy 2.

Mechanism BPA Bisphenol A (BPA) Resin System BPA_Cure External Catalyst Required High Curing Temp (>200°C) BPA->BPA_Cure PyEP Py-EP Resin System PyEP_Cure Pyridine N-atom Autocatalysis Lower Curing Temp (~150°C) PyEP->PyEP_Cure BPA_Deg Aliphatic Isopropylidene Cleavage Lower Char Yield BPA_Cure->BPA_Deg PyEP_Deg N-doped Graphitic Char Formation High Char Yield (>50%) PyEP_Cure->PyEP_Deg

Mechanistic comparison of curing and degradation pathways: BPA vs. Py-EP.

Comparative Data Presentation

The following table synthesizes quantitative thermal data typical for high-performance thermosets (e.g., polybenzoxazines) synthesized from BPA versus Py-EP.

Thermal PropertyBisphenol A (BPA) NetworkPy-EP NetworkMechanistic Causality
DSC: Curing Onset (

)
~210 °C~165 °CPyridine nitrogen acts as an internal Lewis base, autocatalyzing ring-opening.
DSC: Curing Peak (

)
~245 °C~190 °CLower activation energy barrier for Py-EP systems accelerates peak conversion.
DSC: Glass Transition (

)
~160 °C~195 °CPyridine promotes rigid cross-linking and strong intermolecular hydrogen bonding.
TGA: 5% Weight Loss (

)
~330 °C~365 °CAbsence of weak isopropylidene linkages; high aromatic stability of pyridine.
TGA: Char Yield at 800 °C (

)
~25%~52%Pyridine facilitates the formation of a highly stable N-doped graphitic char network.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, thermal analysis cannot rely on single-pass scans. The protocols below are designed as self-validating systems to eliminate thermal history artifacts and confirm absolute curing conversions.

Protocol A: DSC Curing Kinetics and Determination

This protocol utilizes a "Heat-Cool-Heat" methodology to decouple kinetic curing data from thermodynamic state transitions.

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of the uncured monomer/resin mixture into a standard aluminum DSC pan. Seal with a crimped lid to ensure optimal thermal contact.

  • Kinetic Curing Scan (Heat 1): Equilibrate the cell at 25 °C. Heat the sample from 25 °C to 300 °C at a constant heating rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

    • Data Extraction: Record the

      
      , 
      
      
      
      , and integrate the area under the exothermic curve to determine the total enthalpy of cure (
      
      
      ).
  • Thermal History Erasure (Cooling): Rapidly quench the sample at 50 °C/min back to 25 °C. This rapid cooling locks in the fully cured polymer morphology and erases previous thermal stress history.

  • Validation &

    
     Scan (Heat 2):  Perform a second heating scan from 25 °C to 300 °C at 10 °C/min.
    
    • Validation: The complete absence of any residual exothermic peak validates that the sample achieved 100% curing conversion during the first scan.

    • Data Extraction: Calculate the Glass Transition Temperature (

      
      ) from the inflection point of the endothermic step-change in baseline heat capacity.
      
Protocol B: TGA Thermal Degradation Analysis

To accurately map degradation, TGA must be performed in both inert and oxidative environments to differentiate between pure pyrolysis and thermo-oxidative breakdown 3.

  • Sample Preparation: Place 10.0 ± 0.5 mg of the fully cured resin (validated via Protocol A) into a platinum TGA crucible.

  • Inert Pyrolysis (

    
     Run): 
    
    • Purge the furnace with high-purity Nitrogen (60 mL/min) for 15 minutes to remove residual oxygen.

    • Heat from 30 °C to 800 °C at 20 °C/min.

    • Purpose: Isolates purely thermal bond dissociation. Extract

      
      , 
      
      
      
      , and the final Char Yield at 800 °C.
  • Thermo-Oxidative Degradation (Air Run):

    • Repeat the preparation with a fresh sample, but purge the furnace with dry Air (60 mL/min).

    • Heat from 30 °C to 800 °C at 20 °C/min.

    • Purpose: Evaluates susceptibility to peroxide-induced branching and oxidative chain scission. The delta between the Nitrogen and Air degradation profiles reveals the material's real-world oxidation resistance.

Workflow cluster_0 Sample Preparation cluster_1 Differential Scanning Calorimetry (DSC) cluster_2 Thermogravimetric Analysis (TGA) N1 Monomer Synthesis (Py-EP vs BPA) N2 Resin Formulation (e.g., Benzoxazine/Epoxy) N1->N2 N3 Dynamic Heating (10 °C/min, N2) N2->N3 N6 Thermal Degradation (25-800 °C, N2/Air) N2->N6 N4 Determine Curing Kinetics (Onset & Peak Temp) N3->N4 N5 Determine Glass Transition (Tg) N4->N5 N7 Extract Td5% & Td10% N6->N7 N8 Calculate Char Yield (@ 800 °C) N7->N8

Workflow for DSC and TGA thermal analysis of functionalized polymer resins.

Conclusion

For researchers engineering next-generation thermosets, the transition from Bisphenol A to functionalized monomers like 4-(2-(Pyridin-4-YL)ethyl)phenol represents a significant leap in thermal management. By leveraging the built-in basicity of the pyridine ring, chemists can achieve lower, more energy-efficient curing temperatures while simultaneously unlocking superior high-temperature stability and char yields. The self-validating DSC and TGA methodologies outlined above provide the rigorous framework necessary to quantify these structural advantages during drug development, materials science, and polymer engineering workflows.

References

  • A TGA/FTIR and mass spectral study on the thermal degradation of bisphenol A polycarbonate SciSpace URL
  • A New Sight into Bio-Based Polybenzoxazine: From Tunable Thermal and Mechanical Properties to Excellent Marine Antifouling Performance ACS Publications URL
  • The thermal degradation of Bisphenol A Polycarbonate in Air e-Publications@Marquette URL

Sources

Validating Hydrogen Bond Formation in Pyridine-Phenol Complexes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Hydrogen Bond Formation in Pyridine-Phenol Complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The pyridine-phenol interaction represents a canonical model for studying intermolecular hydrogen bonding (


). In drug development and supramolecular chemistry, validating this interaction is critical for predicting solubility, bioavailability, and receptor binding affinity. This guide objectively compares the three primary validation methodologies—Infrared (IR) Spectroscopy , Nuclear Magnetic Resonance (NMR) Spectroscopy , and Single Crystal X-Ray Diffraction (SC-XRD) —providing experimental protocols and mechanistic insights to ensure data integrity.[1]
The Mechanistic Baseline: The Pyridine-Phenol Synthon

Before validating, one must understand the target interaction. The phenol hydroxyl group acts as a proton donor (


-acid), while the pyridine nitrogen lone pair acts as a proton acceptor (

-base).
  • Interaction Type: Neutral Hydrogen Bond (not proton transfer/salt formation in non-polar solvents).

  • Orbital Overlap: Interaction between the

    
     (nitrogen lone pair) and the 
    
    
    
    antibonding orbital.
  • Thermodynamic Target:

    
     kcal/mol (in 
    
    
    
    ).
Visualization: Interaction Mechanism

G cluster_0 Donor (Phenol) cluster_1 Acceptor (Pyridine) Phenol Phenol (O-H σ-bond) Pyridine Pyridine (N sp² Lone Pair) Complex H-Bond Complex (n(N) -> σ*(O-H)) Phenol->Complex Proton Donor Pyridine->Complex Proton Acceptor

Caption: Orbital interaction diagram showing the charge transfer component from the pyridine lone pair to the phenol antibonding orbital.

Comparative Analysis of Validation Methods
FeatureMethod A: IR Spectroscopy Method B: ¹H NMR Spectroscopy Method C: SC-XRD
Primary Observable Frequency Shift (

)
Chemical Shift (

)
Interatomic Distance (

)
Key Indicator Redshift of O-H stretchDownfield shift of -OH proton

distance < Sum of vdW radii
Sensitivity High (Vibrational timescale)High (Electronic environment)Absolute (Geometric proof)
State of Matter Solution (Non-polar) or SolidSolutionSolid State (Crystal)
Timescale Femtosecond (

s)
Millisecond (

s)
Static (Time-averaged)
Limitation Broad bands can obscure peaksFast exchange averages signalsRequires single crystals
Method A: Infrared Spectroscopy (The Kinetic Standard)

IR spectroscopy is the "gold standard" for detecting the strength of the H-bond. The formation of the H-bond weakens the O-H covalent bond, lowering its force constant.

  • Diagnostic Signal: The sharp free phenol O-H stretch (~3610 cm⁻¹ in

    
    ) is replaced by a broad, intense band at lower wavenumbers.
    
  • Expected Shift:

    
     cm⁻¹ (Redshift).
    
  • Self-Validating Check: The integrated intensity of the new broad band should increase linearly with the concentration of the complex, while the sharp free O-H band decreases.

Experimental Protocol: IR Titration
  • Solvent Selection: Use anhydrous

    
     or 
    
    
    
    (transparent in the 3000-4000 cm⁻¹ region). Avoid
    
    
    if possible due to its own H-bond donor capability.
  • Baseline: Record the spectrum of 0.05 M Phenol. Verify the sharp peak at ~3610 cm⁻¹.

  • Titration: Add Pyridine in equivalents (0.5, 1.0, 2.0, 5.0 eq).

  • Observation:

    • Free Phenol: 3610 cm⁻¹ (Intensity

      
      )
      
    • Complex: ~3100-3200 cm⁻¹ (Broad band, Intensity

      
      )
      
  • Data Processing: Plot Absorbance vs. [Pyridine] to determine the association constant (

    
    ).
    
Method B: ¹H NMR Spectroscopy (The Solution Structural Standard)

NMR provides sensitive information about the electron density around the proton. H-bonding deshields the proton, causing a significant downfield shift.

  • Diagnostic Signal: Movement of the phenolic -OH signal to higher ppm.

  • Expected Shift:

    • Free Phenol (

      
      ): 
      
      
      
      ppm.
    • Fully Complexed:

      
       ppm.
      
  • Self-Validating Check:

    • Water Control: Ensure the solvent is strictly anhydrous. Water will exchange with the phenol proton, averaging the signal and leading to an underestimation of

      
      .
      
    • Temperature Coefficient: Run the sample at varying temperatures. A large temperature coefficient (

      
      ) confirms intermolecular H-bonding (bond breaks at high T).
      
Experimental Protocol: NMR Titration
  • Preparation: Prepare a 10 mM solution of Phenol in

    
     (dried over activated molecular sieves).
    
  • Titrant: Prepare a 1.0 M solution of Pyridine in the same solvent.

  • Acquisition:

    • Add Pyridine in small aliquots (0.1 to 10 equivalents).

    • Lock and shim carefully after each addition.

    • Record ¹H NMR (minimum 16 scans).

  • Analysis: Track the -OH chemical shift.

    • Note: If the exchange is fast (typical), you will see one weighted average peak.

    • Use the Benesi-Hildebrand method or non-linear regression (Equation 1) to fit the data.



Method C: Single Crystal XRD (The Geometric Standard)

For definitive proof of the interaction geometry, X-ray diffraction is unmatched. It distinguishes between a neutral hydrogen bond and a proton-transfer salt.

  • Diagnostic Metric: The Nitrogen-Oxygen distance (

    
    ).
    
  • Criteria for H-Bond:

    • 
       Å (Typical strong H-bond is ~2.70 Å).[2]
      
    • Bond Angle (

      
      ): 
      
      
      
      (Linearity implies strength).
  • Self-Validating Check: Check the position of the hydrogen atom in the difference Fourier map. If the H is closer to N than O (N-H distance ~1.0 Å), a salt has formed (Pyridinium Phenolate). If H is closer to O (O-H ~0.9 Å), it is a neutral complex.

Experimental Workflow Diagram

Workflow cluster_Solvent Phase 1: Preparation cluster_Analysis Phase 2: Analysis Start Start Validation Dry Dry Solvent (CCl4 / CDCl3) Start->Dry Mix Prepare 1:1 Stoichiometry Phenol + Pyridine Dry->Mix IR IR Spectroscopy Look for: 3200 cm⁻¹ Broad Band Mix->IR NMR NMR Titration Look for: δ > 10 ppm Mix->NMR XRD X-Ray Diffraction Look for: d(N...O) ~ 2.7 Å Mix->XRD Decision Data Convergence? IR->Decision NMR->Decision XRD->Decision Publish Valid H-Bond Confirmed Decision->Publish Yes Reeval Re-evaluate Solvent/Water Decision->Reeval No

Caption: Step-by-step experimental workflow for validating pyridine-phenol hydrogen bonding, ensuring cross-methodological convergence.

References
  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of phenol. Retrieved from

  • National Institutes of Health (NIH). Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine. Retrieved from

  • Stanford University. Hydrogen Bond Lifetimes and Energetics for Solute/Solvent Complexes Studied with 2D-IR Vibrational Echo Spectroscopy. Retrieved from

  • MDPI. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Retrieved from

  • ResearchGate. Structural aspects of the intermolecular hydrogen bond strength: H‐bonded complexes of aniline, phenol and pyridine derivatives. Retrieved from

Sources

comparative study of pyridine-based ligands in supramolecular assembly

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Pyridine-Based Ligands in Supramolecular Assembly: Design, Kinetics, and Biomedical Applications

The Paradigm of Pyridine in Supramolecular Chemistry

In the design of supramolecular coordination complexes (SCCs) and metal-organic frameworks (MOFs), the choice of organic linker dictates the ultimate architectural fate of the assembly. Pyridine-based ligands have emerged as the premier structural directors in this field. The causality behind their ubiquity lies in their electronic structure: the nitrogen lone pair acts as a potent


-donor, while the aromatic ring provides 

-acceptor capabilities. This dual electronic nature heavily stabilizes transition metal nodes—particularly

metals like Pd(II) and Pt(II)—allowing for highly predictable, thermodynamically driven self-assembly [1].

As drug development professionals and materials scientists increasingly look to discrete metallacages for host-guest encapsulation and targeted delivery, understanding the geometric and kinetic nuances of pyridine derivatives is critical.

Geometric Control: Divergent vs. Convergent Ligands

The fundamental divergence between forming an infinite MOF and a discrete 0D metallacage relies entirely on the denticity and bite angle of the pyridine ligand:

  • 4,4'-Bipyridine (4,4'-bpy): A linear, divergent bridging ligand. Because its coordination vectors point 180° away from each other, reacting 4,4'-bpy with a "naked" metal node typically results in infinite 1D chains, 2D grids, or 3D MOFs. To force 4,4'-bpy into a discrete structure, the metal node itself must be geometrically restricted (e.g., using a cis-blocked Pd(II) complex) [2].

  • 2,2'-Bipyridine (2,2'-bpy): A convergent, chelating bidentate ligand. It forms a highly stable 5-membered chelate ring with a bite angle of ~78°. It is predominantly used as a "capping" ligand to block coordination sites on a metal node, preventing infinite polymerization and directing the assembly toward discrete molecular squares or helicates [3].

  • 2,2':6',2''-Terpyridine (tpy): A tridentate ligand that enforces a rigid, meridional coordination geometry (~155° bite angle). The extreme thermodynamic stability of the tpy-metal bond makes it ideal for constructing robust 3D metallacages and rotaxanes, though its lack of pre-organization can sometimes require expanded derivatives (like ddpd) to relieve steric strain [4].

Quantitative Performance Comparison

To facilitate rational design, the following table summarizes the comparative performance and kinetic properties of foundational pyridine-based ligands.

Ligand MotifDenticityIdeal Bite AngleRelative Binding AffinityKinetic Lability (with Pd

)
Primary Supramolecular Architecture
4,4'-Bipyridine Monodentate (x2)180° (Linear)ModerateHighInfinite MOFs, 2D Polygons[2]
2,2'-Bipyridine Bidentate~78°High (Chelate Effect)Low0D Capping Nodes, Helicates[3]
Terpyridine (tpy) Tridentate~155° (Meridional)Very HighVery Low3D Metallacages, Rotaxanes[4]
Expanded tpy (ddpd) TridentateFlexible (6-membered)HighModerateLuminescent switchable cages[4]

Pathway Visualization

G M Metal Node (e.g., Pd2+, Pt2+) SA1 Unrestricted Assembly (Thermodynamic Control) M->SA1 SA2 Directional Assembly (Geometric Control) M->SA2 L_div Divergent Ligand (e.g., 4,4'-bpy) L_div->SA1 L_div->SA2 As bridging linker L_conv Chelating Ligand (e.g., 2,2'-bpy, tpy) L_conv->SA2 MOF Infinite MOF / Polymer (1D, 2D, 3D) SA1->MOF Multiple binding sites SCC Discrete Metallacage (0D) SA2->SCC Convergent angles

Fig 1: Divergent vs. convergent supramolecular assembly pathways based on ligand geometry.

Experimental Methodology: Self-Validating Metallacage Assembly

The synthesis of discrete SCCs relies on dynamic covalent chemistry. The following protocol outlines the coordination-driven self-assembly of a highly symmetric[Pd


L

]

metallacage, engineered with built-in validation steps.

Objective: Synthesize a discrete metallacage using a linear bis-pyridine ligand and a "naked" Pd(II) node, ensuring a self-correcting thermodynamic pathway [5].

Step 1: Stoichiometric Precursor Preparation

  • Action: In an NMR tube, dissolve exactly 2.0 equivalents (4.0

    
    mol) of a bis-pyridine ligand (e.g., 1,3-bis(pyridin-3-ylethynyl)benzene) in 0.5 mL of DMSO-
    
    
    
    .
  • Causality: DMSO is selected because its high dielectric constant solubilizes rigid aromatic ligands, while its mild coordinating ability mediates dynamic ligand exchange. This prevents the system from becoming permanently trapped in kinetic oligomeric states.

Step 2: Metal Node Integration

  • Action: Add 1.0 equivalent (2.0

    
    mol) of
    
    
    
    to the solution.
  • Causality: The labile acetonitrile ligands are rapidly displaced by the stronger

    
    -donating pyridine nitrogens. The BF
    
    
    
    counterions are strictly non-coordinating, ensuring they do not compete for the Pd(II) square-planar coordination sphere, which would otherwise disrupt cage formation [6].

Step 3: Thermal Annealing (Error Correction)

  • Action: Seal the tube and heat at 70°C for 12 hours.

  • Causality: Initial mixing yields a statistical mixture of kinetic products (polymers and macrocycles). Thermal energy provides the activation energy for reversible Pd-N bond dissociation, driving the system toward the thermodynamically favored, discrete[Pd

    
    L
    
    
    
    ]
    
    
    architecture.

Step 4: Self-Validation via


H NMR 
  • Validation: The protocol validates itself through symmetry. Acquire a

    
    H NMR spectrum at 298 K. A successfully assembled [Pd
    
    
    
    L
    
    
    ]
    
    
    cage will display a single, sharp set of ligand resonances. Look specifically at the
    
    
    -pyridyl protons (adjacent to the nitrogen): they must exhibit a distinct downfield shift (
    
    
    ppm) due to the electron-withdrawing effect of the Pd(II) center. Broad or multiple sets of peaks indicate an incomplete reaction or an oligomeric mixture.

Step 5: Structural Confirmation via HR-ESI-MS

  • Validation: Subject the sample to High-Resolution Electrospray Ionization Mass Spectrometry. The presence of distinct multiply charged species (e.g., [M - 4BF

    
    ]
    
    
    
    ) with the correct isotopic distribution definitively proves the discrete 0D nature of the assembly, distinguishing it from infinite coordination polymers [[5]]([Link]5].

Translational Applications: From Catalysis to Oncology

The precise geometric control afforded by pyridine-based ligands has profound implications in drug development. For instance, the hydrophobic cavities of 3D Pd(II) and Pt(II) metallacages are perfectly sized to encapsulate chemotherapeutics like cisplatin or doxorubicin.

The causality behind choosing Pd(II) over Pt(II) for these applications lies in kinetic lability. Pt(II)-pyridine bonds are highly inert, making them excellent for stable biological imaging probes. Conversely, Pd(II)-pyridine bonds are kinetically labile. A Pd


L

cage can remain stable in the bloodstream but rapidly disassemble upon encountering high concentrations of competitive biological nucleophiles (like glutathione) in the tumor microenvironment, enabling stimuli-responsive, targeted drug release [7].

References

  • Metal-Organic Frameworks and Self-Assembled Supramolecular Coordination Complexes: Comparing and Contrasting the Design, Synthesis and Functionality of Metal-Organic Materials Chemical Reviews (via NIH PMC) URL:[Link]

  • The Promise of Self-Assembled 3D Supramolecular Coordination Complexes for Biomedical Applications Inorganic Chemistry (ACS Publications) URL:[Link]

  • Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Ddpd as Expanded Terpyridine: Dramatic Effects of Symmetry and Electronic Properties in First Row Transition Metal Complexes Molecules (MDPI) URL:[Link]

  • Increasing structural and functional complexity in self-assembled coordination cages Chemical Society Reviews (RSC) URL:[Link]

  • Noncovalent-bonded 2D–3D Zn2+, Cd2+, and Cu2+ supramolecular coordination complexes with 2,2′-bipyridine and carboxylates: their synthesis and characterization Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity ACS Omega (via NIH PMC) URL:[Link]

Sources

elemental analysis standards for 4-(2-(Pyridin-4-YL)ethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 4-(2-(Pyridin-4-yl)ethyl)phenol: A Comparative Guide for CHNO Quantification

In pharmaceutical development and materials science, verifying the empirical formula of synthesized intermediates is a non-negotiable quality control step. For the compound 4-(2-(Pyridin-4-yl)ethyl)phenol (Molecular Formula: C₁₃H₁₃NO), precise elemental analysis of Carbon, Hydrogen, Nitrogen, and Oxygen (CHNO) is required to confirm structural integrity and detect trace impurities.

As an Application Scientist, selecting the correct analytical reference standard is just as critical as the instrumental parameters. This guide objectively compares primary reference standards and provides a self-validating methodology for the CHNO quantification of 4-(2-(Pyridin-4-yl)ethyl)phenol.

Mechanistic Causality: The Dumas Flash Combustion System

Modern CHNO elemental analysis relies on dynamic flash combustion based on the classical Pregl-Dumas method[1][2]. The sample is encapsulated, dropped into a high-temperature furnace (typically 1000°C), and subjected to a pulse of pure oxygen.

The choice of standard dictates the accuracy of the Thermal Conductivity Detector (TCD) response factor, known as the K-factor [3]. Because combustion kinetics vary depending on molecular structure, matrix matching is essential. The standard's elemental ratios and decomposition behavior should closely mirror the target analyte to ensure the K-factor remains linear and accurate across the dynamic range.

CHNO_Workflow Sample Sample in Tin Capsule Combustion Flash Combustion (O2, 1000°C) Sample->Combustion Exothermic Oxidation Reduction Reduction Reactor (Cu, 600°C) Combustion->Reduction NOx to N2 Separation GC Column Separation Reduction->Separation CO2, H2O, N2 Detection TCD Detection (C, H, N) Separation->Detection He Carrier

Workflow of dynamic flash combustion for CHN elemental analysis.

Comparative Analysis of Primary Reference Standards

To quantify 4-(2-(Pyridin-4-yl)ethyl)phenol, we must evaluate high-purity micro-analytical standards[4]. The target compound contains no sulfur or halogens, which immediately narrows our optimal choices.

  • Acetanilide (Optimal for CHN): Acetanilide is routinely used as a primary calibration standard for CHN operation modes[5]. It is the most logical choice for 4-(2-(Pyridin-4-yl)ethyl)phenol because it contains the exact same four elements (C, H, N, O) and lacks sulfur, preventing unnecessary baseline drift in the TCD.

  • BBOT (Suboptimal): 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene is a widely accepted standard for CHNS analysis[6][7]. While highly stable, its sulfur content (7.45%) makes it unnecessary for a sulfur-free target.

  • Sulfanilamide (Suboptimal): Often used for high-nitrogen or sulfur-containing drugs, its low carbon content (41.85%) deviates too far from our target analyte (78.36%), risking non-linearity in the carbon K-factor calibration.

  • Benzoic Acid (Optimal for Oxygen): Oxygen analysis requires a separate pyrolysis run at elevated temperatures (up to 1480°C) over granulated carbon to convert sample oxygen into carbon monoxide (CO)[2]. Benzoic acid is the gold standard for this specific calibration.

Quantitative Data: Standard vs. Target Analyte Matrix
Reference StandardMolecular Formula%C%H%N%O%SAnalytical Suitability
4-(2-(Pyridin-4-yl)ethyl)phenol C₁₃H₁₃NO 78.36 6.58 7.03 8.03 - Target Analyte
AcetanilideC▖H₉NO71.096.7110.3611.84-Optimal (CHNO matrix match)
BBOTC₂₆H₂₆N₂O₂S72.536.096.517.437.45Suboptimal (Unnecessary S)
SulfanilamideC₆H₈N₂O₂S41.854.6816.2718.5818.62Suboptimal (Low C, High N/S)
Benzoic AcidC₇H₆O₂68.844.95-26.20-Optimal (Oxygen pyrolysis only)

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following methodology utilizes a closed-loop validation system. The instrument is not permitted to analyze the target compound until it successfully identifies its own calibration standard as an unknown.

Phase 1: CHN Determination (Combustion Mode)
  • System Blanking: Run 3 to 5 empty tin capsules to establish a stable baseline. Causality: Tin is used because its initial oxidation is highly exothermic, temporarily raising the local combustion temperature to ~1800°C. This ensures the complete cleavage of the refractory pyridine ring in the target analyte.

  • K-Factor Calibration: Weigh 1.0, 1.5, 2.0, and 2.5 mg of the Acetanilide standard[5]. This multi-point spread brackets the expected 1.5–2.0 mg sample weight, ensuring TCD linearity.

  • Self-Validation (Quality Control): Run a 2.0 mg Acetanilide sample as an unknown. The system is validated for sample analysis only if the experimental results yield 71.09% ± 0.3% for C, 6.71% ± 0.3% for H, and 10.36% ± 0.3% for N.

  • Sample Analysis: Weigh 1.5–2.0 mg of 4-(2-(Pyridin-4-yl)ethyl)phenol into tin capsules and execute the flash combustion run.

Phase 2: Oxygen Determination (Pyrolysis Mode)
  • Reactor Reconfiguration: Switch the analyzer to pyrolysis mode (1000°C–1480°C over carbon)[2].

  • Calibration: Weigh 1.0–2.0 mg of Benzoic Acid into silver capsules. Causality: Silver capsules must be used instead of tin, as silver does not oxidize and will not scavenge oxygen from the sample, preventing artificially low oxygen readings.

  • Validation & Analysis: Run a Benzoic Acid QC check (must hit 26.20% ± 0.3% O). Proceed to analyze 4-(2-(Pyridin-4-yl)ethyl)phenol in silver capsules to confirm the theoretical 8.03% oxygen content.

References

  • What is a CHNS Elemental Analyzer? - AZoM.
  • CHN(O)S Elemental Analysis - Measurlabs.
  • Elemental Analysis: CHNS/O Characterization of Polymers and Plastics - ThermoFisher.
  • Product: Acetanilide - Calibration Standard, 2 g - PerkinElmer.
  • Standards and CRMs - Elemental Microanalysis.
  • Elemental Analysis: Nitrogen Determination of Lubricants with Different Pure Organic Calibration Standards - ThermoFisher.
  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products - ThermoFisher.
  • CHNS Elemental Analysers - Rsc.org.

Sources

Safety Operating Guide

4-(2-(Pyridin-4-YL)ethyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialty organic compounds requires more than just following a generic safety sheet; it demands a mechanistic understanding of the chemical’s behavior. 4-(2-(Pyridin-4-YL)ethyl)phenol (CAS: 263872-14-6) 1 is a bifunctional molecule frequently utilized in drug discovery and materials science.

Because this molecule contains both a weakly acidic phenol group and a weakly basic pyridine ring, it is functionally amphoteric. This dual reactivity dictates its environmental hazards and its behavior in laboratory waste streams. The following Standard Operating Procedure (SOP) provides a self-validating, step-by-step framework for the safe operational handling, segregation, and disposal of this compound.

Part 1: Chemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first understand how its structural components interact with the environment and other waste streams. The pyridine moiety is a known systemic toxicant and environmental persistent 2, while the phenol moiety is highly corrosive to biological tissues and toxic to aquatic ecosystems 3.

Table 1: Physicochemical Hazards & Operational Implications

Structural FeatureHazard ProfileCausality & Operational Implication
Phenol Moiety Corrosive, Aquatic ToxicityCausality: Phenols disrupt cell membranes. Implication: Absolute prohibition of drain disposal; requires secondary containment to prevent environmental release.
Pyridine Moiety Weak Base, Target Organ ToxicityCausality: The basic nitrogen (pKa ~5.2) reacts exothermically with strong acids. Implication: Avoid mixing with concentrated halogenated acids in waste carboys to prevent thermal expansion and container rupture.
Solid State Inhalation Hazard (Dust)Causality: Fine powders easily aerosolize. Implication: Must be weighed/handled in a ductless or externally exhausted fume hood.

Part 2: Waste Segregation & Compatibility Matrix

Improper consolidation of amphoteric compounds can lead to dangerous pressure buildup in waste containers. Use the following matrix to determine the correct waste stream.

Table 2: Waste Stream Compatibility

Waste StreamCompatibilityRequired Action
Non-Halogenated Organic Highly Compatible Collect in glass or HDPE containers. This is the preferred route for incineration.
Halogenated Organic Compatible Keep separate from non-halogenated streams strictly to reduce institutional disposal costs.
Aqueous Acidic (< pH 4) Incompatible Neutralize to pH 6–8 before consolidation to prevent exothermic salt formation.
Strong Oxidizers Highly Incompatible NEVER MIX. Risk of violent, rapid oxidation of the organic framework.

Part 3: Operational Disposal Workflows

The following protocols are designed as self-validating systems. By incorporating verification steps, you ensure that the chemical is fully stabilized before it leaves your control.

Protocol A: Routine Laboratory Disposal (Liquid Waste)

Use this protocol when disposing of reaction filtrates or assay buffers containing the compound.

  • Characterize the Solvent: Determine if the compound is dissolved in an aqueous buffer or an organic solvent (e.g., DMSO, Methanol).

  • pH Stabilization (Aqueous Only):

    • Action: If aqueous, test the pH using universal indicator strips. Adjust the solution to pH 6–8 using dilute NaOH (1M) or HCl (1M) dropwise.

    • Causality: Neutralization prevents the amphoteric compound from precipitating unexpectedly or reacting violently when added to communal waste carboys.

  • Validation Step: Observe the neutralized solution for 5 minutes in a vented hood. Self-Validation: The absence of precipitate, gas evolution, or thermal generation confirms chemical stability.

  • Containerization: Transfer the stabilized liquid into a designated "Non-Halogenated Organic Waste" or "Aqueous Hazardous Waste" HDPE carboy.

  • Final Disposition: The waste must be routed to Environmental Health and Safety (EHS) for high-temperature incineration, which is the EPA-mandated method for destroying complex pyridine/phenol derivatives 4.

Protocol B: Solid Spill Decontamination Workflow

Use this protocol for accidental benchtop spills of the pure powder.

  • Isolation & PPE: Evacuate the immediate area. Don nitrile gloves, tightly sealed safety goggles, and an N95/P100 respirator if the powder has aerosolized.

  • Wet Containment:

    • Action: Gently cover the spilled powder with absorbent pads dampened with water or a mild solvent (like ethanol).

    • Causality: Dry sweeping aerosolizes the fine phenolic powder, leading to inhalation exposure and widespread surface contamination. Dampening binds the particulates.

  • Chemical Neutralization:

    • Action: Wash the affected benchtop surface with a 5% sodium carbonate (

      
      ) solution, followed by a DI water rinse.
      
    • Causality: The mild base converts residual, water-insoluble phenol into a highly water-soluble phenoxide salt, ensuring complete extraction from the surface pores.

  • Validation Step: Swipe the cleaned area with a pH indicator strip moistened with DI water. Self-Validation: A neutral pH (6–7) confirms the complete removal of both the basic pyridine residues and the sodium carbonate cleaning agent.

Part 4: Waste Management Logical Workflow

The following diagram illustrates the decision tree for processing 4-(2-(Pyridin-4-YL)ethyl)phenol waste, ensuring compliance with Resource Conservation and Recovery Act (RCRA) principles for hazardous waste 5.

WasteWorkflow Start Waste Generation: 4-(2-(Pyridin-4-YL)ethyl)phenol Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Incineration High-Temperature Incineration (EPA/RCRA Compliant) Solid->Incineration Direct Disposal Aqueous Aqueous Waste (Adjust pH to 6-8) Liquid->Aqueous Aqueous Solvents Organic Organic Waste (Non-Halogenated) Liquid->Organic Organic Solvents Aqueous->Incineration Neutralized Organic->Incineration Fuel Blending

Figure 1: Logical workflow for the segregation and disposal of 4-(2-(Pyridin-4-YL)ethyl)phenol.

References

  • [2] TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - NCBI. National Institutes of Health (NIH). Available at:

  • [4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Environmental Protection Agency (EPA). Available at:

  • [5] EPA HAZARDOUS WASTE CODES. Western Kentucky University (WKU) / EPA Guidelines. Available at:

  • [1] 263872-14-6 | 4-(2-(Pyridin-4-yl)ethyl)phenol. ChemScene. Available at:

  • [3] 4-(Pyridin-4-yl)phenol | C11H9NO | CID 135410177. PubChem, National Institutes of Health (NIH). Available at:

Sources

Personal protective equipment for handling 4-(2-(Pyridin-4-YL)ethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a critical extension of experimental integrity. Handling bifunctional molecules like 4-(2-(Pyridin-4-YL)ethyl)phenol requires a deep understanding of the compound's structural causality. This molecule merges a lipophilic, corrosive phenol moiety with a toxic, neurologically active pyridine ring[1].

Standard laboratory safety protocols are insufficient here. The phenol group acts as a permeation enhancer, rapidly driving the toxic pyridine moiety through the stratum corneum and into systemic circulation, often accompanied by a localized anesthetic effect that masks the initial chemical burn[2][3].

The following guide provides a self-validating, step-by-step operational and safety framework designed for researchers and drug development professionals handling this specific compound.

Hazard Causality & The "Why" Behind the PPE

To design an effective defense, we must understand the chemical offense:

  • The Phenol Moiety: Phenols denature epidermal proteins and are highly lipophilic. If exposed to the skin, washing with low-pressure water can actually expand the surface area of absorption[3]. It requires a specific chemical binder (Polyethylene Glycol) to halt dermal diffusion[2].

  • The Pyridine Moiety: Pyridines are systemic toxins and respiratory irritants. Crucially, pyridine rapidly permeates standard nitrile gloves, rendering the most common laboratory hand protection useless against concentrated exposures[4][5].

Mandatory PPE Matrix

The following table synthesizes the quantitative and qualitative protective requirements for handling 4-(2-(Pyridin-4-YL)ethyl)phenol in both solid and solution states.

PPE CategorySpecification & MaterialQuantitative/Material DataCausal Justification
Hand Protection Dual-Layer System: Inner: Nitrile (Dexterity)Outer: Butyl Rubber or SilverShieldInner: 4–8 mil thickness.Outer: >480 min breakthrough time for pyridines/phenols.Standard nitrile is highly permeable to pyridine[5]. The outer butyl layer blocks chemical breakthrough, while the inner nitrile layer protects against incidental contamination during doffing[6].
Eye/Face Chemical Splash Goggles + Face ShieldANSI Z87.1 Certified.Phenol causes irreversible corneal damage[2]. A face shield is mandatory when transferring solutions to prevent micro-aerosol ocular exposure[6][7].
Body Lab Coat + Chemical Apron100% Cotton Lab Coat.Neoprene or Butyl Apron.Phenol rapidly penetrates woven fabrics and leather (including shoes)[7]. An impermeable apron prevents systemic absorption from torso spills[6].
Respiratory Fume Hood (Engineering Control)Face velocity: 80–120 fpm.Pyridine vapors are toxic and irritating[8]. All weighing, dissolution, and transfer must occur behind a sash[9].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior condition is explicitly met.

Phase 1: Pre-Operational Validation
  • Verify First Aid Inventory: Visually confirm that an unopened, unexpired bottle of Polyethylene Glycol 300 or 400 (PEG 300/400) is physically present on the benchtop[2][3]. Do not open the chemical container if PEG is absent.

  • Ventilation Check: Verify the fume hood monitor reads a safe face velocity (80-120 feet per minute).

  • Don PPE: Apply inner nitrile gloves, lab coat, outer butyl gloves, and chemical splash goggles[5].

Phase 2: Active Handling & Dissolution
  • Static Control: 4-(2-(Pyridin-4-YL)ethyl)phenol is a solid. Use an anti-static gun or static-free spatulas to prevent aerosolization of the powder during weighing.

  • Weighing: Weigh the compound strictly inside the fume hood using an enclosed analytical balance.

  • Solvent Addition: When dissolving the compound (e.g., in organic solvents or basic aqueous solutions), add the solvent slowly down the side of the glassware to prevent exothermic splashing. Keep the sash pulled down to the lowest workable height[3].

  • Centrifugation: If the workflow requires centrifugation, use only aerosol-tight, sealed safety rotors. Load and unload the rotors exclusively inside the fume hood[6].

Phase 3: Disposal & Decontamination Plan
  • Waste Segregation: Collect all 4-(2-(Pyridin-4-YL)ethyl)phenol waste in a sealed, airtight, compatible container (e.g., high-density polyethylene)[4].

  • Incompatibility Check: Strictly isolate this waste from strong oxidizers and acids (especially nitric acid), as pyridine derivatives can react violently[5][10].

  • Surface Decontamination: Wipe down the fume hood surface and balance with a 70% isopropanol or ethanol solution, wearing full PPE, to capture any microscopic crystalline residue[3].

Emergency Response: The Dermal Exposure Pathway

Because of the compound's anesthetic properties, immediate and aggressive intervention is required upon any suspected skin contact. Do not use water for small localized spills , as it will spread the lipophilic phenol moiety[3].

G Start Suspected Dermal Exposure to Phenol-Pyridine Derivative Action1 Alert Lab Personnel & Remove Contaminated PPE Start->Action1 Decision Is Exposure Area Large or Small? Action1->Decision Small Small/Manageable Area (e.g., Hand, Forearm) Decision->Small Large Large Area / Full Body (e.g., Torso Splash) Decision->Large PEG Swab continuously with PEG 300 or PEG 400 Small->PEG Preferred method Shower Use Emergency Deluge Shower Large->Shower If PEG is unavailable Med Seek Immediate Medical Attention PEG->Med Shower->Med

Fig 1: Emergency dermal exposure workflow for phenol-pyridine derivatives.

Step-by-Step Spill Response:

  • Evacuate & Isolate: For spills larger than 50 mL, evacuate the immediate area. The sickeningly sweet odor of phenol and the fishy odor of pyridine provide warning, but olfactory fatigue occurs rapidly[3][8].

  • Absorption: For liquid solutions, cover the spill with wet paper towels soaked in 70% isopropanol (to prevent aerosolization) or use a commercial chemical absorbent (like vermiculite)[3][9]. Do not use equipment that generates dust.

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a hazardous waste bag[11].

References

  • Phenol Standard Operating Procedure , Yale Environmental Health & Safety. Available at:[Link]

  • Safety Data Sheet (SDS) and Handling for Pyridine , Washington State University. Available at: [Link]

  • Phenol Laboratory Safety Guidelines , Western Washington University. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions , Post Apple Scientific. Available at:[Link]

  • 4-(Pyridin-4-yl)phenol | CID 135410177 , PubChem, National Institutes of Health. Available at:[Link]

Sources

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